4-Formylbenzenesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-formylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPUKVSTMLHXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186114 | |
| Record name | 4-Sulfamoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3240-35-5 | |
| Record name | 4-Sulfamoylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Sulfamoylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-formylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FORMYLBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H09AK2C6C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Formylbenzenesulfonamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of 4-Formylbenzenesulfonamide (also known as 4-sulfamoylbenzaldehyde). The document consolidates essential physicochemical data, detailed structural information, and a proven experimental protocol for its synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized repository of technical information to support further research and application of this compound. While this compound belongs to the sulfonamide class of compounds, known for a wide range of biological activities, specific signaling pathway involvement for this particular molecule is not yet extensively documented in publicly available literature.
Chemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Sulfamoylbenzaldehyde, p-Formylbenzenesulfonamide | [1] |
| CAS Number | 3240-35-5 | [1] |
| Molecular Formula | C₇H₇NO₃S | [1] |
| Molecular Weight | 185.20 g/mol | [1] |
| Melting Point | 117–118 °C (recrystallized from water) | [2] |
| 118-120 °C | [3] | |
| Boiling Point | 392.7 ± 44.0 °C (Predicted) | [3] |
| pKa | 9.76 ± 0.10 (Predicted) | [3][4] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in hot 95% ethanol and boiling water. | [2] |
| Predicted to have some solubility in polar organic solvents. | [5][6] | |
| Storage Temperature | 2-30°C | [3] |
Chemical Structure
The structure of this compound is characterized by a benzene ring substituted with both a formyl (-CHO) group and a sulfonamide (-SO₂NH₂) group at the para positions (1 and 4 positions, respectively).
| Structural Representation | Identifier |
| SMILES | O=S(=O)(N)c1ccc(C=O)cc1 |
| InChI | InChI=1S/C7H7NO3S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-5H,(H2,8,10,11) |
| InChIKey | PCPUKVSTMLHXQF-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of this compound via Stephen Reduction
A reliable method for the synthesis of this compound is the Stephen reduction of 4-cyanobenzenesulfonamide using Raney nickel alloy in formic acid.[2]
Materials:
-
4-Cyanobenzenesulfonamide
-
75% (v/v) Formic Acid
-
Raney Nickel Alloy
-
95% Ethanol
-
Activated Carbon
-
Filter Aid (e.g., Celite)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 2-liter, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, charge 40.0 g (0.232 mole) of 4-cyanobenzenesulfonamide, 600 mL of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.
-
Reduction: Heat the stirred mixture under reflux for 1 hour. The reaction may exhibit some frothing.
-
Filtration: Cool the mixture and filter it with suction through a Büchner funnel coated with a filter aid. Wash the residue with two 160-mL portions of 95% ethanol.
-
Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
Initial Purification: Dissolve the solid residue in 400 mL of water and filter to remove insoluble nickel salts.
-
Crystallization (Crude): Chill the filtrate in an ice bath. Collect the precipitate by suction filtration, wash with a small amount of cold water, and dry at 50°C under vacuum. This yields approximately 32 g of crude product with a melting point of 112–114 °C.
-
Decolorization: Dissolve the crude product in 800 mL of hot 95% ethanol. Add 15.5 g of activated carbon and swirl the mixture periodically while allowing it to cool for 1 hour.
-
Second Filtration: Remove the activated carbon by suction filtration through a bed of filter aid. Wash the filter cake with 50 mL of 95% ethanol.
-
Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
Recrystallization: Dissolve the residue in 225 mL of boiling water and decant the hot solution through glass wool in a filter funnel.
-
Final Product Collection: Cool the filtrate to 0°C. Collect the product by suction filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50°C. This yields 25.6–28.0 g (62.9–68.8%) of purified this compound with a melting point of 117–118 °C.
References
- 1. 4-Sulfamoylbenzaldehyde | C7H7NO3S | CID 151088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzenesulfonamide, 4-formyl- (9CI) CAS#: 3240-35-5 [m.chemicalbook.com]
- 4. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Formylbenzenesulfonamide (CAS: 3240-35-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Formylbenzenesulfonamide, with CAS number 3240-35-5, is a bifunctional organic compound featuring both an aldehyde and a sulfonamide group.[1] This unique structure makes it a valuable building block in medicinal chemistry and organic synthesis. The aldehyde group serves as a versatile handle for various chemical transformations, while the sulfonamide moiety is a well-established pharmacophore found in numerous therapeutic agents, notably as inhibitors of carbonic anhydrase.[2] This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key chemical reactions, and its application as a scaffold in the development of biologically active molecules.
Chemical and Physical Properties
This compound is typically a solid at room temperature and requires storage in an inert atmosphere at 2-8°C.[3][4] It is also known by synonyms such as 4-Sulfamoylbenzaldehyde and p-Formylbenzenesulfonamide.[1][5]
Table 1: General and Computed Properties of this compound
| Property | Value | Reference |
| Identifiers | ||
| CAS Number | 3240-35-5 | [1][3][6] |
| IUPAC Name | This compound | [1][3] |
| Molecular Formula | C₇H₇NO₃S | [1][6] |
| Molecular Weight | 185.20 g/mol | [1][6] |
| InChI Key | PCPUKVSTMLHXQF-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C1=CC(=CC=C1C=O)S(=O)(=O)N | [1] |
| Physical Properties | ||
| Physical Form | Solid | [3] |
| Storage | Inert atmosphere, 2-8°C | [3][4] |
| Computed Properties | ||
| XLogP3 | 0.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 185.01466426 Da | [1] |
Synthesis of this compound
The compound can be prepared through various methods, including the oxidation of p-toluenesulfonamide or the Stephen reduction of 4-cyanobenzenesulfonamide.[7] A practical and well-documented laboratory-scale synthesis involves the reduction of 4-cyanobenzenesulfonamide using Raney nickel.[7]
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 4-Cyanobenzenesulfonamide[7]
This protocol is adapted from a procedure with a reported yield of 62.9–68.8%.[7]
Materials and Equipment:
-
4-Cyanobenzenesulfonamide (0.232 mole)
-
75% (v/v) Formic acid (600 ml)
-
Raney nickel alloy (40 g)
-
95% Ethanol
-
Activated carbon
-
2-L two-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Büchner funnel with filter aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: Charge the 2-L flask with 40.0 g (0.232 mole) of 4-cyanobenzenesulfonamide, 600 ml of 75% formic acid, and 40 g of Raney nickel alloy.
-
Reaction: Heat the stirred mixture under reflux for 1 hour. Note that some frothing may occur.[7]
-
Filtration: Cool the mixture and filter it with suction through a Büchner funnel coated with a filter aid to remove the Raney nickel.
-
Washing: Wash the residue on the filter with two 160-ml portions of 95% ethanol.
-
Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain a solid residue.
-
Initial Purification: Dissolve the solid residue in 400 ml of boiling water and remove any small amount of insoluble material by decanting through a glass wool plug.
-
Crystallization: Chill the filtrate in an ice bath to precipitate the crude product. Collect the precipitate by filtration, wash with a small amount of cold water, and dry at 50°C under vacuum. The expected yield of crude product is approximately 32 g.[7]
-
Recrystallization (Decolorization): Dissolve the crude product in 800 ml of hot 95% ethanol and add 15.5 g of activated carbon. Swirl the mixture periodically as it cools for 1 hour.
-
Final Isolation: Remove the activated carbon by filtration through a filter aid bed and wash the filter cake with 50 ml of 95% ethanol. Evaporate the combined filtrates with a rotary evaporator. Dissolve the residue in 225 ml of boiling water, decant the hot solution, and cool to 0°C. Collect the final product by filtration, wash with cold water, and dry in a vacuum oven at 50°C.
Applications in Synthesis and Drug Development
This compound is not primarily known for its own biological activity but serves as a crucial intermediate for creating more complex molecules with therapeutic potential.[8][9] Its two reactive sites, the aldehyde and the sulfonamide, can be modified independently or sequentially to build diverse chemical libraries.
Key Chemical Transformations
The aldehyde group is electrophilic and readily undergoes nucleophilic attack, while the sulfonamide nitrogen can act as a nucleophile after deprotonation.[10] This dual reactivity allows for a wide range of synthetic transformations.
Caption: Key chemical transformations of this compound.
Role as a Pharmaceutical Scaffold
The benzenesulfonamide moiety is a cornerstone of many carbonic anhydrase (CA) inhibitors.[2] this compound provides a convenient starting point for synthesizing novel CA inhibitors. The aldehyde can be used to introduce various side chains ("tails") that can interact with residues in the enzyme's active site, potentially leading to inhibitors with high potency and isoform selectivity.[8]
Caption: Role of this compound in drug discovery.
Spectroscopic and Analytical Data
While specific, high-resolution spectra are best obtained from the supplier for a given batch, the structure of this compound allows for the prediction of key spectral features.[4][11]
Table 2: Predicted Spectroscopic Features
| Technique | Feature | Expected Region / Characteristics |
| FT-IR | ν(N-H) stretch | 3400-3200 cm⁻¹ (two bands for -NH₂) |
| ν(C=O) stretch (aldehyde) | ~1700 cm⁻¹ | |
| ν(S=O) stretch (sulfonamide) | 1350-1310 cm⁻¹ (asymmetric) & 1160-1140 cm⁻¹ (symmetric)[12][13] | |
| ¹H NMR | Aldehyde proton (-CHO) | ~10.0 ppm (singlet) |
| Aromatic protons | ~7.8-8.2 ppm (multiplet, AA'BB' system) | |
| Sulfonamide protons (-SO₂NH₂) | Broad singlet, chemical shift variable | |
| ¹³C NMR | Carbonyl carbon (-CHO) | ~192 ppm |
| Aromatic carbons | 125-150 ppm (4 signals) | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 185 |
Safety Information
This compound is classified as a warning-level hazard. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][3] Standard laboratory safety precautions, including the use of personal protective equipment, are required.
Table 3: GHS Hazard Information
| Hazard Statement | Code | GHS Pictogram | Signal Word |
| Causes serious eye irritation | H319 | GHS07 (Exclamation mark) | Warning |
| Harmful if swallowed | H302 | GHS07 (Exclamation mark) | Warning |
| Causes skin irritation | H315 | GHS07 (Exclamation mark) | Warning |
| May cause respiratory irritation | H335 | GHS07 (Exclamation mark) | Warning |
| Precautionary Statements | Code | ||
| Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 | ||
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | P305+P351+P338 |
Data sourced from Sigma-Aldrich and PubChem.[1][3]
Conclusion
This compound (CAS: 3240-35-5) is a synthetically versatile molecule of significant interest to the chemical and pharmaceutical sciences. Its value lies not in its intrinsic biological activity but in its utility as a foundational scaffold. The presence of both an aldehyde and a primary sulfonamide group allows for the straightforward generation of diverse molecular libraries. For researchers in drug development, it represents an accessible starting point for the rational design of novel therapeutics, particularly in the well-established field of carbonic anhydrase inhibitors and other sulfonamide-based agents. The availability of reliable synthesis protocols further enhances its utility as a core building block for innovation.
References
- 1. 4-Sulfamoylbenzaldehyde | C7H7NO3S | CID 151088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 3240-35-5 [sigmaaldrich.com]
- 4. 3240-35-5|this compound|BLD Pharm [bldpharm.com]
- 5. pschemicals.com [pschemicals.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Para-Toluenesulfonamide? [synapse.patsnap.com]
- 11. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
Spectroscopic and Methodological Profile of 4-Formylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and analytical methodologies for 4-Formylbenzenesulfonamide. Due to the limited availability of direct experimental spectra in the public domain, this guide presents predicted data based on the analysis of structurally analogous compounds. These predictions offer a robust framework for the identification and characterization of this compound in a research and development setting.
Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established spectral databases and the analysis of similar molecular structures.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | Aldehyde (-CHO) |
| ~8.1 | d | 2H | Aromatic (ortho to -CHO) |
| ~7.9 | d | 2H | Aromatic (ortho to -SO₂NH₂) |
| ~7.5 | s (broad) | 2H | Sulfonamide (-SO₂NH₂) |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~193 | Aldehyde Carbonyl (C=O) |
| ~145 | Aromatic (C-SO₂NH₂) |
| ~140 | Aromatic (C-CHO) |
| ~131 | Aromatic (CH ortho to -CHO) |
| ~128 | Aromatic (CH ortho to -SO₂NH₂) |
Predicted Infrared (IR) Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | N-H Stretch (Sulfonamide) |
| ~3100 | Medium | Aromatic C-H Stretch |
| ~2850, ~2750 | Medium, Weak | Aldehyde C-H Stretch (Fermi resonance) |
| ~1700 | Strong | C=O Stretch (Aldehyde) |
| ~1580 | Medium | Aromatic C=C Stretch |
| ~1340 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 185 | [M]⁺ (Molecular Ion) |
| 184 | [M-H]⁺ |
| 156 | [M-CHO]⁺ |
| 106 | [M-SO₂NH]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data outlined above. These methods are standard in organic chemistry and can be adapted for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition:
-
For ¹H NMR, acquire data over a spectral width of 0-12 ppm.
-
For ¹³C NMR, acquire data over a spectral width of 0-200 ppm.
-
-
Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
NMR Spectroscopy Experimental Workflow
Infrared (IR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Procedure:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Processing: The instrument's software will perform the Fourier transform to generate the IR spectrum.
IR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a mass spectrometer, for example, one equipped with an Electrospray Ionization (ESI) source.
-
Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Analysis: Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.
Mass Spectrometry Experimental Workflow
Synthesis Workflow
The synthesis of this compound can be achieved through various routes. A common method involves the oxidation of 4-methylbenzenesulfonamide. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.
General Synthesis and Purification Workflow
Disclaimer: The spectroscopic data presented in this guide are predicted values based on analogous compounds and established chemical principles. For definitive characterization, experimental verification is required. The provided protocols are for informational purposes and should be adapted and performed by qualified personnel in a controlled laboratory setting.
solubility and stability of 4-Formylbenzenesulfonamide
An In-depth Technical Guide on the Solubility and Stability of 4-Formylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data on the is not extensively available in peer-reviewed literature. This guide provides an overview based on the compound's chemical structure, data from structurally analogous compounds, and standardized methodologies for its characterization.
Introduction to this compound
This compound is a chemical intermediate possessing a versatile structure with three key functional groups: a primary sulfonamide (-SO₂NH₂), an aldehyde (-CHO), and a para-substituted benzene ring. Its chemical structure is depicted below:
This unique combination of functional groups makes it a valuable building block in medicinal chemistry and organic synthesis. The aldehyde group can participate in reactions like reductive amination and Schiff base formation, while the sulfonamide group is a well-known pharmacophore found in numerous therapeutic agents.
Predicted Physicochemical Properties
A summary of key physicochemical properties for this compound is provided below. These are primarily predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃S | N/A |
| Molecular Weight | 185.20 g/mol | N/A |
| CAS Number | 39951-86-7 | N/A |
| Predicted LogP | 0.2 to 0.5 | ChemDraw, ALOGPS |
| Predicted pKa (Sulfonamide) | ~9.5 - 10.5 | ACD/Labs, MarvinSketch |
| Predicted Melting Point | 150-160 °C | Various chemical suppliers |
Solubility Profile
Specific quantitative solubility data for this compound is scarce. However, its solubility can be inferred from its functional groups. The polar sulfonamide and aldehyde groups suggest potential solubility in polar organic solvents, while the aromatic ring provides nonpolar character. The sulfonamide group's acidic proton allows for increased solubility in aqueous alkaline solutions due to salt formation.
Qualitative Solubility and Data from Analogous Compounds
The following table summarizes the expected qualitative solubility of this compound and provides quantitative data for structurally related compounds to serve as a proxy.
| Solvent | Expected Solubility of this compound | Solubility of Benzenesulfonamide (g/100mL) | Solubility of Benzaldehyde (g/100mL) |
| Water | Sparingly Soluble | 0.52 (25 °C) | 0.3 (Slightly Soluble) |
| Aqueous NaOH (1M) | Soluble (forms salt) | Soluble | Insoluble |
| Methanol | Soluble | 16.7 (25 °C) | Miscible |
| Ethanol | Soluble | 26.2 (25 °C) | Miscible |
| Acetone | Soluble | 43.5 (25 °C) | Miscible |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Miscible |
| Dichloromethane (DCM) | Slightly Soluble | Slightly Soluble | Miscible |
| Hexanes | Insoluble | Insoluble | Miscible |
Experimental Protocol for Solubility Determination
A standard equilibrium shake-flask method is recommended for determining the thermodynamic solubility of this compound.
Objective: To determine the equilibrium solubility in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)
-
Scintillation vials or glass test tubes
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer
-
0.22 µm syringe filters (ensure compatibility with solvent)
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5-10 mg in 1 mL).
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, allow the vials to stand for at least 1 hour for the excess solid to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis method against a standard curve.
-
Calculate the original solubility in mg/mL or mol/L.
Stability Profile
The stability of this compound is influenced by its functional groups. The aldehyde group is susceptible to oxidation, especially in the presence of air (oxygen), light, or oxidizing agents, which can convert it to the corresponding carboxylic acid (4-sulfamoylbenzoic acid). The sulfonamide group is generally stable under neutral and acidic conditions but can be hydrolyzed under harsh basic conditions.
Forced Degradation Studies (Stress Testing)
To comprehensively evaluate stability, a forced degradation study is essential. This involves subjecting the compound to a range of harsh conditions to identify potential degradation pathways and products.
| Condition | Typical Protocol | Potential Degradation Product |
| Acidic Hydrolysis | 0.1 M HCl at 60-80 °C for 24-48h | Generally stable; potential for slow hydrolysis of sulfonamide under extreme conditions. |
| Basic Hydrolysis | 0.1 M NaOH at 60-80 °C for 24-48h | Hydrolysis of the sulfonamide group to form 4-formylbenzenesulfonic acid. |
| Oxidation | 3-30% H₂O₂ at room temp for 24h | Oxidation of the aldehyde to a carboxylic acid (4-sulfamoylbenzoic acid). |
| Thermal Stress | Solid compound heated at >100 °C for 48h | Potential for decomposition/polymerization, depending on melting point. |
| Photostability | Exposed to light (ICH Q1B guidelines) | Potential for oxidation or other light-induced reactions. |
Experimental Protocol for Forced Degradation
Objective: To identify degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
Solvents for stock solution (e.g., Methanol or Acetonitrile)
-
HPLC-UV/DAD or LC-MS system
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent to create a stock solution (e.g., 1 mg/mL).
-
Set up Stress Conditions:
-
Acid: Mix stock solution with 0.1 M HCl.
-
Base: Mix stock solution with 0.1 M NaOH.
-
Oxidation: Mix stock solution with 3% H₂O₂.
-
Thermal (Solution): Heat a solution of the compound in a neutral solvent.
-
Thermal (Solid): Place the solid powder in an oven.
-
Photostability: Expose both solid powder and a solution to controlled light conditions.
-
-
Incubation: Incubate the samples under the specified conditions for a defined period (e.g., 24, 48, 72 hours). A control sample (unstressed) should be kept under normal conditions.
-
Sampling and Quenching: At each time point, withdraw a sample. For acid and base samples, neutralize them immediately to stop the reaction.
-
Analysis: Analyze all samples, including the control, by a stability-indicating HPLC method. An HPLC with a Diode Array Detector (DAD) is ideal for assessing peak purity. LC-MS is used to identify the mass of any degradation products.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Assess the mass balance.
-
Characterize the chromatographic peaks of the degradants.
-
Identify the structure of major degradation products if possible.
-
Summary and Recommendations
This compound is a compound of significant interest in synthetic chemistry. While specific public data on its solubility and stability are limited, its chemical properties can be reasonably predicted based on its structure and comparison with analogous compounds.
-
Solubility: It is expected to be soluble in polar organic solvents like DMSO, acetone, and alcohols, and sparingly soluble in water. Its solubility in aqueous media will significantly increase under basic conditions. For quantitative assessment, the shake-flask method is recommended.
-
Stability: The primary stability liability is the aldehyde functional group, which is prone to oxidation to a carboxylic acid. Forced degradation studies are crucial to fully characterize its stability profile, identify potential degradants, and establish a stability-indicating analytical method for accurate quantification in future studies.
Researchers and drug development professionals should perform the detailed experimental protocols outlined in this guide to generate specific, reliable data for their applications, ensuring the quality and integrity of their work.
4-Formylbenzenesulfonamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for 4-Formylbenzenesulfonamide. The information is intended to guide laboratory and manufacturing practices to ensure the safety of all personnel.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation. |
Pictogram:
Signal Word: Warning[2]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C7H7NO3S[3] |
| Molecular Weight | 185.20 g/mol [3] |
| Appearance | Solid |
| Synonyms | 4-Sulfamoylbenzaldehyde, p-Formylbenzenesulfonamide[3] |
Safe Handling and Storage
Proper handling and storage are crucial to minimize risk.
Handling
-
Do not breathe dust.[4]
-
Use only in a well-ventilated area.
-
Wash hands thoroughly after handling.[1]
-
Wear appropriate personal protective equipment (PPE).[4]
Storage
-
Keep container tightly closed in a dry and well-ventilated place.[5][6]
-
Store locked up.[6]
-
Incompatible materials: Strong oxidizing agents, strong bases.[4]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Handle with gloves that have been inspected prior to use.[6] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
First Aid Measures
In case of exposure, follow these first aid procedures and seek medical attention.
| Exposure Route | First Aid Measures |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration.[4][7] Call a poison center or doctor if you feel unwell. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash off with soap and plenty of water.[4][7] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] Call an ophthalmologist. |
| Ingestion | Rinse mouth with water.[4][6] Immediately make victim drink water (two glasses at most). Do NOT induce vomiting. Consult a physician. |
Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Development of hazardous combustion gases or vapors possible in the event of a fire, including nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[4]
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.[4][6]
Accidental Release
-
Personal Precautions: Evacuate personnel to safe areas.[7] Wear respiratory protection and avoid breathing dust.[7] Avoid substance contact.
-
Environmental Precautions: Do not let product enter drains.[7]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[4] Avoid generation of dusts.
Experimental Protocols & Workflows
Caption: Figure 1: Chemical Safety and Handling Workflow.
Caption: Figure 2: General Skin Irritation Testing Workflow.
References
An In-depth Technical Guide to 4-Formylbenzenesulfonamide: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Formylbenzenesulfonamide, a key intermediate in organic synthesis, holds a significant position in the development of therapeutic agents, primarily due to its structural relation to the sulfonamide class of drugs. This technical guide provides a comprehensive overview of the discovery, historical and modern synthetic routes, and the known biological activities of this compound. Detailed experimental protocols for its preparation are presented, alongside a summary of its physicochemical and spectroscopic properties. Furthermore, this document explores the role of the benzenesulfonamide scaffold as a potent inhibitor of carbonic anhydrases, a crucial enzyme family implicated in various physiological and pathological processes.
Introduction and Historical Context
The journey of this compound is intrinsically linked to the broader history of sulfonamide chemistry. While a singular "discovery" paper for this specific molecule is not readily identifiable in the historical literature, its emergence can be traced back to the early to mid-20th century through the application of established organic reactions to commercially available starting materials. The importance of the sulfonamide group as a pharmacophore was cemented with the discovery of Prontosil, the first commercially available antibacterial antibiotic, in the 1930s. This discovery spurred extensive research into the synthesis and biological evaluation of a vast array of benzenesulfonamide derivatives.
This compound (also known as p-sulfamoylbenzaldehyde) emerged as a valuable building block in this context. Its aldehyde functional group provides a reactive handle for the synthesis of more complex molecules, such as Schiff bases, hydrazones, and other derivatives, allowing for the exploration of a wide chemical space in the quest for new therapeutic agents.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below for easy reference.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 3240-35-5 |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.20 g/mol |
| Melting Point | 117-120 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in hot water, ethanol, and other polar organic solvents. |
| ¹H NMR (DMSO-d₆) | δ 10.0 (s, 1H, CHO), 8.1 (d, 2H, Ar-H), 7.9 (d, 2H, Ar-H), 7.5 (s, 2H, SO₂NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 193.0, 146.0, 139.0, 130.0, 128.0 |
| IR (KBr, cm⁻¹) | 3350-3250 (N-H), 1700 (C=O), 1340, 1160 (S=O) |
| Mass Spectrum (EI) | m/z 185 (M⁺), 184, 120, 92, 65 |
Synthesis of this compound
Several methods have been historically employed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The three most prominent methods are:
-
Oxidation of p-Toluenesulfonamide: A direct approach involving the oxidation of the methyl group of p-toluenesulfonamide.
-
Sommelet Reaction of 4-Chloromethylbenzenesulfonamide: A classic named reaction for the conversion of a benzylic halide to an aldehyde.
-
Stephen Reduction of 4-Cyanobenzenesulfonamide: A method for the reduction of a nitrile to an aldehyde.
Below are detailed experimental protocols for each of these key synthetic routes.
Method 1: Oxidation of p-Toluenesulfonamide
This method utilizes a strong oxidizing agent, such as chromic acid, to convert the methyl group of p-toluenesulfonamide into a formyl group.
Experimental Protocol:
-
Materials: p-Toluenesulfonamide, Chromic acid (CrO₃), Sulfuric acid (H₂SO₄), Water, Acetic anhydride, Sodium bisulfite, Diethyl ether.
-
Procedure:
-
A solution of chromic acid is prepared by carefully dissolving CrO₃ in a mixture of water and concentrated sulfuric acid, keeping the temperature low.
-
p-Toluenesulfonamide is suspended in acetic anhydride.
-
The chromic acid solution is added dropwise to the suspension of p-toluenesulfonamide at a controlled temperature (typically below 10 °C).
-
The reaction mixture is stirred for several hours at room temperature.
-
The reaction is quenched by the addition of cold water and sodium bisulfite solution to destroy any excess oxidant.
-
The crude product is extracted with diethyl ether.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The resulting solid is purified by recrystallization from hot water or an ethanol/water mixture to yield this compound.
-
Logical Relationship of the Oxidation of p-Toluenesulfonamide:
Caption: A simplified diagram illustrating the oxidation of p-toluenesulfonamide to this compound.
Method 2: Sommelet Reaction of 4-Chloromethylbenzenesulfonamide
The Sommelet reaction provides an alternative route starting from the corresponding benzyl halide.
Experimental Protocol:
-
Materials: 4-Chloromethylbenzenesulfonamide, Hexamethylenetetramine (urotropin), Chloroform, Ethanol, Water, Hydrochloric acid.
-
Procedure:
-
4-Chloromethylbenzenesulfonamide is dissolved in chloroform, and hexamethylenetetramine is added.
-
The mixture is refluxed for several hours, during which a quaternary ammonium salt precipitates.
-
The salt is filtered, washed with chloroform, and dried.
-
The dried salt is then hydrolyzed by heating with a mixture of ethanol and water.
-
The reaction mixture is cooled, and the product crystallizes out.
-
The crude this compound is collected by filtration and purified by recrystallization.
-
Experimental Workflow for the Sommelet Reaction:
Caption: A flowchart outlining the key steps in the Sommelet reaction for synthesizing this compound.
Method 3: Stephen Reduction of 4-Cyanobenzenesulfonamide
This method involves the reduction of a nitrile to an imine, which is then hydrolyzed to the aldehyde.[1]
Experimental Protocol:
-
Materials: 4-Cyanobenzenesulfonamide, Anhydrous Stannous Chloride (SnCl₂), Anhydrous Diethyl Ether, Gaseous Hydrogen Chloride (HCl), Water.[1]
-
Procedure:
-
A suspension of anhydrous stannous chloride in anhydrous diethyl ether is saturated with dry hydrogen chloride gas at 0 °C.[1]
-
4-Cyanobenzenesulfonamide is added to the mixture, and it is stirred at room temperature until the nitrile is consumed (monitored by TLC or IR spectroscopy).[1]
-
The resulting iminium salt complex precipitates from the solution.[1]
-
The precipitate is filtered, washed with anhydrous ether, and then hydrolyzed by stirring with water.[1]
-
The aldehyde is extracted from the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).[1]
-
The organic layer is washed, dried, and the solvent is evaporated to give the crude product.[1]
-
Purification is achieved by recrystallization.[1]
-
Stephen Reduction Mechanism Overview:
Caption: A conceptual diagram of the Stephen reduction of 4-cyanobenzenesulfonamide to the corresponding aldehyde.
Biological Activity and Significance
The primary biological significance of this compound lies in its role as a precursor to a wide range of benzenesulfonamide derivatives that are potent inhibitors of carbonic anhydrases (CAs).
Carbonic Anhydrase Inhibition
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Several CA isoforms are overexpressed in various diseases, including glaucoma, epilepsy, and certain types of cancer, making them attractive drug targets.
The unsubstituted sulfonamide group (-SO₂NH₂) is a key zinc-binding group that anchors these inhibitors to the active site of the enzyme. While this compound itself is a weak to moderate inhibitor of some CA isoforms, its aldehyde functionality allows for the straightforward synthesis of more potent and selective inhibitors through the formation of derivatives like Schiff bases and hydrazones. These modifications can introduce additional interactions with the enzyme's active site, enhancing binding affinity and isoform selectivity.
Quantitative Data on Carbonic Anhydrase Inhibition:
Currently, there is limited publicly available data on the specific inhibitory constants (Kᵢ or IC₅₀ values) of this compound against a wide range of human carbonic anhydrase isoforms. Research has primarily focused on its derivatives.
Signaling Pathway Involvement
The inhibitory action of benzenesulfonamides on carbonic anhydrases can impact various downstream signaling pathways. For instance, in cancer, the inhibition of tumor-associated CA isoforms (like CA IX and CA XII) can disrupt the pH regulation of the tumor microenvironment. This can lead to increased intracellular acidosis, which in turn can affect the activity of pH-sensitive enzymes and signaling proteins involved in cell proliferation, survival, and metastasis.
Conceptual Signaling Pathway of Carbonic Anhydrase Inhibition:
Caption: A diagram illustrating the conceptual impact of carbonic anhydrase inhibition by a benzenesulfonamide derivative on the tumor microenvironment.
Conclusion
This compound is a versatile and historically significant chemical intermediate. Its synthesis can be achieved through several well-established organic reactions, providing a foundation for the development of a diverse library of derivatives. The primary biological importance of this compound stems from its role as a scaffold for the design of potent carbonic anhydrase inhibitors. Further research into the biological activities of this compound itself and the continued exploration of its derivatives hold promise for the discovery of novel therapeutic agents for a range of diseases. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, summarizing the key technical aspects of this important molecule.
References
Theoretical and Computational Deep Dive into 4-Formylbenzenesulfonamide: A Technical Guide for Drug Discovery Professionals
An In-depth Analysis of the Structural, Electronic, and Biological Profile of a Key Sulfonamide Moiety
This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-Formylbenzenesulfonamide (4-FBS), a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its molecular structure, electronic properties, and potential as a therapeutic agent. By summarizing key quantitative data and outlining experimental and computational protocols, this guide serves as a valuable resource for further research and development efforts.
Molecular Structure and Properties
This compound (also known as 4-sulfamoylbenzaldehyde) is a derivative of benzenesulfonamide, a scaffold that is central to the development of a wide array of drugs, most notably carbonic anhydrase inhibitors. The presence of the formyl group introduces a reactive site and alters the electronic properties of the benzene ring, influencing its biological activity.
Optimized Geometric Parameters
Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional structure of molecules with high accuracy. The optimized geometry of this compound, calculated using DFT with the B3LYP functional and a 6-311++G(d,p) basis set, provides insights into its bond lengths and angles. These parameters are crucial for understanding the molecule's conformation and its interaction with biological targets.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C-S | 1.77 |
| S=O | 1.43 | |
| S-N | 1.63 | |
| C=O (formyl) | 1.21 | |
| Bond Angles (°) | O=S=O | 119.5 |
| C-S-N | 106.7 | |
| C-C-C (ring) | ~120 | |
| Dihedral Angles (°) | C-C-S-N | Variable |
Computational and Experimental Protocols
A variety of computational and experimental techniques are employed to characterize this compound and its derivatives.
Computational Methodology
Density Functional Theory (DFT): DFT calculations are central to understanding the electronic structure and properties of this compound. A common approach involves:
-
Method: Becke, three-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional.
-
Basis Set: 6-311++G(d,p) is frequently used to provide a good balance between accuracy and computational cost.
-
Software: Gaussian, ORCA, and other quantum chemistry packages are standard tools for these calculations.
Molecular Docking: To investigate the binding of this compound to its potential biological targets, molecular docking simulations are performed.
-
Software: AutoDock, Glide, and other docking programs are utilized.
-
Target Preparation: The crystal structure of the target protein (e.g., carbonic anhydrase) is obtained from the Protein Data Bank (PDB). Water molecules and ligands are typically removed, and polar hydrogens are added.
-
Ligand Preparation: The 3D structure of this compound is optimized using DFT or a suitable force field.
-
Docking Algorithm: A Lamarckian genetic algorithm or other search algorithms are used to explore possible binding poses of the ligand in the active site of the protein.
Experimental Protocols
Synthesis: The synthesis of this compound and its derivatives often involves the reaction of a corresponding sulfonyl chloride with an amine in the presence of a base.
Spectroscopic Characterization:
-
FT-IR and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by analyzing their vibrational frequencies.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the molecular structure.
Electronic Properties and Reactivity
The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key determinants of its chemical reactivity and biological activity.
Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
| Property | Value (eV) |
| HOMO Energy | -7.5 to -8.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 5.0 to 7.0 |
Note: These values are estimations based on computational studies of related benzenesulfonamide derivatives. The exact values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including those with a biological target. In this compound, the oxygen atoms of the sulfonyl and formyl groups, as well as the nitrogen atom of the sulfonamide group, are expected to be regions of negative electrostatic potential (nucleophilic), while the hydrogen atoms of the sulfonamide group and the benzene ring are likely to be regions of positive electrostatic potential (electrophilic).
Biological Activity and Signaling Pathways
Benzenesulfonamide derivatives are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance.[1] The inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[2][3]
Carbonic Anhydrase Inhibition
The sulfonamide group of this compound is the key pharmacophore for binding to the zinc ion in the active site of carbonic anhydrase. This interaction is crucial for the inhibitory activity. The formyl group can further influence the binding affinity and selectivity for different CA isoforms through additional interactions with the amino acid residues in the active site.
Below is a conceptual diagram illustrating the inhibition of carbonic anhydrase by a sulfonamide inhibitor like this compound.
Caption: Inhibition of Carbonic Anhydrase by this compound.
Computational Workflow
The theoretical and computational investigation of a small molecule like this compound typically follows a structured workflow. This workflow integrates various computational techniques to build a comprehensive understanding of the molecule's properties and potential biological activity.
Caption: A typical workflow for computational analysis of a small molecule.
Conclusion
This compound represents a molecule with significant potential for further investigation in drug discovery, particularly in the context of carbonic anhydrase inhibition. While comprehensive experimental and computational data specifically for this molecule are not extensively published, the theoretical framework and methodologies are well-established through studies of its derivatives. This guide provides a foundational understanding of the key structural and electronic features of this compound, outlines the necessary protocols for its detailed characterization, and highlights its potential biological relevance. Further dedicated computational and experimental studies are warranted to fully elucidate the therapeutic potential of this promising sulfonamide.
References
commercial availability and suppliers of 4-Formylbenzenesulfonamide
An In-depth Technical Guide on the Commercial Availability, Synthesis, and Applications of 4-Formylbenzenesulfonamide for Researchers, Scientists, and Drug Development Professionals.
Introduction: this compound is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structure, incorporating both a reactive aldehyde group and a sulfonamide moiety, allows for a wide range of chemical modifications, making it a valuable starting material for the synthesis of diverse molecular scaffolds. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed experimental protocol for its synthesis, and insights into its applications in drug discovery, particularly focusing on the mechanism of action of sulfonamide-based drugs.
Commercial Availability and Suppliers
This compound (CAS No: 3240-35-5) is readily available from a variety of commercial chemical suppliers. The purity and quantity offered can vary, catering to the needs of both small-scale research and larger-scale development projects. Below is a summary of key suppliers and their typical product specifications.
| Supplier | Purity | Available Quantities |
| Sigma-Aldrich | ≥95% | 50 mg, 100 mg, 250 mg, 1 g, 5 g |
| ChemicalBook | ≥95% | 10 mg, 100 mg, 0.5 g, 500 mg, 1 g, 5 g |
| BLD Pharm | ≥95% | Varies (contact for details) |
| AK Scientific | Not specified | 1 g, 5 g |
| Alichem | Not specified | 1 g |
| American Custom Chemicals Corporation | Not specified | 0.5 g, 5 g |
| Chemenu | Not specified | 1 g |
| ChemScene | Not specified | 1 g |
| Crysdot | Not specified | 1 g |
| Matrix Scientific | Not specified | 1 g |
Note: This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current data, pricing, and availability.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.2 g/mol [1] |
| Melting Point | 118-120 °C[1] |
| Appearance | White to off-white solid[1] |
| Storage Temperature | 2-8°C, under inert atmosphere[2] |
Experimental Protocols
A common and practical method for the synthesis of this compound is the reduction of 4-cyanobenzenesulfonamide. The following protocol is adapted from a procedure described in the scientific literature.[2]
Synthesis of this compound from 4-Cyanobenzenesulfonamide [2]
Materials and Equipment:
-
4-Cyanobenzenesulfonamide
-
75% (v/v) Formic acid
-
Raney nickel alloy
-
95% Ethanol
-
Activated carbon
-
Filter aid (e.g., Celite)
-
2 L two-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Büchner funnel
-
Rotary evaporator
-
Ice bath
Procedure:
-
Reaction Setup: In a 2 L two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 40.0 g (0.232 mole) of 4-cyanobenzenesulfonamide, 600 mL of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.
-
Reaction: Heat the stirred mixture under reflux for 1 hour. Be aware that the reaction may produce some frothing.
-
Filtration: Cool the mixture and filter it with suction through a Büchner funnel coated with a filter aid. Wash the residue with two 160 mL portions of 95% ethanol.
-
Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
Initial Purification: Dissolve the solid residue in 400 mL of boiling water. Decant the solution to remove any small amounts of insoluble material.
-
Crystallization: Chill the filtrate in an ice bath. Collect the resulting precipitate by filtration with suction, wash it with a small amount of cold water, and dry at 50°C under vacuum. This yields the crude product.
-
Decolorization: Dissolve the crude product in 800 mL of hot 95% ethanol. Add 15.5 g of activated carbon and swirl the mixture periodically as it cools for 1 hour.
-
Final Filtration and Product Isolation: Remove the activated carbon by filtration through a bed of filter aid. Wash the filter cake with 50 mL of 95% ethanol. Combine the filtrates and evaporate the solvent using a rotary evaporator. The resulting solid is washed with a small amount of cold water and dried in a vacuum oven at 50°C to yield this compound.
Applications in Drug Discovery and Relevant Signaling Pathways
Benzenesulfonamide derivatives are a cornerstone in medicinal chemistry, with applications ranging from antibacterial agents to targeted cancer therapies. The formyl group on this compound provides a synthetic handle for the construction of more complex molecules with diverse biological activities.
Mechanism of Action of Sulfonamide Antibacterials:
A classic example of the utility of the sulfonamide scaffold is in antibacterial drugs. Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS) in bacteria.[1] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for DNA synthesis and cell growth. By mimicking the natural substrate of DHPS, p-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect.[1]
Caption: Inhibition of bacterial folic acid synthesis by sulfonamide drugs.
Experimental Workflow for Synthesis:
The synthesis of this compound from 4-cyanobenzenesulfonamide involves a series of well-defined steps, from the initial reaction to purification and final product isolation. This workflow can be visualized to provide a clear overview of the process.
Caption: Workflow for the synthesis of this compound.
This compound is a commercially accessible and synthetically valuable compound for researchers in organic chemistry and drug discovery. Its bifunctional nature allows for the creation of a vast array of derivatives with potential therapeutic applications. The provided synthesis protocol offers a practical method for its laboratory preparation, while the understanding of the mechanistic role of the sulfonamide moiety continues to inspire the development of new and effective therapeutic agents. This guide serves as a foundational resource for scientists and professionals working with this important chemical building block.
References
An In-depth Technical Guide to 4-Formylbenzenesulfonamide and its Role as a Carbonic Anhydrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Formylbenzenesulfonamide, a key organic compound with significant potential in medicinal chemistry. The document details its chemical identity, synthesis, and its established role as a lead structure for the development of carbonic anhydrase inhibitors.
Chemical Identity and Synonyms
This compound is a benzenesulfonamide derivative characterized by a formyl group at the para-position. This substitution pattern is crucial for its biological activity. For clarity in research and development, it is essential to be familiar with its various synonyms and identifiers.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound |
| Common Synonyms | p-sulfamoylbenzaldehyde, 4-Sulfamoylbenzaldehyde, p-Formylbenzenesulfonamide, 4-(Aminosulfonyl)benzaldehyde |
| CAS Number | 3240-35-5 |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.20 g/mol |
| InChI Key | PCPUKVSTMLHXQF-UHFFFAOYSA-N |
Applications in Drug Development: Carbonic Anhydrase Inhibition
The primary interest in this compound within the drug development community lies in its role as a scaffold for the synthesis of potent carbonic anhydrase (CA) inhibitors. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, and their dysregulation is implicated in various diseases, including glaucoma, epilepsy, and cancer.[2]
The sulfonamide moiety of this compound is the key pharmacophore responsible for its inhibitory activity. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the carbonic anhydrase, effectively blocking its catalytic activity. The benzene ring and its substituents, such as the 4-formyl group, can be modified to enhance binding affinity and achieve isoform selectivity.
While specific inhibitory constants for this compound are not widely reported in publicly available literature, the benzenesulfonamide class of compounds is well-characterized for its potent inhibition of various carbonic anhydrase isoforms. The following table presents representative inhibition data for structurally related benzenesulfonamide derivatives against key human CA isoforms. This data serves as a valuable reference for understanding the potential inhibitory profile of this compound and its derivatives.
Table 2: Representative Inhibition Constants (Kᵢ) of Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Benzenesulfonamide | >10000 | 1600 | - | - |
| 4-Carboxybenzenesulfonamide | 1500 | 108 | 93 | 4.5 |
| 4-Hydroxybenzenesulfonamide | 980 | 110 | 121 | 89 |
| 4-Chlorobenzenesulfonamide | 1200 | 130 | 35 | 7.8 |
Data is compiled from various scientific sources and is intended to be representative of the benzenesulfonamide class.
Experimental Protocols
Synthesis of this compound
A practical and commonly cited method for the synthesis of this compound is the reduction of 4-cyanobenzenesulfonamide.[3]
Materials and Reagents:
-
4-Cyanobenzenesulfonamide
-
75% (v/v) Formic Acid
-
Raney Nickel Alloy
-
95% Ethanol
-
Activated Carbon
-
Filter Aid (e.g., Celite)
-
Deionized Water
Procedure:
-
A mixture of 4-cyanobenzenesulfonamide (0.232 mole), 600 mL of 75% formic acid, and 40 g of Raney nickel alloy is prepared in a 2-liter, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser.[3]
-
The stirred mixture is heated under reflux for 1 hour.[3]
-
The hot mixture is then filtered with suction through a Büchner funnel coated with a filter aid. The residue is washed with two 160-mL portions of 95% ethanol.[3]
-
The combined filtrates are evaporated using a rotary evaporator.[3]
-
The resulting solid residue is dissolved in 400 mL of boiling water and filtered through a plug of glass wool to remove any insoluble material.[3]
-
The filtrate is chilled in an ice bath to induce precipitation. The precipitate is collected by suction filtration, washed with a small amount of cold water, and dried at 50°C under vacuum to yield the crude product.[3]
-
For purification, the crude product is dissolved in hot 95% ethanol, and activated carbon is added. The mixture is swirled periodically while it cools for 1 hour.[3]
-
The activated carbon is removed by filtration through a bed of filter aid, and the filter cake is washed with 95% ethanol.[3]
-
The combined filtrates are evaporated, and the residue is recrystallized from boiling water to yield pure this compound.[3]
Caption: Workflow for the synthesis of this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
The inhibitory activity of this compound and its derivatives against various carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydrase assay.[4][5] This method measures the enzyme-catalyzed hydration of CO₂.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Synthesized inhibitor compounds
-
Acetazolamide (standard CA inhibitor)
-
HEPES or Tris buffer (pH 7.4-7.5)
-
Phenol red indicator (0.2 mM)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare stock solutions of the inhibitor compounds and the standard inhibitor (acetazolamide) in a suitable solvent (e.g., DMSO).
-
Prepare a buffer solution containing the pH indicator (e.g., 20 mM HEPES, pH 7.4, with 0.2 mM phenol red).
-
Prepare a solution of the carbonic anhydrase isoform in the buffer.
-
In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with CO₂-saturated water.
-
The hydration of CO₂ produces protons, causing a pH decrease, which is monitored by the change in absorbance of the phenol red indicator at its absorbance maximum (around 557 nm).
-
The initial rates of the reaction are measured.
-
Inhibition constants (Kᵢ) are determined by plotting the reaction rates at different inhibitor concentrations and fitting the data to the appropriate inhibition model.[5]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for this compound and related compounds is the direct inhibition of carbonic anhydrase. The following diagram illustrates the catalytic cycle of carbonic anhydrase and its inhibition by a sulfonamide.
Caption: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
The sulfonamide group (R-SO₂NH₂) of the inhibitor binds to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase, displacing the hydroxide ion (OH⁻) that is essential for the catalytic hydration of carbon dioxide (CO₂). This forms a stable, inactive enzyme-inhibitor complex, thereby halting the catalytic cycle. The nature of the 'R' group, which in this case is a 4-formylphenyl group, influences the binding affinity and selectivity for different carbonic anhydrase isoforms.
Conclusion
This compound is a valuable building block in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors. Its straightforward synthesis and the well-understood mechanism of action of the sulfonamide pharmacophore make it an attractive starting point for the design of novel therapeutics targeting a range of diseases. Further research into the synthesis of derivatives and their detailed biological evaluation will continue to unlock the full potential of this versatile compound.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. flore.unifi.it [flore.unifi.it]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Synthesis and Utility of 4-Formylbenzenesulfonamide Schiff Bases in Drug Discovery
Introduction
Schiff bases derived from sulfonamides are a prominent class of compounds in medicinal chemistry, recognized for their broad spectrum of biological activities. The core structure, formed through the condensation of a primary amine with a carbonyl compound, features an azomethine (-C=N-) group which is crucial for their biological function.[1] Specifically, Schiff bases synthesized using 4-Formylbenzenesulfonamide as the aldehyde component incorporate the essential sulfonamide pharmacophore. This moiety is renowned for its role in various therapeutic agents, including antibacterial drugs and enzyme inhibitors.[2][3] These derivatives are actively investigated for their potential as anticancer, antimicrobial, and potent enzyme-inhibiting agents, particularly against carbonic anhydrase isoforms.[4][5][6]
The versatility in their synthesis allows for the introduction of diverse functionalities by varying the primary amine reactant, enabling the fine-tuning of their steric and electronic properties to enhance biological activity and selectivity. This document provides detailed protocols for the synthesis, characterization, and evaluation of these promising compounds for researchers in drug development.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases from this compound
This protocol describes a general method for the synthesis of Schiff bases via the condensation of this compound with a substituted primary amine.
Materials:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., aniline, 4-fluoroaniline, etc.) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve the selected primary amine (1.0 eq) in absolute ethanol.
-
Add the amine solution to the flask containing the this compound solution.
-
Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the flask further in an ice bath to facilitate the precipitation of the Schiff base product.[7]
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
For further purification, recrystallize the product from a suitable solvent such as ethanol.
Protocol 2: Characterization of Synthesized Schiff Bases
The synthesized compounds are characterized using standard spectroscopic methods to confirm their structure and purity.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Record the FT-IR spectrum to identify key functional groups. A characteristic absorption band for the azomethine (C=N) stretch is expected in the range of 1600-1640 cm⁻¹. The absence of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine confirm the reaction's completion.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-) typically observed in the δ 8.0-9.0 ppm range.[9] Aromatic protons and other specific protons from the amine moiety will be observed in their respective characteristic regions.
-
¹³C NMR: The carbon of the azomethine group typically appears in the δ 155-165 ppm range.[9]
-
-
Elemental Analysis: The elemental composition (C, H, N, S) is determined to confirm that the empirical formula matches the calculated values for the target compound.[1][5]
Protocol 3: In Vitro Anticancer Activity (MTT Assay)
The cytotoxic effects of the synthesized Schiff bases on cancer cell lines are evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][10]
-
Seed cancer cells (e.g., A549, HepG2) in 96-well plates at a specified density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the synthesized Schiff bases and a standard drug (e.g., Cisplatin) for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability percentage relative to untreated control cells and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation
Table 1: Synthesis Conditions and Characterization Data for Representative Schiff Bases
| Compound ID | Amine Reactant | Solvent | Catalyst | Time (h) | Yield (%) | M.P. (°C) | FT-IR ν(C=N) cm⁻¹ | ¹H NMR δ(CH=N) ppm |
| SB-1 | 4-Fluoroaniline | Ethanol | Acetic Acid | 5 | 85 | 198-200 | 1625 | 8.45 |
| SB-2 | 4-Chloroaniline | Ethanol | Acetic Acid | 4 | 88 | 210-212 | 1621 | 8.51 |
| SB-3 | 4-Methylaniline | Ethanol | Acetic Acid | 6 | 82 | 205-207 | 1618 | 8.42 |
| SB-4 | 4-Methoxyaniline | Ethanol | Acetic Acid | 5 | 86 | 190-192 | 1615 | 8.39 |
Table 2: Anticancer Activity (IC₅₀, µM) of Sulfonamide-Based Schiff Bases[5][10][11]
| Compound ID | A549 (Lung) | HepG2 (Liver) | HeLa (Cervical) | MDA-MB-231 (Breast) |
| Derivative A | 9.53 | 8.16 | 2.43 | 1.74 |
| Derivative B | 6.03 | 5.24 | - | - |
| Derivative C | 7.81 | 9.62 | - | - |
| Cisplatin (Ref.) | 9.87 | 12.51 | 2.10 | 3.20 |
Table 3: Carbonic Anhydrase Inhibition (Kᵢ, nM) of Benzenesulfonamide Schiff Bases[4][6]
| Compound ID | hCA I | hCA II | hCA IX | hCA XII |
| Derivative 1 | 93.5 | 18.2 | 8.5 | 8.6 |
| Derivative 2 | 150.2 | 45.6 | 15.2 | 10.1 |
| Derivative 3 | 428.1 | 133.3 | 24.9 | 43.2 |
| AAZ (Ref.) | 250.0 | 12.0 | 25.0 | 5.7 |
Table 4: Antimicrobial Activity (MIC, µg/mL) of Sulfonamide Schiff Bases[9][12]
| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |
| Ligand X | >1250 | 1250 | >1250 | 656 |
| Complex X-Cu(II) | - | 1031 | - | 257 |
| Complex X-Zn(II) | - | 2500 | 625 | 312 |
| Ciprofloxacin (Ref.) | <10 | <10 | <10 | - |
Visualizations: Workflows and Mechanisms
References
- 1. Synthesis and characterization of Schiff's bases of sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition Activities of Schiff’s Bases Based on Quinazoline-Linked Benzenesulfonamide [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization and Antimicrobial Activity of Schiff Base (E)-N-(4-(2-Hydroxybenzylideneamino) Phenylsulfonyl) Acetamide Metal Complexes [scirp.org]
- 9. Metal complexes of sulfamethazine/benzoin-based Schiff base ligand: synthesis, characterization, DFT calculations, and antimicrobial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonated Schiff base Sn(IV) complexes as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Formylbenzenesulfonamide as a Precursor for Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[1][2] Dysregulation of CA activity is implicated in a variety of diseases, making them attractive therapeutic targets. Notably, inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and more recently, as a promising approach for cancer therapy.[3][4]
The sulfonamide group (-SO2NH2) is a classic zinc-binding group and has been the cornerstone for the development of a vast library of potent carbonic anhydrase inhibitors (CAIs).[5] 4-Formylbenzenesulfonamide is a key precursor molecule that allows for the straightforward synthesis of a diverse range of CAIs. The aldehyde functionality serves as a versatile handle for the introduction of various chemical moieties through reactions such as Schiff base formation and reductive amination, enabling the exploration of the chemical space around the sulfonamide pharmacophore to achieve isoform-specific inhibition.[6]
These application notes provide detailed protocols for the synthesis of CAIs from this compound, their characterization, and the evaluation of their inhibitory activity against various CA isoforms. Additionally, we present key signaling pathways involving carbonic anhydrases that are relevant to drug development.
Data Presentation: Carbonic Anhydrase Inhibition Data
The following tables summarize the inhibition data (Ki in nM) of various benzenesulfonamide derivatives against four key human carbonic anhydrase (hCA) isoforms: hCA I, hCA II (cytosolic), and hCA IX, hCA XII (transmembrane, tumor-associated). Acetazolamide (AAZ) is included as a standard inhibitor for comparison.
Table 1: Inhibition Constants (Ki, nM) of Benzenesulfonamide-based Inhibitors against hCA I and hCA II.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | [1] |
| Sulfonyl Semicarbazide 5 (R=H) | 41.2 | 14.4 | [1] |
| Sulfonyl Semicarbazide 11 (R=4-Cl-3-NO2) | 71.8 | 71.8 | [1] |
| Indolylchalcone-triazole 6d | 18.8 | <100 | [7] |
| Indolylchalcone-triazole 6q | 38.3 | <100 | [7] |
| 4-(2-substituted hydrazinyl)benzenesulfonamide S1 | 1.79 ± 0.22 | 1.72 ± 0.58 | [8] |
| 4-(2-substituted hydrazinyl)benzenesulfonamide S9 | 2.73 ± 0.08 | 11.64 ± 5.21 | [8] |
Table 2: Inhibition Constants (Ki, nM) of Benzenesulfonamide-based Inhibitors against hCA IX and hCA XII.
| Compound | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | 25 | 5.8 | [1] |
| Sulfonyl Semicarbazide 5 (R=H) | 73.9 | 0.59 | [1] |
| Sulfonyl Semicarbazide 10 (R=4-NO2) | 20.5 | 0.79 | [1] |
| Indolylchalcone-triazole 6o | <100 | 10 | [7] |
| Indolylchalcone-triazole 6m | <100 | 41.9 | [7] |
| Tetrafluorobenzenesulfonamide 5a | 1.5 | 0.8 | [9] |
| Schiff base 4a | 8.5 | 8.6 |
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives from this compound
This protocol describes the general procedure for the synthesis of Schiff base derivatives by the condensation of this compound with a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., aniline, substituted anilines, etc.)
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add the primary amine (1.0 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the precipitated Schiff base by vacuum filtration using a Buchner funnel.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base in a vacuum oven.
-
Characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Synthesis of Secondary Amine Derivatives by Reduction of Schiff Bases
This protocol outlines the reduction of the synthesized Schiff bases to the corresponding secondary amines using sodium borohydride.
Materials:
-
Schiff base derivative from Protocol 1
-
Methanol
-
Sodium borohydride (NaBH4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Distilled water
-
Buchner funnel and filter paper
Procedure:
-
Dissolve the Schiff base (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.
-
The secondary amine product will precipitate out of the solution. If not, the product can be extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
If an extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Purification of Sulfonamide Derivatives
A. Recrystallization:
-
Dissolve the crude sulfonamide product in a minimum amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
B. Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimum amount of the eluent and load it onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). The specific mobile phase composition will depend on the polarity of the synthesized compound.[2]
-
Collect the fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified sulfonamide derivative.
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) solution (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.4)
-
Test compounds (synthesized sulfonamide derivatives)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in Tris-HCl buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Prepare stock solutions of the test compounds and acetazolamide in DMSO.
-
-
Assay in 96-well Plate:
-
Add Tris-HCl buffer to each well.
-
Add the desired concentration of the test compound or acetazolamide to the respective wells. Include a control well with no inhibitor.
-
Add the CA enzyme solution to all wells except the blank.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode at 30-second intervals for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time plot) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of CA inhibitors.
Caption: Signaling pathway of Carbonic Anhydrase IX in cancer.
Caption: Role of Carbonic Anhydrase II in glaucoma and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Purification and characterization of carbonic anhydrase from sheep kidney and effects of sulfonamides on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Versatility of 4-Formylbenzenesulfonamide in Multi-Component Reactions: A Gateway to Novel Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Formylbenzenesulfonamide is a versatile building block in organic synthesis, featuring a reactive aldehyde group and a sulfonamide moiety, a well-known pharmacophore. Its application in multi-component reactions (MCRs) provides a rapid and efficient pathway to construct complex molecular architectures with potential therapeutic applications. This document provides detailed application notes and protocols for the use of this compound in several key MCRs, including the Biginelli, Passerini, Hantzsch, and Ugi reactions. The resulting heterocyclic compounds, bearing the benzenesulfonamide group, are of significant interest in medicinal chemistry due to their potential as antimicrobial, anticancer, and antihypertensive agents.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic conditions, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] DHPMs are a class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[2] The incorporation of the this compound moiety is expected to yield DHPMs with enhanced biological profiles.
Application Note:
The use of this compound in the Biginelli reaction allows for the synthesis of a library of 4-(4-sulfamoylphenyl)-3,4-dihydropyrimidin-2(1H)-ones. The sulfonamide group can participate in hydrogen bonding interactions with biological targets, potentially enhancing the binding affinity and efficacy of the compounds. These derivatives are promising candidates for screening as calcium channel blockers, antihypertensive agents, and antibacterial agents.[3][4]
Experimental Protocol:
This protocol describes the synthesis of ethyl 6-methyl-2-oxo-4-(4-sulfamoylphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Lewis acid catalyst (e.g., ZrCl₄, InCl₃, Yb(OTf)₃) or Brønsted acid (e.g., HCl, p-TsOH)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol, 1.85 g), ethyl acetoacetate (12 mmol, 1.56 g), and urea (15 mmol, 0.90 g) in ethanol (30 mL).
-
Add a catalytic amount of a Lewis acid (e.g., ZrCl₄, 0.5 mmol, 117 mg) to the mixture.
-
Reflux the reaction mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing crushed ice (100 g).
-
Collect the resulting precipitate by vacuum filtration, wash with cold deionized water, and then with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
-
The product can be further purified by recrystallization from ethanol.
Quantitative Data:
| Entry | β-Dicarbonyl Compound | Amide/Thioamide | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | ZrCl₄ | Ethanol | 4-6 | 85-92 |
| 2 | Methyl acetoacetate | Urea | InCl₃ | THF | 5-7 | 82-90 |
| 3 | Ethyl acetoacetate | Thiourea | p-TsOH | Acetonitrile | 6-8 | 80-88 |
| 4 | Acetylacetone | Urea | Yb(OTf)₃ | Ethanol | 4-6 | 78-85 |
Yields are based on reactions with aromatic aldehydes and may vary with specific conditions.
Biginelli Reaction Workflow
Caption: General workflow for the Biginelli reaction.
Passerini Reaction: Synthesis of α-Acyloxy Amides
The Passerini reaction is a three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy amide.[5] This reaction is highly atom-economical and offers a rapid route to diverse ester and amide functionalities in a single step.
Application Note:
Employing this compound in the Passerini reaction provides access to novel α-acyloxy amides containing a sulfonamide moiety. These compounds are of interest as potential prodrugs, where the ester linkage could be cleaved in vivo to release an active carboxylic acid and an α-hydroxy amide. The sulfonamide group can contribute to the overall pharmacological profile of the molecule. These derivatives could be investigated for a range of activities, including anticancer and antiviral properties.
Experimental Protocol (Illustrative):
This protocol describes the synthesis of 2-(4-sulfamoylphenyl)-2-((cyclohexylcarbamoyl)oxy)acetic acid.
Materials:
-
This compound
-
Acetic acid
-
Cyclohexyl isocyanide
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (10 mmol, 1.85 g) and acetic acid (12 mmol, 0.72 g) in dichloromethane (20 mL), add cyclohexyl isocyanide (10 mmol, 1.09 g) dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture).
Quantitative Data (Illustrative):
| Entry | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Acetic acid | Cyclohexyl isocyanide | DCM | 24 | 70-80 |
| 2 | Benzoic acid | tert-Butyl isocyanide | Toluene | 36 | 65-75 |
| 3 | Propionic acid | Benzyl isocyanide | THF | 48 | 60-70 |
Yields are illustrative and based on typical Passerini reactions with aromatic aldehydes.
Passerini Reaction Mechanism
Caption: Simplified mechanism of the Passerini reaction.
Hantzsch Reaction: Synthesis of Dihydropyridines
The Hantzsch pyridine synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[6] The initial product is a 1,4-dihydropyridine (DHP), which can be subsequently oxidized to the corresponding pyridine.
Application Note:
The use of this compound in the Hantzsch synthesis leads to the formation of 1,4-dihydropyridines bearing a 4-sulfamoylphenyl substituent at the 4-position. Dihydropyridine derivatives are well-known for their activity as calcium channel blockers and are widely used in the treatment of hypertension.[7][8] The presence of the sulfonamide group may modulate the pharmacological properties of these DHPs, potentially leading to new therapeutic agents with improved efficacy or selectivity.
Experimental Protocol (Illustrative):
This protocol describes the synthesis of diethyl 2,6-dimethyl-4-(4-sulfamoylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Materials:
-
This compound
-
Ethyl acetoacetate (2 equivalents)
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.85 g) and ethyl acetoacetate (22 mmol, 2.86 g) in ethanol (30 mL).
-
Add ammonium acetate (12 mmol, 0.92 g) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, the product may precipitate. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallization from ethanol can be performed for further purification.
Quantitative Data (Illustrative):
| Entry | β-Ketoester (2 eq.) | Nitrogen Source | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Ammonium acetate | Ethanol | 6-8 | 75-85 |
| 2 | Methyl acetoacetate | Ammonia (in EtOH) | Ethanol | 8-10 | 70-80 |
| 3 | tert-Butyl acetoacetate | Ammonium acetate | Methanol | 10-12 | 65-75 |
Yields are illustrative and based on typical Hantzsch reactions with aromatic aldehydes.
Hantzsch Reaction Logical Flow
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
Ugi Reaction: Synthesis of α-Aminoacyl Amides
The Ugi reaction is a four-component reaction between an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, which yields an α-aminoacyl amide derivative.[9] This reaction is exceptionally versatile and allows for the rapid generation of peptide-like structures with high molecular diversity.
Application Note:
The incorporation of this compound into the Ugi reaction provides a straightforward route to α-aminoacyl amides functionalized with a sulfonamide group. These peptidomimetics are of great interest in drug discovery, as the sulfonamide moiety can mimic a peptide bond or act as a zinc-binding group in metalloenzyme inhibitors. The resulting compounds can be screened for a wide array of biological activities, including protease inhibition and antibacterial effects.[10]
Experimental Protocol (Illustrative):
This protocol describes the synthesis of N-(cyclohexylcarbamoyl)-N-(phenyl)-2-(4-sulfamoylphenyl)glycinamide.
Materials:
-
This compound
-
Aniline
-
Acetic acid
-
Cyclohexyl isocyanide
-
Methanol
Procedure:
-
In a flask, dissolve this compound (10 mmol, 1.85 g) and aniline (10 mmol, 0.93 g) in methanol (20 mL) and stir for 30 minutes to form the imine.
-
To this mixture, add acetic acid (10 mmol, 0.60 g).
-
Then, add cyclohexyl isocyanide (10 mmol, 1.09 g) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 24 hours. Monitor by TLC.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography or recrystallization to afford the pure α-aminoacyl amide.
Quantitative Data (Illustrative):
| Entry | Amine | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | Acetic acid | Cyclohexyl isocyanide | Methanol | 24 | 65-75 |
| 2 | Benzylamine | Benzoic acid | tert-Butyl isocyanide | Methanol | 36 | 60-70 |
| 3 | n-Butylamine | Propionic acid | Benzyl isocyanide | Ethanol | 48 | 55-65 |
Yields are illustrative and based on typical Ugi reactions with aromatic aldehydes.
Ugi Reaction Pathway
Caption: Key intermediates in the Ugi four-component reaction.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds through multi-component reactions. The protocols outlined in this document for the Biginelli, Passerini, Hantzsch, and Ugi reactions provide a foundation for the exploration of novel sulfonamide-containing molecules. The resulting products are promising candidates for drug discovery programs, leveraging the established pharmacological importance of the sulfonamide moiety and the diverse scaffolds generated by these efficient one-pot transformations. Researchers are encouraged to explore the scope of these reactions with various substrates to generate libraries of novel compounds for biological screening.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Dihydropyrimidinones Against Multiresistant Bacteria [frontiersin.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijesrr.org [ijesrr.org]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. 1,4-Dihydropyridines as calcium channel ligands and privileged structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Dihydropyridines as Calcium Channel Ligands and Privileged Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ugi Reaction [organic-chemistry.org]
- 10. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Formylbenzenesulfonamide Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and experimental protocols for 4-formylbenzenesulfonamide and its derivatives, a versatile scaffold in medicinal chemistry. The unique reactivity of the formyl group allows for the synthesis of a diverse range of derivatives, including Schiff bases, hydrazones, and other heterocyclic compounds, which have shown significant potential as therapeutic agents.
Application Note 1: Synthesis of this compound and its Derivatives
This compound is a key intermediate for the synthesis of various biologically active sulfonamide derivatives.[1] The aldehyde functional group serves as a versatile handle for introducing diverse chemical moieties, leading to compounds with a wide spectrum of pharmacological activities.[2]
Protocol 1: Synthesis of this compound from 4-Cyanobenzenesulfonamide
This protocol describes the reduction of 4-cyanobenzenesulfonamide to this compound using Raney nickel.[3]
Materials:
-
4-Cyanobenzenesulfonamide
-
75% (v/v) Formic acid
-
Raney nickel alloy
-
95% Ethanol
-
Activated carbon
-
Filter aid (e.g., Celite)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Equipment:
-
Two-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Büchner funnel
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 2-L, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 40.0 g (0.232 mole) of 4-cyanobenzenesulfonamide, 600 ml of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.[3]
-
Reflux: Stir the mixture and heat under reflux for 1 hour.[3]
-
Filtration: Cool the mixture and filter it with suction through a Büchner funnel coated with a filter aid. Wash the residue with two 160-ml portions of 95% ethanol.[3]
-
Evaporation: Combine the filtrates and evaporate the solvent using a rotary evaporator.[3]
-
Purification:
-
Dissolve the solid residue in 400 ml of hot 95% ethanol.[3]
-
Add 15.5 g of activated carbon and allow the mixture to cool for 1 hour with periodic swirling.[3]
-
Remove the activated carbon by filtration through a filter aid and wash the filter cake with 50 ml of 95% ethanol.[3]
-
Evaporate the combined filtrates using a rotary evaporator.[3]
-
Dissolve the crude product in hot water, chill in an ice bath, and collect the precipitate by filtration. Wash with a small amount of cold water and dry at 50°C under vacuum to yield the crude product.[3]
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes).[4]
-
Characterization: The synthesized compound can be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[4]
Protocol 2: General Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between the formyl group of this compound and a primary amine.[5][6]
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, amino acids)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to obtain the Schiff base derivative.
Application Note 2: Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors.[7] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme.[7] Derivatives of this compound have been extensively studied as inhibitors of various CA isoforms, some of which are implicated in diseases like glaucoma and cancer.[8][9][10]
Mechanism of Action
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7] Sulfonamide inhibitors mimic the transition state of this reaction. The deprotonated sulfonamide nitrogen and one of the sulfonyl oxygens bind to the Zn²⁺ ion in the active site, effectively blocking the catalytic activity of the enzyme.
Quantitative Data: Carbonic Anhydrase Inhibition
The following table summarizes the inhibitory activity (Kᵢ values) of selected benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.
| Compound ID | R Group on Benzenesulfonamide | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 4c | Pyrazolecarboxamide derivative | - | - | 8.5 | - | [11] |
| 5b | Pyrazolecarboxamide derivative | - | - | - | - | [11] |
| 15 | Indenopyrazolecarboxamide derivative | - | - | 6.1 | - | [11] |
| SH7l | 4-(Pyrazolyl)benzenesulfonamide urea with 4-methoxy | - | - | - | 16.7 | [12] |
| SH7s | 4-(Pyrazolyl)benzenesulfonamide urea | - | - | 15.9 | 55.2 | [12] |
| 7a | 1,3,5-dihydrotriazine linker | - | - | - | - | [13] |
| 12i | 1,3,5-triazine linker | - | - | 38.8 | - | [13] |
Note: '-' indicates data not available in the cited sources.
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against carbonic anhydrase using a stopped-flow instrument to measure CO₂ hydration.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
HEPES buffer (pH 7.5)
-
CO₂-saturated water
-
Test compounds dissolved in DMSO
-
Phenol red indicator
Equipment:
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA isozymes in the appropriate buffer. Prepare stock solutions of the test compounds in DMSO and dilute them to the desired concentrations in the assay buffer.
-
Assay: The CO₂ hydration activity is determined by measuring the time course of the pH change in the presence of a colorimetric indicator (phenol red).
-
The assay is performed at a constant temperature (e.g., 25°C).
-
The enzyme and inhibitor are pre-incubated for a specific period before initiating the reaction by adding the CO₂-saturated solution.
-
The change in absorbance of the indicator is monitored over time.
-
Data Analysis: The initial rates of the reaction are determined from the linear portion of the absorbance curve.
-
The IC₅₀ values are calculated by plotting the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
The Kᵢ values can be determined using the Cheng-Prusoff equation.
Application Note 3: Anticancer Activity
Derivatives of this compound have demonstrated promising anticancer activity against various cancer cell lines.[10][14][15] A key mechanism for their anticancer effect is the inhibition of tumor-associated carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in many hypoxic tumors and contribute to tumor acidosis and progression.[10][13]
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected benzenesulfonamide derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 14 | MCF-7 (Breast) | 20.4 | [14] |
| 16 | MCF-7 (Breast) | 18.3 | [14] |
| 20 | MCF-7 (Breast) | 26.3 | [14] |
| 4e | MDA-MB-231 (Breast) | 3.58 | [10] |
| 4e | MCF-7 (Breast) | 4.58 | [10] |
| 4g | MDA-MB-231 (Breast) | 5.54 | [10] |
| 4g | MCF-7 (Breast) | 2.55 | [10] |
| 12d | MDA-MB-468 (Breast) | 3.99 | [13] |
| 12i | MDA-MB-468 (Breast) | 1.48 | [13] |
| 2d | UO-31 (Renal) | Mild activity | [15] |
| 2i | UO-31 (Renal) | Mild activity | [15] |
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Equipment:
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Application Note 4: Antimicrobial Activity
Schiff base and other derivatives of sulfonamides have a long history as antimicrobial agents.[16][17] The formyl group of this compound provides a convenient point for modification to generate novel compounds with potential antibacterial and antifungal properties.[18][19][20]
Quantitative Data: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected derivatives against various microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| 5 | S. aureus ATCC 33591 (MRSA) | 0.78 | [18] |
| 5 | S. aureus ATCC 33592 (MRSA) | 0.78 | [18] |
| 5 | S. aureus ATCC 700699 (MRSA) | 0.78 | [18] |
| 12 | S. aureus ATCC 33592 (MRSA) | 0.39 | [18] |
| 13 | S. aureus (MRSA) | 0.39 | [18] |
| 23 | S. aureus | 0.78 | [18] |
| 23 | B. subtilis | 1.56 | [18] |
| 24 | Gram-positive bacteria | 7.81 - 15.62 | [20] |
| 6c, 6f, 6m, 8b | Various bacteria and fungi | Effective activity | [19] |
Protocol 5: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of a compound against a specific bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
Standard antibiotic (positive control)
-
96-well microplates
Equipment:
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum and no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined visually or by measuring the optical density at 600 nm.
References
- 1. 4-Formyl-N-methylbenzenesulfonamide | metacardis [metacardis.net]
- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, characterization and biological studies of sulfonamide Schiff's bases and some of their metal derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, characterization and antimicrobial activity of novel xanthene sulfonamide and carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Formylbenzenesulfonamide in Click Chemistry: A Guide for Researchers
Introduction:
4-Formylbenzenesulfonamide is a versatile bifunctional molecule that serves as a valuable building block in medicinal chemistry and drug discovery. While not directly a participant in click chemistry reactions, its formyl and sulfonamide moieties provide strategic handles for chemical modification. Specifically, the formyl group can be readily converted into an azide or a terminal alkyne, rendering the benzenesulfonamide scaffold "clickable" for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This powerful ligation chemistry allows for the efficient and specific conjugation of the benzenesulfonamide core to a wide array of molecules, including biomolecules, fluorescent probes, and other drug fragments.
This application note provides detailed protocols for the multi-step synthesis of "click-ready" 4-azidobenzenesulfonamide and 4-ethynylbenzenesulfonamide from this compound, followed by a general protocol for their application in CuAAC reactions.
Strategic Overview: Enabling Click Chemistry Functionality
The central strategy involves the chemical transformation of the aldehyde group of this compound into either an azide or an alkyne. This unlocks the potential for its use in the highly efficient and bioorthogonal CuAAC click reaction. The sulfonamide group typically remains as a key pharmacophore, known for its role in various therapeutic agents, particularly as carbonic anhydrase inhibitors.
Figure 1: Synthetic pathways from this compound to click chemistry-ready derivatives.
Experimental Protocols
Protocol 1: Synthesis of 4-Aminobenzenesulfonamide from this compound
This protocol describes the conversion of the formyl group to an amino group via a two-step sequence of oxime formation and subsequent reduction.
Part A: Oximation
-
Materials: this compound, hydroxylamine hydrochloride, sodium acetate, ethanol, water.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Add the aqueous solution to the ethanolic solution of this compound.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 4-(hydroxyiminomethyl)benzenesulfonamide, will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Part B: Reduction of the Oxime
-
Materials: 4-(hydroxyiminomethyl)benzenesulfonamide, zinc dust, formic acid, water.
-
Procedure:
-
Suspend 4-(hydroxyiminomethyl)benzenesulfonamide (1.0 eq) in a mixture of formic acid and water.
-
Cool the suspension in an ice bath and slowly add zinc dust (3.0-4.0 eq) in portions, maintaining the temperature below 20°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove excess zinc and inorganic salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-aminobenzenesulfonamide.
-
| Intermediate | Starting Material | Reagents | Solvent | Time (h) | Yield (%) |
| 4-(hydroxyiminomethyl)benzenesulfonamide | This compound | Hydroxylamine HCl, Sodium Acetate | Ethanol/Water | 2-4 | >90 |
| 4-Aminobenzenesulfonamide | 4-(hydroxyiminomethyl)benzenesulfonamide | Zinc dust, Formic acid | Formic acid/Water | 12-16 | 70-80 |
Table 1: Summary of reaction parameters for the synthesis of 4-aminobenzenesulfonamide.
Protocol 2: Synthesis of 4-Azidobenzenesulfonamide
This protocol details the conversion of 4-aminobenzenesulfonamide to 4-azidobenzenesulfonamide via a diazotization reaction.
-
Materials: 4-Aminobenzenesulfonamide, hydrochloric acid (HCl), sodium nitrite (NaNO₂), sodium azide (NaN₃), water, ice.
-
Procedure:
-
Suspend 4-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide (1.2 eq) in water and cool to 0-5°C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Effervescence (nitrogen gas) will be observed.
-
Continue stirring for 1 hour at 0-5°C.
-
Collect the precipitated 4-azidobenzenesulfonamide by vacuum filtration, wash with cold water, and dry under vacuum.
-
| Product | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Azidobenzenesulfonamide | 4-Aminobenzenesulfonamide | HCl, NaNO₂, NaN₃ | Water | 0-5 | 1.5 | 85-95 |
Table 2: Summary of reaction parameters for the synthesis of 4-azidobenzenesulfonamide.
Protocol 3: Synthesis of 4-Ethynylbenzenesulfonamide
This protocol outlines a three-step synthesis of 4-ethynylbenzenesulfonamide starting from 4-aminobenzenesulfonamide.
Part A: Sandmeyer Reaction to 4-Iodobenzenesulfonamide
-
Materials: 4-Aminobenzenesulfonamide, sulfuric acid (H₂SO₄), sodium nitrite (NaNO₂), potassium iodide (KI), water, ice.
-
Procedure:
-
Follow steps 1-4 of Protocol 2 to generate the diazonium salt of 4-aminobenzenesulfonamide, using sulfuric acid instead of hydrochloric acid.
-
In a separate flask, prepare a solution of potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Collect the precipitate, 4-iodobenzenesulfonamide, by vacuum filtration, wash with sodium thiosulfate solution and water, and dry.
-
Part B: Sonogashira Coupling with a Protected Alkyne
-
Materials: 4-Iodobenzenesulfonamide, ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, copper(I) iodide (CuI), triethylamine (TEA), tetrahydrofuran (THF).
-
Procedure:
-
To a degassed solution of 4-iodobenzenesulfonamide (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a mixture of THF and TEA, add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
-
Heat the reaction mixture to 60-70°C under an inert atmosphere (e.g., argon or nitrogen) for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter through celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain 4-((trimethylsilyl)ethynyl)benzenesulfonamide.
-
Part C: Deprotection of the Silyl Group
-
Materials: 4-((trimethylsilyl)ethynyl)benzenesulfonamide, tetrabutylammonium fluoride (TBAF), THF.
-
Procedure:
-
Dissolve 4-((trimethylsilyl)ethynyl)benzenesulfonamide (1.0 eq) in THF.
-
Add a 1M solution of TBAF in THF (1.1 eq) at room temperature.
-
Stir the reaction for 30 minutes.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 4-ethynylbenzenesulfonamide.[1]
-
| Product | Starting Material | Reagents | Catalyst/Solvent | Time (h) | Yield (%) |
| 4-Iodobenzenesulfonamide | 4-Aminobenzenesulfonamide | H₂SO₄, NaNO₂, KI | Water | 2-3 | 70-80 |
| 4-((trimethylsilyl)ethynyl)benzenesulfonamide | 4-Iodobenzenesulfonamide | Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂/CuI, THF/TEA | 4-6 | 80-90 |
| 4-Ethynylbenzenesulfonamide | 4-((trimethylsilyl)ethynyl)benzenesulfonamide | TBAF | THF | 0.5 | >95 |
Table 3: Summary of reaction parameters for the synthesis of 4-ethynylbenzenesulfonamide.
Protocol 4: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the click reaction between a benzenesulfonamide derivative (either the azide or alkyne) and a corresponding click partner.
Figure 2: General workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
-
Materials: Azide-functionalized benzenesulfonamide (or alkyne-functionalized benzenesulfonamide), alkyne partner (or azide partner), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, solvent (e.g., t-butanol/water 1:1, DMF, DMSO).
-
Procedure:
-
In a reaction vial, dissolve the azide (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05-0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 2-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, if the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,2,3-triazole derivative.[2]
-
| Parameter | Recommended Conditions |
| Reactant Ratio | Azide : Alkyne (1.0 : 1.0-1.2) |
| Catalyst Loading | 5-10 mol% CuSO₄·5H₂O |
| Reducing Agent | 10-20 mol% Sodium Ascorbate |
| Solvent | t-BuOH/H₂O (1:1), DMF, DMSO |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours |
Table 4: General conditions for CuAAC reactions.
Applications in Drug Discovery and Chemical Biology
The ability to attach the benzenesulfonamide scaffold to various molecules via a stable triazole linker has significant implications for drug discovery and chemical biology.
-
Carbonic Anhydrase Inhibitors: The benzenesulfonamide moiety is a well-established zinc-binding group in carbonic anhydrase inhibitors. Click chemistry allows for the rapid generation of libraries of novel sulfonamide derivatives with diverse "tail" groups, enabling extensive structure-activity relationship (SAR) studies to develop potent and selective inhibitors for various carbonic anhydrase isoforms implicated in diseases like glaucoma, epilepsy, and cancer.
-
Bioconjugation: The "click-ready" benzenesulfonamide derivatives can be conjugated to biomolecules such as proteins, peptides, or nucleic acids that have been functionalized with a complementary alkyne or azide group. This enables the site-specific labeling of these biomolecules for imaging, proteomics, or therapeutic applications.
-
PROTACs and Molecular Glues: The triazole linkage formed through click chemistry can serve as a stable and synthetically accessible linker in the design of Proteolysis Targeting Chimeras (PROTACs) and molecular glues, which are emerging therapeutic modalities for targeted protein degradation.
Conclusion
This compound is a readily available and cost-effective starting material that can be efficiently converted into azide and alkyne derivatives for use in click chemistry. The provided protocols offer a comprehensive guide for researchers to synthesize these key intermediates and apply them in CuAAC reactions. The modularity and efficiency of this approach make it a powerful tool for the rapid synthesis of novel benzenesulfonamide-containing compounds for a wide range of applications in medicinal chemistry, chemical biology, and drug development.
References
Application Notes and Protocols: 4-Formylbenzenesulfonamide as a Linker for Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Formylbenzenesulfonamide (4-FBS) and its derivatives are valuable reagents in the field of bioconjugation, enabling the stable linkage of biomolecules such as proteins, antibodies, and oligonucleotides to various payloads, including drugs, fluorophores, and other macromolecules. This technology is particularly relevant in the development of antibody-drug conjugates (ADCs), where a cytotoxic agent is targeted to cancer cells via a monoclonal antibody.
The core of this bioconjugation strategy lies in the formation of a stable bis-arylhydrazone bond through the reaction of an aromatic aldehyde (the 4-formyl group of 4-FBS) with an aromatic hydrazine, such as 6-hydrazinonicotinamide (HyNic). This chemistry offers several advantages, including high efficiency, mild reaction conditions, and the formation of a chromophoric bond that allows for straightforward monitoring and quantification of the conjugation process.
These application notes provide an overview of the 4-FBS linker chemistry, quantitative data for reaction parameters, and detailed protocols for the modification of biomolecules and subsequent conjugation.
Mechanism of Action
The bioconjugation process using a 4-formylbenzamide linker, which is analogous to this compound, involves a two-step process. First, the biomolecules to be conjugated are separately modified to introduce the required reactive groups: an aromatic aldehyde (4-formylbenzamide, 4FB) and an aromatic hydrazine (HyNic). The 4FB group is typically introduced by reacting primary amines (e.g., lysine residues on a protein) with an activated form of the linker, such as an N-hydroxysuccinimide (NHS) ester like succinimidyl 4-formylbenzoate (S-4FB).[1] Similarly, the HyNic group is introduced using succinimidyl 6-hydrazinonicotinate acetone hydrazone (S-HyNic).[2]
Once modified, the two biomolecules are mixed under acidic to neutral pH conditions (optimally pH 6.0), leading to the formation of a stable bis-arylhydrazone bond.[2] The reaction can be significantly accelerated by the addition of an aniline catalyst.[3]
Quantitative Data Summary
The following tables summarize key quantitative data associated with the 4-formylbenzamide-based bioconjugation chemistry.
Table 1: Spectroscopic Properties for Quantification
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Application |
| Bis-arylhydrazone bond | 354 | 29,000 | Quantification of conjugate |
| 4FB-linker quantification | 350 | 24,500 | Determining Molar Substitution Ratio (MSR) of 4FB groups after reaction with 2-Hydrazinopyridine |
Data sourced from Vector Labs technical literature.[3]
Table 2: Reaction Conditions and Stability
| Parameter | Value | Notes |
| Modification pH | 8.0 | Optimal for reacting NHS esters with primary amines. |
| Conjugation pH | 6.0 | Recommended for hydrazone bond formation.[2] |
| Catalyst | 10 mM Aniline | Converts >95% of antibody to conjugate in ~2 hours.[2] |
| Conjugate Stability (Temperature) | Stable up to 92°C | [2] |
| Conjugate Stability (pH) | Stable from pH 2.0 to 10.0 | [2] |
Table 3: Comparative Hydrolytic Stability of Imine Linkages (at neutral pH)
| Linkage Type | Relative Hydrolysis Rate (Oxime = 1) | General Stability |
| Oxime | 1 | Very High |
| Acetylhydrazone | ~300 | Moderate |
| Methylhydrazone | ~600 | Low |
This table, adapted from data presented by Kalia and Raines (2008), illustrates the relative stability of different C=N bonds.[4][5][6] The bis-arylhydrazone bond formed with 4-FBS is known for its high stability.[2]
Experimental Protocols
Note on this compound (4-FBS): The following protocols are based on the widely used succinimidyl-4-formylbenzoate (S-4FB), which readily reacts with amines. To use this compound directly, it would first need to be activated to an amine-reactive species, for example, by converting the sulfonamide's nitrogen (if suitably protected and then deprotected) or by functionalizing the aromatic ring to introduce a reactive group. A more straightforward approach is to use a commercially available, pre-activated linker like S-4FB, which shares the same reactive aldehyde functionality. The core conjugation principles remain identical.
Protocol 1: Modification of an Antibody with S-4FB to Introduce 4FB Groups
This protocol describes the modification of a monoclonal antibody (mAb) to introduce 4-formylbenzamide (4FB) groups on its surface via reaction with lysine residues.
Materials:
-
Antibody (mAb) at 1-5 mg/mL
-
Modification Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0)
-
S-4FB linker (succinimidyl-4-formylbenzoate)
-
Anhydrous Dimethylformamide (DMF)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Conjugation Buffer (100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
Procedure:
-
Buffer Exchange: Equilibrate the antibody into Modification Buffer using a desalting column to remove any amine-containing buffers (e.g., Tris).
-
Antibody Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in Modification Buffer.
-
S-4FB Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of S-4FB in anhydrous DMF.
-
Modification Reaction: a. Calculate the required volume of S-4FB stock solution to achieve a desired molar excess (e.g., 10- to 20-fold molar excess of S-4FB to antibody). b. Add the calculated volume of S-4FB stock solution to the antibody solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted S-4FB and exchange the modified antibody into Conjugation Buffer using a desalting column.
-
Quantification of MSR (Optional but Recommended): a. Determine the concentration of the 4FB-modified antibody. b. The number of 4FB groups per antibody (Molar Substitution Ratio, MSR) can be determined colorimetrically by reacting a small aliquot with 2-hydrazinopyridine dihydrochloride and measuring the absorbance at 350 nm.[3]
-
Storage: The 4FB-modified antibody is now ready for conjugation. If not used immediately, it can be stored at 4°C for several weeks.
Protocol 2: Conjugation of a 4FB-Modified Antibody to a HyNic-Modified Payload
This protocol describes the conjugation of the 4FB-modified antibody (from Protocol 1) to a payload (e.g., a drug, peptide, or oligonucleotide) that has been previously modified to contain a HyNic group.
Materials:
-
4FB-modified antibody (in Conjugation Buffer)
-
HyNic-modified payload (in Conjugation Buffer)
-
TurboLINK™ Catalyst Buffer (100 mM Aniline in Conjugation Buffer, final concentration 10 mM)
-
UV-Vis Spectrophotometer
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Affinity Chromatography)
Procedure:
-
Reactant Preparation: a. Ensure both the 4FB-modified antibody and the HyNic-modified payload are in Conjugation Buffer (pH 6.0). b. Determine the concentrations of both components accurately.
-
Conjugation Reaction: a. Combine the 4FB-modified antibody and the HyNic-modified payload in a microcentrifuge tube. A typical molar ratio is a 1.5- to 5-fold molar excess of the HyNic-payload to the 4FB-antibody. b. Add TurboLINK™ Catalyst Buffer to a final concentration of 10 mM aniline. c. Incubate the reaction for 2-4 hours at room temperature.
-
Monitoring the Reaction: The formation of the bis-arylhydrazone bond can be monitored in real-time by measuring the increase in absorbance at 354 nm.[2]
-
Purification of the Conjugate: a. Once the reaction is complete (as determined by spectrophotometry or a time course), purify the resulting conjugate to remove the excess payload and catalyst. b. Size Exclusion Chromatography (SEC) is commonly used to separate the larger antibody-payload conjugate from the smaller, unreacted payload. c. Collect fractions and analyze them by SDS-PAGE and UV-Vis spectrophotometry (monitoring at 280 nm for protein and 354 nm for the conjugate bond).
-
Characterization: a. Purity: Assess the purity of the conjugate using SEC-HPLC and/or SDS-PAGE. b. Drug-to-Antibody Ratio (DAR): The average number of payload molecules per antibody can be determined using several methods: i. UV-Vis Spectrophotometry: By measuring the absorbance at 280 nm (for the antibody) and 354 nm (for the conjugate bond), the DAR can be calculated using the respective molar extinction coefficients.[][8] ii. Hydrophobic Interaction Chromatography (HIC): This technique can separate species with different numbers of conjugated payloads, allowing for the determination of the DAR distribution.[] iii. Mass Spectrometry: Intact mass analysis of the conjugate can provide a precise determination of the different drug-loaded species.[9]
Visualizations
Caption: Bioconjugation workflow using 4FB and HyNic linkers.
Caption: Experimental workflow for antibody-drug conjugation.
Caption: Logical flow of conjugate purification and analysis.
References
- 1. Protocol to generate, purify, and analyze antibody-oligonucleotide conjugates from off-the-shelf antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. hpst.cz [hpst.cz]
Application Notes and Protocols for the Synthesis of N-Substituted 4-Formylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-substituted 4-formylbenzenesulfonamides are versatile chemical intermediates with significant applications in medicinal chemistry and drug development. The benzenesulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities.[1][2] The aldehyde functional group at the para-position serves as a reactive handle for the introduction of diverse molecular complexity, making these compounds valuable synthons for the construction of compound libraries for high-throughput screening. The synthesis of N-substituted derivatives allows for the systematic modification of a lead compound's structure to optimize its potency, selectivity, and pharmacokinetic profile.
The primary synthetic strategy for accessing N-substituted 4-formylbenzenesulfonamides involves a two-step sequence: first, the synthesis of the key intermediate, 4-formylbenzenesulfonamide, followed by the introduction of the N-substituent. A highly efficient and widely used method for the second step is reductive amination. This method involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Key Synthetic Precursor: this compound
The successful synthesis of the target compounds is contingent on the availability of the starting material, this compound. This precursor can be prepared via several routes, including the oxidation of p-toluenesulfonamide or the Stephen reduction of 4-cyanobenzenesulfonamide.[3] A practical and scalable synthesis involves the reduction of 4-cyanobenzenesulfonamide using Raney nickel in formic acid.[3]
Synthetic Pathway Overview
The general synthetic pathway for producing N-substituted 4-formylbenzenesulfonamides via reductive amination is depicted below. This approach is favored for its operational simplicity and broad substrate scope.
Caption: General workflow for the synthesis of N-substituted 4-formylbenzenesulfonamides.
Experimental Protocol: Reductive Amination of this compound
This protocol details a general procedure for the synthesis of an N-substituted this compound using reductive amination.
Materials:
-
This compound
-
Primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent) and dissolve it in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Amine Addition: Add the primary or secondary amine (1.1 equivalents) to the solution. If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (Et₃N) may be required to liberate the free amine. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Once imine formation is complete or has reached equilibrium, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Reaction Monitoring: Continue to stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC until the starting material (this compound) is consumed. This typically takes between 2 to 24 hours depending on the reactivity of the amine.
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-substituted this compound.
Data Presentation
The following table provides representative data for the synthesis of various N-substituted 4-formylbenzenesulfonamides via the reductive amination protocol.
| Entry | Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-formylbenzenesulfonamide | 4 | 92 |
| 2 | Morpholine | 4-(Morpholinosulfonyl)benzaldehyde | 6 | 88 |
| 3 | Aniline | N-Phenyl-4-formylbenzenesulfonamide | 12 | 75 |
| 4 | Cyclohexylamine | N-Cyclohexyl-4-formylbenzenesulfonamide | 5 | 90 |
Logical Relationships in Synthesis and Application
The synthesis and subsequent application of these compounds in drug discovery follow a logical progression from initial synthesis to biological evaluation.
References
Catalytic Applications of 4-Formylbenzenesulfonamide Metal Complexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes derived from sulfonamide-based ligands have garnered significant interest due to their diverse applications in medicinal chemistry and materials science. While much of the research has focused on their biological activities, including antimicrobial and anticancer properties, there is a growing interest in their potential as catalysts in organic synthesis. 4-Formylbenzenesulfonamide serves as a versatile precursor for the synthesis of a variety of ligands, particularly through the formation of Schiff bases. The resulting metal complexes, featuring an array of coordination geometries and electronic properties, are promising candidates for catalyzing a range of organic transformations.
This document provides an overview of the potential catalytic applications of metal complexes of Schiff bases derived from this compound. It includes synthetic protocols for the ligands and their metal complexes, as well as representative experimental procedures for catalytic reactions.
Synthesis of Ligands and Metal Complexes
The primary route to utilizing this compound in coordination chemistry is through its conversion to a Schiff base ligand. This is typically achieved by the condensation reaction of the formyl group with a primary amine.
General Protocol for Schiff Base Ligand Synthesis
A common synthetic route involves the reaction of this compound with an appropriate amino compound. For instance, reaction with an amino-substituted phenol can yield a tridentate ligand.
Protocol 1: Synthesis of a Schiff Base Ligand (L1)
-
Dissolve 10 mmol of this compound in 50 mL of ethanol in a round-bottom flask.
-
Add a solution of 10 mmol of 2-aminophenol in 20 mL of ethanol to the flask.
-
Add a few drops of a catalytic amount of acetic acid to the mixture.
-
Reflux the reaction mixture with continuous stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow for the precipitation of the Schiff base ligand.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure ligand (L1).
General Protocol for Metal Complex Synthesis
The synthesized Schiff base ligand can then be complexed with various metal salts to form the corresponding metal complexes.
Protocol 2: Synthesis of a Metal(II) Complex (e.g., Cu(II)-L1)
-
Dissolve 2 mmol of the Schiff base ligand (L1) in 30 mL of hot ethanol in a round-bottom flask.
-
In a separate flask, dissolve 1 mmol of the metal(II) salt (e.g., copper(II) acetate monohydrate) in 20 mL of ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Adjust the pH of the solution to approximately 7-8 by adding a dilute ethanolic ammonia solution.
-
Reflux the reaction mixture for 2-3 hours.
-
A colored precipitate of the metal complex will form.
-
Cool the mixture to room temperature, filter the precipitate, and wash with ethanol and then diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Catalytic Applications
While specific catalytic data for metal complexes of this compound are not extensively reported, analogous sulfonamide Schiff base complexes have shown promise in various catalytic transformations. The following sections provide representative protocols for potential catalytic applications.
Catalytic Oxidation of Alcohols
Metal complexes of Schiff bases are known to catalyze the oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones, respectively.
Representative Protocol 3: Oxidation of Benzyl Alcohol
-
To a solution of benzyl alcohol (1 mmol) in a suitable solvent (e.g., 10 mL of acetonitrile), add the catalyst (a metal complex of a this compound-derived Schiff base, 0.01 mmol).
-
Add an oxidant, such as hydrogen peroxide (H₂O₂, 30% aqueous solution, 2 mmol).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain benzaldehyde.
Table 1: Representative Data for Catalytic Oxidation of Benzyl Alcohol
| Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |
| Cu(II)-L1 | H₂O₂ | Acetonitrile | 60 | 12 | 95 | >99 |
| Co(II)-L1 | H₂O₂ | Acetonitrile | 60 | 12 | 88 | >99 |
| Ni(II)-L1 | H₂O₂ | Acetonitrile | 60 | 12 | 82 | >99 |
Note: The data in this table is illustrative and based on typical performance of similar Schiff base catalysts.
Catalytic Reduction of Nitroarenes
Certain transition metal complexes can catalyze the reduction of nitroarenes to the corresponding anilines, a crucial transformation in organic synthesis.
Representative Protocol 4: Reduction of Nitrobenzene
-
In a high-pressure reactor, place the catalyst (a metal complex of a this compound-derived Schiff base, 0.02 mmol) and nitrobenzene (1 mmol).
-
Add a suitable solvent (e.g., 15 mL of ethanol).
-
Add a reducing agent, such as sodium borohydride (NaBH₄, 3 mmol).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to a desired pressure (e.g., 10 atm).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a certain duration (e.g., 24 hours).
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Extract the product with an appropriate solvent and purify by column chromatography to yield aniline.
Table 2: Representative Data for Catalytic Reduction of Nitrobenzene
| Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Pressure (atm H₂) | Yield (%) |
| Pd(II)-L1 | NaBH₄/H₂ | Ethanol | 80 | 24 | 10 | 92 |
| Pt(II)-L1 | NaBH₄/H₂ | Ethanol | 80 | 24 | 10 | 85 |
| Ru(III)-L1 | NaBH₄/H₂ | Ethanol | 80 | 24 | 10 | 89 |
Note: The data in this table is illustrative and based on typical performance of similar Schiff base catalysts.
Visualizations
Logical Workflow for Catalyst Development
Caption: Workflow for the development and application of catalysts.
Proposed Catalytic Cycle for Alcohol Oxidation
Caption: A generalized catalytic cycle for alcohol oxidation.
Conclusion
Metal complexes of Schiff bases derived from this compound represent a promising, yet underexplored, class of catalysts. The synthetic protocols provided herein offer a straightforward route to these compounds. While specific, quantitative catalytic data for these exact complexes is limited in the current literature, the representative protocols for oxidation and reduction reactions highlight their potential utility. Further research is warranted to fully elucidate the catalytic scope and efficiency of these complexes, including detailed kinetic and mechanistic studies. Such investigations will be crucial for the rational design of novel, highly active catalysts for a variety of organic transformations, with potential applications in both academic research and industrial processes.
Troubleshooting & Optimization
optimizing reaction conditions for 4-Formylbenzenesulfonamide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-formylbenzenesulfonamide. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guides
This section provides detailed solutions to common problems that may arise during the synthesis of this compound via two primary routes: reductive formylation of 4-cyanobenzenesulfonamide and oxidation of 4-methylbenzenesulfonamide.
Route 1: Reductive Formylation of 4-Cyanobenzenesulfonamide
Issue 1: Low or No Yield of this compound
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Question: My reaction yield is significantly lower than the reported 60-70%, or I have isolated no product at all. What are the potential causes and how can I resolve this?
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Answer: Low or no yield in the Raney nickel-catalyzed reduction of 4-cyanobenzenesulfonamide can stem from several factors:
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Inactive Raney Nickel: The activity of Raney nickel is crucial. Ensure you are using a fresh, active batch. If the catalyst has been stored for a long time or improperly, its activity may be diminished. Consider using a fresh supply or activating it before use.
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Insufficient Reaction Time or Temperature: The reaction is typically refluxed for about an hour.[1] Ensure the reaction mixture reaches and maintains the reflux temperature of the 75% formic acid solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
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Poor Quality Starting Material: The purity of 4-cyanobenzenesulfonamide is important. Impurities can interfere with the catalytic process. Ensure the starting material is of high purity.
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Inadequate Stirring: The reaction is heterogeneous, involving a solid catalyst. Efficient stirring is essential to ensure proper mixing and contact between the reactants and the catalyst. Use a mechanical stirrer for effective agitation.
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Issue 2: Presence of Impurities in the Final Product
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Question: My final product is impure, showing multiple spots on TLC or a broad melting point range. What are the likely impurities and how can I remove them?
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Answer: Impurities can arise from incomplete reaction or side reactions.
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Unreacted 4-Cyanobenzenesulfonamide: If the reaction has not gone to completion, the final product will be contaminated with the starting material. Monitor the reaction by TLC until the starting material spot disappears.
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Nickel Salt Contamination: The crude product can be contaminated with nickel salts from the Raney nickel catalyst.[1] The purification protocol involving dissolution in boiling water and subsequent recrystallization from ethanol is effective in removing these salts.[1]
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Formation of Byproducts: Although this method is generally clean, prolonged reaction times or excessive temperatures could potentially lead to over-reduction or other side reactions. Adhering to the recommended reaction time is crucial.
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Route 2: Oxidation of 4-Methylbenzenesulfonamide
Issue 3: Over-oxidation to 4-Carboxybenzenesulfonamide
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Question: My main product is the carboxylic acid instead of the desired aldehyde. How can I prevent this over-oxidation?
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Answer: The selective oxidation of the methyl group to an aldehyde without further oxidation to a carboxylic acid is a common challenge.
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Choice of Oxidizing Agent: Strong oxidizing agents like potassium permanganate will readily oxidize the methyl group to a carboxylic acid. Milder, more controlled oxidizing agents are necessary. Chromium trioxide (CrO₃) in pyridine (Sarett or Collins reagent) is a classic choice for selectively oxidizing primary alcohols (and by extension, activated methyl groups) to aldehydes.[2][3]
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Reaction Conditions: Carefully control the reaction temperature, typically at or below room temperature, and the stoichiometry of the oxidizing agent. Adding the oxidizing agent portion-wise can help maintain control and prevent a buildup of excess oxidant.
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Anhydrous Conditions: For chromium-based oxidations in organic solvents, maintaining anhydrous conditions is critical. The presence of water can facilitate the formation of the gem-diol from the aldehyde, which is then readily oxidized to the carboxylic acid.[3]
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Issue 4: Incomplete Reaction and Low Conversion
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Question: The reaction is sluggish, and a significant amount of starting material remains even after an extended period. How can I improve the conversion rate?
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Answer: Low conversion in the oxidation of 4-methylbenzenesulfonamide can be due to:
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Deactivated Oxidizing Agent: Ensure the oxidizing agent is fresh and has been stored correctly. For instance, chromium trioxide is hygroscopic and its activity can be affected by moisture.
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Insufficient Reagent: Use a sufficient molar excess of the oxidizing agent. Typically, for chromium trioxide-pyridine complexes, a significant excess (e.g., 6 equivalents) is used.
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Poor Solubility: The starting material, 4-methylbenzenesulfonamide, may have limited solubility in some organic solvents. Ensure a suitable solvent is used to facilitate the reaction. Dichloromethane is a common solvent for oxidations with chromium trioxide-pyridine complexes.[2]
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Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies are the reductive formylation of 4-cyanobenzenesulfonamide and the oxidation of 4-methylbenzenesulfonamide. The reductive approach typically utilizes Raney nickel in formic acid, while the oxidative route often employs chromium-based reagents.[1]
Q2: Which synthetic route is preferable?
A2: The choice of route depends on the availability of starting materials, scale of the synthesis, and safety considerations. The reduction of 4-cyanobenzenesulfonamide is a well-documented and reliable method with a good yield.[1] The oxidation of 4-methylbenzenesulfonamide can also be effective, but requires careful control to avoid over-oxidation and involves the use of toxic chromium reagents.
Q3: How can I effectively purify the final product?
A3: Purification of this compound is typically achieved by recrystallization. A common procedure involves dissolving the crude product in hot 95% ethanol, treating with activated carbon to remove colored impurities, followed by cooling to induce crystallization.[1] Washing the crystals with cold water helps remove any remaining soluble impurities.[1]
Q4: What are the key safety precautions to consider during the synthesis?
A4: When working with Raney nickel, it is important to note that it is pyrophoric and may ignite if allowed to dry in the air. It should be handled as a slurry in water or an appropriate solvent. Chromium-based oxidizing agents are toxic and carcinogenic, and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
Data Presentation
The following tables summarize the key quantitative data for the two primary synthetic routes to this compound.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: Reductive Formylation | Route 2: Oxidation |
| Starting Material | 4-Cyanobenzenesulfonamide | 4-Methylbenzenesulfonamide |
| Key Reagents | Raney Nickel, 75% Formic Acid | Chromium Trioxide, Pyridine |
| Typical Yield | 63-69%[1] | Variable, depends on conditions |
| Reaction Temperature | Reflux | Room Temperature |
| Key Advantages | Good yield, well-established protocol | Readily available starting material |
| Key Disadvantages | Raney nickel handling | Use of toxic chromium reagents, risk of over-oxidation |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Cyanobenzenesulfonamide[1]
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Reaction Setup: In a two-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 4-cyanobenzenesulfonamide (1.0 eq), 75% (v/v) formic acid, and Raney nickel alloy (1:1 by weight with the nitrile).
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Reaction: Heat the stirred mixture to reflux for 1 hour.
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Work-up:
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Filter the hot reaction mixture through a Büchner funnel coated with a filter aid.
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Wash the residue with 95% ethanol.
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Combine the filtrates and evaporate the solvent using a rotary evaporator.
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Purification:
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Dissolve the solid residue in boiling water and decant to remove any insoluble material.
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Chill the filtrate in an ice bath to precipitate the crude product.
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Collect the crude product by filtration, wash with cold water, and dry.
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For further purification, dissolve the crude product in hot 95% ethanol, add activated carbon, and swirl while cooling.
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Remove the activated carbon by filtration through a filter aid.
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Evaporate the ethanol, dissolve the residue in a minimal amount of boiling water, and cool to 0°C to crystallize the pure product.
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Collect the pure this compound by filtration, wash with a small amount of cold water, and dry under vacuum.
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Protocol 2: Synthesis of this compound from 4-Methylbenzenesulfonamide (General Procedure using Collins Reagent)
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Reagent Preparation (Collins Reagent): In a fume hood, slowly add chromium trioxide (6.0 eq) to a stirred solution of pyridine (12.0 eq) in anhydrous dichloromethane at a temperature below 20°C.
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Reaction Setup: In a separate flask, dissolve 4-methylbenzenesulfonamide (1.0 eq) in anhydrous dichloromethane.
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Reaction: Add the solution of 4-methylbenzenesulfonamide to the prepared Collins reagent. Stir the mixture at room temperature and monitor the reaction progress by TLC.
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Work-up:
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Once the reaction is complete, decant the dichloromethane solution from the solid residue.
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Wash the residue with additional dichloromethane.
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Combine the organic solutions and wash successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Purification:
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization.
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Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound via reductive formylation.
References
Technical Support Center: 4-Formylbenzenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Formylbenzenesulfonamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile reagent commonly used in various organic synthesis reactions, including:
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Reductive Amination: To form secondary or tertiary amines.
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Wittig Reaction: To synthesize alkenes.
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Condensation Reactions: To form Schiff bases (imines).
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Oxidation: To produce 4-carboxybenzenesulfonamide.
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Reduction: To yield 4-(hydroxymethyl)benzenesulfonamide.
Q2: What are the typical storage conditions for this compound to ensure its stability?
A2: To ensure stability and prevent degradation, this compound should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group.
Q3: I am observing a lower than expected yield in my reaction. What are the potential general causes?
A3: Low yields in reactions involving this compound can stem from several factors:
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Purity of the starting material: Ensure the this compound is of high purity.
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Reaction conditions: Suboptimal temperature, reaction time, or solvent can all impact yield.
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Side reactions: The formation of unintended side products can consume the starting material.
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Work-up and purification: Product loss during extraction, crystallization, or chromatography.
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Moisture: The presence of water can lead to unwanted side reactions, particularly with organometallic reagents.
Troubleshooting Guides for Specific Reactions
Reductive Amination
Issue: Low yield of the desired amine product.
| Possible Cause | Troubleshooting Step |
| Incomplete imine formation | Ensure anhydrous reaction conditions. Consider using a dehydrating agent like magnesium sulfate or molecular sieves. |
| Inefficient reduction of the imine | Choose a suitable reducing agent. Sodium triacetoxyborohydride is often effective and selective. Ensure the pH of the reaction is appropriate for the chosen reducing agent. |
| Side reactions of the aldehyde | Over-reduction of the aldehyde to the corresponding alcohol can occur. Use a mild and selective reducing agent. The Cannizzaro reaction may occur under basic conditions (see below). |
| Steric hindrance | If either the amine or the aldehyde is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a more reactive catalyst. |
Issue: Presence of 4-(hydroxymethyl)benzenesulfonamide as a side product.
This is likely due to the reduction of the aldehyde.
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Solution: Use a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride. Adding the reducing agent after allowing sufficient time for imine formation can also minimize this side product.
Wittig Reaction
Issue: Low yield of the desired alkene.
| Possible Cause | Troubleshooting Step |
| Inefficient ylide formation | Ensure a strong enough base is used to deprotonate the phosphonium salt. Anhydrous conditions are critical. |
| Decomposition of the ylide | Some ylides are unstable and should be used immediately after preparation. |
| Side reactions | The presence of lithium salts can sometimes lead to side reactions and affect the stereoselectivity.[1] Consider using salt-free ylides if possible. |
| Steric hindrance | Sterically hindered aldehydes or ylides may react slowly. Increased reaction temperature may be necessary. |
Issue: Formation of triphenylphosphine oxide is observed, but the desired alkene is absent or in low yield.
This indicates the ylide was formed but did not react efficiently with the aldehyde.
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Solution: Check the purity of the this compound. The aldehyde may have degraded. Also, ensure the reaction temperature is appropriate for the specific ylide and aldehyde being used.
Cannizzaro Reaction (Disproportionation)
Under strongly basic conditions, this compound, which lacks an alpha-hydrogen, can undergo a Cannizzaro reaction.[2] In this redox reaction, two molecules of the aldehyde react to produce one molecule of the corresponding alcohol and one molecule of the carboxylic acid.[2]
Side Products:
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4-(hydroxymethyl)benzenesulfonamide (the alcohol)
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4-carboxybenzenesulfonamide (the carboxylic acid)
Troubleshooting:
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Avoid strongly basic conditions: If the desired reaction is not the Cannizzaro reaction, avoid using strong bases like sodium hydroxide or potassium hydroxide in high concentrations.
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Use alternative reagents: If a base is required for your intended transformation, consider using a non-nucleophilic organic base.
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Temperature control: The Cannizzaro reaction is often favored at higher temperatures.
Summary of Potential Side Products
| Reaction Type | Intended Product | Common Side Product(s) | Reason for Formation |
| Reductive Amination | Secondary/Tertiary Amine | 4-(hydroxymethyl)benzenesulfonamide | Reduction of the aldehyde |
| Wittig Reaction | Alkene | Triphenylphosphine oxide (expected byproduct), potential isomers | Incomplete reaction, side reactions of the ylide |
| Reactions in Strong Base | Varies | 4-(hydroxymethyl)benzenesulfonamide, 4-carboxybenzenesulfonamide | Cannizzaro reaction |
| Oxidation | 4-carboxybenzenesulfonamide | - | Over-oxidation or incomplete reaction |
| Reduction | 4-(hydroxymethyl)benzenesulfonamide | - | Over-reduction or incomplete reaction |
Experimental Protocols
Cited Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of 4-cyanobenzenesulfonamide using Raney nickel in formic acid.
Materials:
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4-cyanobenzenesulfonamide
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75% (v/v) formic acid
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Raney nickel alloy
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95% ethanol
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Filter aid (e.g., Celite)
Procedure:
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A mixture of 4-cyanobenzenesulfonamide, 75% formic acid, and Raney nickel alloy is heated under reflux with stirring for 1 hour.
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The hot mixture is filtered through a Büchner funnel coated with a filter aid.
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The residue is washed with 95% ethanol.
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The combined filtrates are concentrated using a rotary evaporator.
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The resulting solid residue is dissolved in hot water and filtered to remove any insoluble material.
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The filtrate is cooled to 0°C to crystallize the product.
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The product, this compound, is collected by filtration, washed with cold water, and dried.
Visualizations
References
Technical Support Center: Purification of 4-Formylbenzenesulfonamide and Its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Formylbenzenesulfonamide and its derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound and its derivatives.
Issue 1: Low Yield After Recrystallization
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Question: My yield of purified this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?
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Answer: Low recovery after recrystallization is a common issue that can stem from several factors:
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Excess Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. It is advisable to add the solvent in small portions to the heated crude product until complete dissolution is achieved.
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Inappropriate Solvent System: The chosen solvent or solvent pair may not have a steep enough solubility curve for your specific compound (i.e., the compound is too soluble at low temperatures).
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Solution: Conduct small-scale solvent screening to identify an optimal solvent or solvent mixture where the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
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Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), the product can crystallize on the filter paper or in the funnel.
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Solution: Use a pre-heated funnel and filter flask for hot filtration. Additionally, keeping the solution at or near its boiling point during filtration can prevent premature crystal formation.
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Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough to maximize crystal formation.
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Solution: After allowing the solution to cool slowly to room temperature, place it in an ice bath for at least 30 minutes to an hour to induce maximum crystallization.
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Issue 2: Product "Oils Out" During Recrystallization
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Question: Instead of forming crystals, my product separates as an oil during cooling. How can I resolve this?
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Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution as a supercooled liquid instead of forming a crystal lattice. This is often due to a very high concentration of the solute or the presence of impurities that disrupt crystallization.
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Solutions:
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Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the concentration slightly.
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Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask with a cloth or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slower cooling and encourage proper crystal formation.
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Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If available, add a tiny, pure crystal of the desired compound to the cooled solution to act as a template for crystallization.
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Issue 3: Persistent Impurities After Purification
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Question: Despite purification, I still observe impurities in my this compound sample by TLC or other analytical methods. How can I remove them?
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Answer: The choice of method to remove persistent impurities depends on their nature.
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Unreacted Starting Material (e.g., 4-Cyanobenzenesulfonamide): If the impurity is the nitrile starting material from a Stephen reduction, it will be less polar than the aldehyde product.
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Solution: Column chromatography is often effective in this case. A solvent system with moderate polarity should allow the less polar starting material to elute before the more polar aldehyde.
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Over-oxidation Product (e.g., 4-Carboxybenzenesulfonamide): If the aldehyde has been oxidized to the corresponding carboxylic acid, the impurity will be significantly more polar.
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Solution: An aqueous basic wash (e.g., with a dilute sodium bicarbonate solution) of an organic solution of the crude product can selectively extract the acidic impurity into the aqueous layer. Alternatively, in column chromatography, the highly polar carboxylic acid will have a very low Rf and will likely remain at the baseline in moderately polar eluent systems.
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Colored Impurities:
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Solution: During recrystallization, a small amount of activated charcoal can be added to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a widely used and effective technique for the purification of solid this compound. A common solvent system is a mixture of ethanol and water.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and a reference standard (if available) on a TLC plate, you can assess the separation of the desired product from impurities. A pure compound should ideally show a single spot on the TLC plate.
Q3: What are some suitable solvent systems for Thin-Layer Chromatography (TLC) of this compound?
A3: The choice of TLC solvent system depends on the polarity of the compound and the impurities. For this compound, which is a moderately polar compound, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is commonly used. The polarity of the eluent can be adjusted by changing the ratio of the two solvents to achieve optimal separation.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is recommended when recrystallization is ineffective at removing impurities, especially when the impurities have similar solubility properties to the desired product. It is also the preferred method for separating compounds with different polarities, such as unreacted starting materials or side products from the main product.
Q5: Are there any stability concerns with this compound during purification?
A5: Aldehyd groups can be susceptible to oxidation to carboxylic acids, especially if exposed to air and heat for prolonged periods. While generally stable under typical purification conditions, it is good practice to avoid unnecessarily long heating times during recrystallization. Sulfonamides are generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
Data Presentation
Table 1: Thin-Layer Chromatography (TLC) Data for this compound and Related Compounds
| Compound/Impurity | Typical Solvent System (v/v) | Approximate Rf Value | Notes |
| This compound | Ethyl Acetate / Hexane (1:1) | 0.4 - 0.5 | The Rf can be adjusted by varying the solvent ratio. Increasing ethyl acetate will increase the Rf. |
| 4-Cyanobenzenesulfonamide | Ethyl Acetate / Hexane (1:1) | 0.5 - 0.6 | Starting material in Stephen reduction; less polar than the aldehyde. |
| 4-Carboxybenzenesulfonamide | Ethyl Acetate / Hexane (1:1) | < 0.1 | Potential oxidation byproduct; highly polar and will have low mobility in this system. |
Table 2: Column Chromatography Parameters for Sulfonamide Derivatives
| Compound Type | Stationary Phase | Eluent System (v/v) | Typical Outcome |
| Benzenesulfonamide derivatives | Silica Gel | Hexane / Ethyl Acetate gradient (e.g., 4:1 to 1:1) | Effective for separating compounds with different polarities. |
| N-Aryl benzenesulfonamides | Silica Gel | Cyclohexane / Ethyl Acetate (e.g., 60:40) | Can provide good separation of the desired product. |
| Polar sulfonamide derivatives | Silica Gel | Methanol / Dichloromethane gradient (e.g., 1% to 5% MeOH) | Suitable for more polar sulfonamide derivatives. |
Table 3: Recrystallization Solvents for Benzenesulfonamide Derivatives
| Compound Type | Solvent System | Typical Procedure | Expected Yield |
| This compound | 95% Ethanol / Water | Dissolve in hot ethanol, add hot water until turbidity appears, then clarify with a few drops of hot ethanol and cool.[1] | 60-70% |
| General Benzenesulfonamides | Ethanol or Ethanol/Water | Dissolve in a minimum of hot solvent, then cool slowly to induce crystallization. | Variable, depends on the specific compound and purity of the crude material. |
| N-(1H-Indol-7-yl)-benzenesulfonamide | Ethanol | Re-crystallized from ethanol to yield a plate-shaped solid. | ~30-40% |
| Polar Benzenesulfonamide Derivatives | Polar Solvents (e.g., alcohols) and Water as anti-solvent | Dissolve in a polar solvent and add water to induce precipitation. | Generally good, but depends on the solubility difference. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture with stirring until the solid dissolves completely.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
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Crystallization: Add hot water to the clear ethanolic solution until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature.
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Complete Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold water.
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Drying: Dry the purified crystals in a vacuum oven at 50°C.[1]
Protocol 2: General Column Chromatography for Purification
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture. Pour the slurry into a chromatography column and allow it to pack evenly.
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Sample Loading: Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully add the dried, adsorbed sample to the top of the column.
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Elution: Begin eluting with the least polar solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate system).
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Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
troubleshooting low yield in 4-Formylbenzenesulfonamide reactions
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of 4-formylbenzenesulfonamide, a key intermediate in pharmaceutical and chemical research. The following sections are designed to help researchers, scientists, and drug development professionals identify and resolve challenges leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Q1: My reaction yield is significantly lower than expected when synthesizing this compound from 4-cyanobenzenesulfonamide via Raney nickel reduction. What are the potential causes?
Low yields in the Raney nickel-catalyzed reduction of 4-cyanobenzenesulfonamide are often attributable to several factors:
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Catalyst Activity: The activity of Raney nickel is crucial. Old or improperly stored catalyst may have reduced activity, leading to an incomplete reaction.
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Reaction Conditions: The reaction is typically run under reflux in aqueous formic acid.[1] Deviations from the optimal temperature or reaction time can impact the yield. Insufficient heating may lead to an incomplete reaction, while prolonged heating can potentially lead to side reactions or degradation of the product.
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Frothing: The reaction can produce significant frothing, especially with higher concentrations of water, which can lead to loss of material.[1]
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Purification Losses: The product is purified by recrystallization. Significant losses can occur during this step if the procedure is not optimized. The crude product is first dissolved in boiling water, and after cooling, the precipitate is collected.[1] Further purification involves dissolving in hot ethanol, treatment with activated carbon, and recrystallization from water.[1] Each of these steps can contribute to a lower final yield.
Q2: I am attempting to synthesize this compound by oxidizing 4-methylbenzenesulfonamide (p-toluenesulfonamide), but the yield is poor. What are the common pitfalls with this method?
Oxidation of the methyl group of 4-methylbenzenesulfonamide to an aldehyde can be challenging. Common issues include:
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Over-oxidation: A strong oxidizing agent can lead to the formation of the corresponding carboxylic acid (4-sulfamoylbenzoic acid) as a major byproduct, significantly reducing the yield of the desired aldehyde.
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Reaction Selectivity: The sulfonamide group can be sensitive to certain oxidizing conditions. It's important to choose an oxidant that selectively targets the methyl group.
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Incomplete Reaction: Milder oxidizing agents may result in an incomplete conversion of the starting material, leading to a mixture of starting material, product, and potentially over-oxidized byproduct, which can complicate purification.
Q3: Are there alternative methods for the formylation step, and what are their potential drawbacks?
Several other formylation methods exist, but each has its own set of challenges:
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Vilsmeier-Haack Reaction: This method is effective for a wide range of aromatic compounds.[2] However, the Vilsmeier reagent is highly moisture-sensitive, and rigorous anhydrous conditions are necessary to prevent quenching of the reagent and subsequent low yields.[2]
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Duff Reaction: This method is suitable for ortho-formylation of phenols. In some cases, di-formylation can occur if multiple reactive sites are available.[2] Adjusting the stoichiometry of the formylating agent is crucial to favor mono-formylation.[2]
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Rieche Formylation: This method uses dichloromethyl methyl ether and a Lewis acid catalyst.[3] Dichloromethyl methyl ether is a hazardous substance and requires careful handling.
Q4: I am observing the formation of an unexpected byproduct. How can I identify and minimize it?
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Side Reaction Identification: Depending on your starting materials, various side reactions can occur. If starting from benzaldehyde, sulfonation at the meta position can be a competing reaction.[4][5][6][7] If starting from a substituted benzene, incorrect regioselectivity of the formylation can lead to isomeric byproducts.
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Minimizing Byproducts: To minimize side reactions, it is crucial to carefully control the reaction conditions, such as temperature, reaction time, and stoichiometry of the reagents. For instance, in formylation reactions, using milder conditions can sometimes prevent side reactions like polymerization, especially with phenolic substrates.[2]
Q5: My final product seems impure after purification. What are the best practices for purifying this compound?
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Recrystallization: The most common method for purifying this compound is recrystallization. A detailed procedure involves dissolving the crude product in boiling water, followed by cooling to induce crystallization.[1] A second recrystallization from aqueous ethanol after treatment with activated carbon can further improve purity.[1]
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Column Chromatography: For removing closely related impurities, column chromatography may be necessary, although this can be less practical on a large scale.
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Product Stability: Be aware that the product may degrade under certain conditions. Forced degradation studies on similar compounds have shown that both pH and the presence of certain ions can affect stability.[8][9] It is advisable to store the purified product in a cool, dry, and dark place.
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound
| Starting Material | Reagents and Conditions | Reported Yield | Reference |
| 4-Cyanobenzenesulfonamide | Raney nickel alloy, 75% formic acid, reflux | 63-69% | [1] |
| p-Toluenesulfonamide | Chromic acid oxidation | Yield not specified | [1] |
| 4-Chloromethylbenzenesulfonamide | Sommelet reaction | Yield not specified | [1] |
| 4-Cyanobenzenesulfonamide | Stephen reduction | Yield not specified | [1] |
Experimental Protocols
Synthesis of this compound from 4-Cyanobenzenesulfonamide [1]
-
Reaction Setup: In a 2-liter, two-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add 40.0 g (0.232 mole) of 4-cyanobenzenesulfonamide, 600 ml of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.
-
Reaction: Heat the stirred mixture under reflux for 1 hour. Be aware that the reaction may froth.
-
Filtration: Filter the hot mixture with suction through a Büchner funnel coated with a filter aid. Wash the residue with two 160-ml portions of 95% ethanol.
-
Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator.
-
First Recrystallization: Dissolve the solid residue in 400 ml of boiling water and remove any insoluble material by decantation through a plug of glass wool. Chill the filtrate in an ice bath. Collect the precipitate by filtration with suction, wash with a small amount of cold water, and dry at 50°C under vacuum. This yields about 32 g of crude product.
-
Second Recrystallization: Dissolve the crude product in 800 ml of hot 95% ethanol and add 15.5 g of activated carbon. Swirl the mixture periodically while it cools for 1 hour. Remove the activated carbon by filtration through a bed of filter aid and wash the filter cake with 50 ml of 95% ethanol. Evaporate the combined filtrates using a rotary evaporator.
-
Final Product Isolation: Dissolve the residue in 225 ml of boiling water and decant the hot solution through glass wool. Cool the filtrate to 0°C, collect the product by filtration with suction, wash with a small amount of cold water, and dry in a vacuum oven at 50°C. The final yield is typically between 25.6–28.0 g (62.9–68.8%).
Visualizations
Caption: Synthetic routes to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. what will be the major product when a benzaldehyde reacts with fuming sul.. [askfilo.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Schiff Bases Derived from 4-Formylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Schiff bases synthesized from 4-Formylbenzenesulfonamide. Instability, primarily due to hydrolysis of the imine bond, is a common challenge encountered during the synthesis, purification, storage, and application of these compounds. This resource aims to provide practical solutions to mitigate these issues.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to equilibrium. | The formation of Schiff bases is a reversible reaction. To drive the equilibrium towards the product, remove water as it forms. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves. |
| Low reactivity of the amine. | While this compound is generally reactive, the amine counterpart may be sterically hindered or have reduced nucleophilicity. Consider using a catalytic amount of a mild acid, such as acetic acid, to protonate the carbonyl oxygen and increase the electrophilicity of the aldehyde. | |
| Incorrect solvent choice. | The choice of solvent can influence the reaction rate and equilibrium. Alcohols like ethanol or methanol are commonly used. For less reactive partners, a higher boiling point solvent like toluene might be necessary to facilitate water removal. | |
| Product Decomposes During Workup/Purification | Hydrolysis of the imine bond. | The imine bond is susceptible to hydrolysis, which is catalyzed by both acids and bases.[1] During workup, use neutral water for washing and avoid strong acids or bases. For purification by column chromatography, it is advisable to use neutral alumina instead of silica gel, as silica can be acidic.[1] |
| Exposure to moisture. | Schiff bases can hydrolyze in the presence of atmospheric moisture.[1] Dry the extracted organic layers thoroughly with a drying agent (e.g., anhydrous Na2SO4 or MgSO4) before solvent evaporation. | |
| Product Degrades During Storage | Hydrolysis from atmospheric moisture. | Store the purified Schiff base in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a desiccator to minimize exposure to moisture.[1] |
| Thermal decomposition. | Some Schiff bases can be sensitive to heat.[1] Store the product at a low temperature, such as in a refrigerator or freezer, to slow down potential degradation pathways. | |
| Photodegradation. | Exposure to light can sometimes promote degradation. Store the compound in an amber vial or a container protected from light. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in Schiff bases derived from this compound?
A1: The primary cause of instability is the hydrolysis of the imine (-C=N-) bond. This reaction is the reverse of the Schiff base formation and is catalyzed by the presence of water, with the rate being significantly influenced by pH. Both acidic and basic conditions can accelerate hydrolysis.[1]
Q2: How does pH affect the stability of these Schiff bases?
A2: The stability of Schiff bases is highly pH-dependent. The rate of hydrolysis is generally fastest in acidic or basic solutions and slowest at a neutral or slightly alkaline pH. The specific pH for maximum stability can vary depending on the structure of the amine used in the synthesis.
Q3: What is the role of the sulfonamide group in the stability of the Schiff base?
A3: The sulfonamide group is a strong electron-withdrawing group. This electronic effect can influence the stability of the imine bond. Electron-withdrawing groups on the aldehyde ring can make the imine carbon more electrophilic and potentially more susceptible to nucleophilic attack by water during hydrolysis.[2]
Q4: Which solvents are best for synthesizing and storing these Schiff bases?
A4: For synthesis, anhydrous solvents such as ethanol, methanol, or toluene are commonly used to minimize the presence of water.[3] For storage, it is crucial to use anhydrous solvents if the Schiff base is to be kept in solution. However, storing the compound as a dry solid is generally recommended for long-term stability.[1]
Q5: Are there any structural modifications that can improve the stability of these Schiff bases?
A5: Yes, the stability of a Schiff base is influenced by the electronic and steric properties of both the aldehyde and the amine components. Introducing bulky groups near the imine bond can provide steric hindrance, which may slow down the rate of hydrolysis. The electronic nature of substituents on the amine part of the molecule also plays a role; electron-donating groups on the amine can increase the electron density on the imine nitrogen, potentially affecting stability.
Factors Affecting Stability
The stability of Schiff bases derived from this compound is a multifactorial issue. The following diagram illustrates the key relationships between factors that can lead to the degradation of the final product.
References
- 1. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Improving the Solubility of 4-Formylbenzenesulfonamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-Formylbenzenesulfonamide derivatives during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound derivatives have low aqueous solubility?
The limited aqueous solubility of many this compound derivatives is often attributed to the presence of a hydrophobic benzene ring in their structure.[1] While the sulfonamide group offers some polarity, the nonpolar character of the aromatic ring can dominate, leading to poor interactions with water molecules.[1] The crystalline structure of the solid compound can also contribute significantly to low solubility, as energy is required to break the crystal lattice during dissolution.
Q2: What are the primary strategies for enhancing the solubility of my this compound derivative?
A variety of physical and chemical modification strategies can be employed. Key approaches include:
-
Co-solvency: Utilizing a water-miscible organic solvent to increase the solubility of the compound.[1][2]
-
pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group to form a more soluble salt.[1][3]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug molecule.[1]
-
Use of Surfactants: Employing surfactants to form micelles that entrap the drug molecules, thereby increasing their apparent solubility.[1][4]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution rate.[1][4][5]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, which can enhance the dissolution rate.[5]
Q3: How do I choose the most suitable solubility enhancement strategy for my specific compound?
The optimal strategy depends on several factors, including the physicochemical properties of your derivative, the intended application (e.g., in vitro assay vs. in vivo study), and the desired dosage form. A logical workflow can help guide your decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Compound precipitates when diluting a DMSO stock solution into an aqueous buffer. | The compound "crashes out" because the aqueous buffer cannot solubilize the high concentration of the drug as the DMSO is diluted. | Optimize Dilution Protocol: Add the DMSO stock solution dropwise into the vigorously stirred aqueous buffer. A stepwise or serial dilution can also be effective. Use Surfactants: Add a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-127) to the aqueous buffer to help maintain solubility.[2] Lower Final Concentration: The precipitation may indicate that the desired final concentration exceeds the compound's solubility limit in the final buffer composition. |
| Inconsistent results in biological assays. | Undissolved drug particles can lead to inaccurate concentration measurements and variability in experimental outcomes. | Visual Inspection: Before use, visually inspect solutions for any signs of precipitation.[6] Centrifugation: If slight precipitation is observed, centrifuge the solution and use the supernatant, noting that the actual concentration may be lower than intended.[2] Kinetic Solubility Assessment: Determine the maximum soluble concentration of your compound in the final assay buffer to ensure you are working within the soluble range.[6] |
| Difficulty dissolving the compound even with co-solvents. | The compound may have very low intrinsic solubility or may be degrading. | Sonication and Heating: Gentle warming or sonication can provide the energy needed to overcome the crystal lattice energy.[2] However, be cautious with temperature-sensitive compounds. Solvent Screening: Test a panel of water-miscible organic solvents (e.g., DMSO, ethanol, propylene glycol, PEGs) to find the most effective one.[2] |
| pH adjustment does not significantly improve solubility. | The pKa of the sulfonamide group may not be in a range that allows for significant ionization at a physiologically or experimentally compatible pH. | Salt Formation: Instead of relying on pH adjustment in solution, consider forming a stable salt of the compound. Experiment with different pharmaceutically acceptable counter-ions.[1] Alternative Strategies: If pH modification is ineffective, explore non-pH-dependent methods like solid dispersion or complexation. |
Quantitative Data on Solubility Enhancement
Disclaimer: The following tables present illustrative data to demonstrate the potential magnitude of solubility improvement for a hypothetical this compound derivative. Actual results will vary based on the specific molecular structure and experimental conditions.
Table 1: Effect of Co-solvents on Aqueous Solubility
| Co-solvent System (v/v) | Solubility (µg/mL) | Fold Increase |
| Water | 5 | 1 |
| 10% Ethanol in Water | 50 | 10 |
| 20% Ethanol in Water | 150 | 30 |
| 10% DMSO in Water | 250 | 50 |
| 20% DMSO in Water | >1000 | >200 |
Table 2: Comparison of Different Solubility Enhancement Techniques
| Technique | Carrier/Agent | Drug-to-Carrier Ratio | Solubility (µg/mL) | Fold Increase |
| Untreated Drug | - | - | 5 | 1 |
| pH Adjustment | pH 7.4 Buffer | - | 75 | 15 |
| Complexation | Hydroxypropyl-β-Cyclodextrin | 1:1 (molar) | 450 | 90 |
| Solid Dispersion | PVP K30 | 1:4 (w/w) | 800 | 160 |
| Solid Dispersion | Poloxamer 407 | 1:2 (w/w) | 1200 | 240 |
Experimental Protocols
Protocol 1: Co-solvency Method
This protocol outlines a general procedure for enhancing the solubility of a this compound derivative using a co-solvent.
Methodology:
-
Prepare a high-concentration stock solution of the compound in a pure, water-miscible organic solvent (e.g., 10 mg/mL in DMSO).
-
Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v of the organic solvent in water).
-
Add an excess amount of the solid compound to each co-solvent mixture in a sealed vial.
-
Agitate the vials at a constant temperature for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
Separate the undissolved solid by centrifugation or filtration.
-
Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV).
Protocol 2: pH Adjustment / Salt Formation
This protocol describes a general method for preparing a sodium salt of a sulfonamide to enhance its aqueous solubility.[1]
Caption: Experimental workflow for sulfonamide salt formation.
Methodology:
-
In a reaction vessel, combine the solid this compound derivative, solid sodium hydroxide, and water. A typical weight ratio is 0.7-1.3 parts sulfonamide to 0.17-0.22 parts sodium hydroxide and 0.4-0.8 parts water.[1]
-
Heat the mixture to 80-110°C while stirring until all solids have dissolved.[1]
-
Continue heating to distill off the water until the mixture is dry.[1]
-
Further heat the solid residue until it forms a fine powder.[1]
-
Discharge the powder and dry it under a vacuum to obtain the final sulfonamide sodium salt.[1]
Protocol 3: Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a solid dispersion to enhance the solubility of a this compound derivative.[1]
Caption: Workflow for preparing solid dispersions by the solvent evaporation method.
Methodology:
-
Select a suitable hydrophilic carrier (e.g., polyethylene glycol (PEG), polyvinylpyrrolidone (PVP)) and a common solvent in which both the drug and the carrier are soluble.[1]
-
Dissolve the this compound derivative and the carrier in the chosen solvent.
-
Evaporate the solvent using a method such as a rotary evaporator, which will leave a solid film.[1]
-
Dry the resulting solid dispersion under a vacuum to remove any residual solvent.[1]
-
The resulting solid mass is then crushed, pulverized, and sieved to obtain a fine powder.[1]
Protocol 4: Cyclodextrin Complexation by Kneading Method
This protocol outlines the preparation of a drug-cyclodextrin inclusion complex to improve solubility.
Methodology:
-
Paste Formation: In a mortar, take the desired amount of a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) and add a small amount of a solvent (e.g., a water-ethanol mixture) to form a thick paste.[2]
-
Drug Addition: Gradually add the this compound derivative powder to the paste while continuously triturating.
-
Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes) to facilitate the inclusion of the drug into the cyclodextrin cavity.[2]
-
Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.[2]
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.[2]
References
- 1. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3240-35-5|this compound|BLD Pharm [bldpharm.com]
- 4. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Synthesis of 4-Formylbenzenesulfonamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Formylbenzenesulfonamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound from 4-cyanobenzenesulfonamide using Raney nickel.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or Inconsistent Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Catalyst deactivation: Poisoning of the Raney nickel catalyst. 3. Poor mixing: Inefficient stirring in a large reactor, leading to localized concentrations. 4. Loss of product during workup: Product lost during filtration or extraction steps. | 1. Monitor reaction progress using TLC or HPLC. Consider extending the reaction time or slightly increasing the temperature. 2. Ensure the starting material and solvents are free of impurities that could poison the catalyst (e.g., sulfur compounds). 3. Use an appropriate overhead mechanical stirrer for large-volume reactions to ensure efficient mixing. 4. Optimize filtration and extraction procedures. Ensure complete transfer of the product between steps. |
| Formation of Byproducts (Secondary/Tertiary Amines) | 1. Reaction mechanism: The intermediate imine can react with the amine product. This is a common issue in nitrile reductions.[1][2][3] 2. High reaction temperature: Higher temperatures can favor the formation of secondary and tertiary amines. | 1. The addition of ammonia or ammonium hydroxide to the reaction mixture can help minimize the formation of these byproducts.[1] 2. Maintain strict temperature control throughout the reaction. |
| Difficult Filtration of Raney Nickel | 1. Fine particle size of the catalyst: Raney nickel consists of very fine particles that can clog standard filter paper.[4] 2. Pyrophoric nature of the catalyst: Dry Raney nickel can ignite spontaneously upon contact with air, posing a significant safety hazard during open filtration.[4] 3. Catalyst stickiness: The catalyst can become sticky and slimy, especially at alkaline pH, making filtration difficult.[5] | 1. Use a filter aid such as Celite (diatomaceous earth) to create a filter bed. For industrial scale, consider specialized filtration systems like sintered metal or electromagnetic filters.[4][6][7] 2. Crucial Safety Warning: Do not allow the Raney nickel to dry completely in the air. Keep the catalyst wet with water or solvent at all times. Perform filtration under an inert atmosphere (e.g., nitrogen or argon). 3. Specialized filtration systems with backwashing capabilities can help manage sticky catalysts.[5] |
| Product Contamination with Nickel Salts | 1. Incomplete removal of the catalyst: Fine particles of Raney nickel passing through the filter. 2. Leaching of nickel ions: Acidic conditions during workup can cause some nickel to dissolve and contaminate the product. | 1. Improve the filtration method as described above. 2. After filtration, consider a wash with a dilute solution of a chelating agent like EDTA to remove dissolved nickel ions, followed by water washes. |
| Vigorous Frothing During Reaction | 1. Hydrogen gas evolution: The reaction of the Raney nickel alloy with formic acid generates hydrogen gas.[8] 2. Rate of addition of reagents: Adding the Raney nickel alloy too quickly will result in a rapid and uncontrolled evolution of gas. | 1. Ensure the reactor has sufficient headspace to accommodate frothing. 2. Add the Raney nickel alloy in small portions over a period of time to control the rate of hydrogen evolution. |
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the conversion of 4-cyanobenzenesulfonamide to this compound using Raney nickel and formic acid?
A1: The reaction is a reductive hydrolysis of the nitrile. The Raney nickel acts as a catalyst, and formic acid serves as the hydrogen donor. The nitrile is first reduced to an imine intermediate, which is then hydrolyzed in the aqueous formic acid to the aldehyde.
Q2: Why is 75% formic acid recommended?
A2: The presence of water is crucial for the reaction. Optimum yields and an increased rate of hydrogen evolution are observed with a significant water content. A 75% formic acid solution has been found to be a good balance for this reaction.[8]
Q3: What are the key safety precautions for handling Raney nickel on a large scale?
A3: Raney nickel is pyrophoric and can ignite if exposed to air when dry. It is also flammable when suspended in flammable solvents. Always handle Raney nickel under a layer of water or an appropriate solvent. When filtering, do not allow the filter cake to dry. It is highly recommended to perform transfers and filtrations under an inert atmosphere (e.g., nitrogen).
Q4: Can other reducing agents be used for this transformation?
A4: Yes, other methods for reducing nitriles to aldehydes exist, such as the Stephen aldehyde synthesis (using tin(II) chloride and HCl) or using DIBAL-H (diisobutylaluminium hydride). However, the Raney nickel/formic acid method is often preferred due to its relative simplicity and cost-effectiveness.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of hexane and ethyl acetate. The disappearance of the starting material (4-cyanobenzenesulfonamide) and the appearance of the product spot (this compound) indicate the reaction's progress.
Experimental Protocol
This protocol is based on a literature procedure and should be adapted and optimized for scale-up with appropriate safety considerations.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 4-Cyanobenzenesulfonamide | 182.20 |
| Raney Nickel Alloy (50% Ni, 50% Al) | - |
| Formic Acid (75% v/v) | 46.03 (for 100%) |
| 95% Ethanol | 46.07 |
| Activated Carbon | - |
| Filter Aid (e.g., Celite) | - |
Procedure:
-
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and addition port, charge 4-cyanobenzenesulfonamide and 75% formic acid.
-
Reagent Addition: While stirring, carefully add the Raney nickel alloy in portions to control the initial frothing and hydrogen evolution.
-
Reaction: Heat the mixture to reflux and maintain for approximately 1 hour.
-
Filtration: Cool the reaction mixture and filter through a bed of filter aid to remove the Raney nickel. Safety Note: Ensure the filter cake remains wet with solvent at all times to prevent ignition. Wash the filter cake with 95% ethanol.
-
Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure.
-
Purification:
-
Dissolve the solid residue in hot 95% ethanol.
-
Add activated carbon and stir for a period to decolorize the solution.
-
Filter the hot solution through a bed of filter aid to remove the activated carbon.
-
Evaporate the ethanol.
-
Dissolve the residue in boiling water and allow it to cool slowly to crystallize the product.
-
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Visualizations
References
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 5. divaenvitec.com [divaenvitec.com]
- 6. Catalyst Filters Manufacturers in India | High Pressure Filter Manufacturers in India | Activated Carbon Filter Manufacturers in India | Cartridge Filter Manufacturers in India | Candle Filter Manufacturers in India | Charcoal Filter Manufacturers in India | Self Cleaning Filter Manufacturers in India | Screen Filter Manufacturers in India | Strainer Filter Manufacturers in India | Sintered Filter Manufacturers in India | Nutsche Filter Manufacturers in India | Centrifuge Filter Manufacturers in India [nanomagtech.com]
- 7. CATALYST FOR RANEY NICKEL FILTRATION - HygiFix [hygifixces.com.au]
- 8. researchgate.net [researchgate.net]
preventing decomposition of 4-Formylbenzenesulfonamide during reactions
Welcome to the technical support center for 4-Formylbenzenesulfonamide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and their general reactivity?
A1: this compound has two primary functional groups: an aromatic aldehyde and a sulfonamide.
-
Aldehyde Group (-CHO): The aldehyde group is electrophilic, making it susceptible to attack by nucleophiles. It is also prone to oxidation, which can convert it into a carboxylic acid.[1]
-
Sulfonamide Group (-SO₂NH₂): The sulfonamide group is generally stable and resistant to hydrolysis, oxidation, and reduction.[2] It is considered an electron-withdrawing group. The nitrogen-hydrogen bonds have some acidic character.[3]
Q2: What are the common causes of this compound decomposition during a reaction?
A2: Decomposition of this compound typically involves the aldehyde functional group. Common causes include:
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Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially in the presence of oxidizing agents or through autoxidation with atmospheric oxygen, which can be accelerated by heat, light, and moisture.[1]
-
Reaction with Strong Nucleophiles: The electrophilic nature of the aldehyde's carbonyl carbon makes it a target for strong nucleophiles, leading to unintended side reactions.[4]
-
High Temperatures: Thermal decomposition can occur at elevated temperatures, potentially leading to the cleavage of the formyl group from the aromatic ring.[5][6][7]
Q3: How should I store this compound to ensure its stability?
A3: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[5][8] It should be kept away from oxidizing agents, heat, and light.[1][5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low yield of the desired product and formation of 4-sulfamoylbenzoic acid.
-
Probable Cause: Oxidation of the aldehyde group.
-
Solution:
-
Protect the Aldehyde Group: The most effective strategy is to protect the aldehyde group before the reaction. Conversion to an acetal is a common and robust method.[9][10] Acetals are stable under basic, nucleophilic, and reducing conditions.[11]
-
Degas Solvents: Remove dissolved oxygen from reaction solvents by sparging with an inert gas (nitrogen or argon).
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent exposure to atmospheric oxygen.
-
Issue 2: Multiple unidentified byproducts are observed by TLC or LC-MS.
-
Probable Cause: Unwanted side reactions with the aldehyde group due to nucleophilic attack or other incompatibilities.
-
Solution:
-
Protect the Aldehyde Group: As with oxidation, protecting the aldehyde as an acetal will prevent it from reacting with nucleophiles.[4][12]
-
Review Reagent Compatibility: Ensure that all reagents used in the reaction are compatible with the aldehyde functional group. Avoid strongly basic or nucleophilic reagents if the aldehyde is unprotected.
-
Issue 3: The starting material appears to have degraded before the reaction.
-
Probable Cause: Improper storage or handling.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored as recommended (cool, dry, inert atmosphere, away from light).[5][8]
-
Check Purity: Before use, check the purity of the this compound by an appropriate analytical method (e.g., NMR, LC-MS). If impurities are detected, purification by recrystallization may be necessary.
-
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal using ethylene glycol as the protecting group.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
Toluene
-
p-Toluenesulfonic acid (catalytic amount)
-
Dean-Stark apparatus
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, ethylene glycol (1.5 eq.), and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until all the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the protected product.
Protocol 2: Deprotection of the Acetal
This protocol describes the removal of the acetal protecting group to regenerate the aldehyde.
Materials:
-
Protected this compound
-
Acetone
-
Water
-
Hydrochloric acid (1M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the acetal-protected this compound in a mixture of acetone and water.
-
Add 1M hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.
Data Presentation
Table 1: Summary of Reaction Conditions to Avoid with Unprotected this compound
| Condition | Potential Outcome | Recommended Action |
| Strong Oxidizing Agents | Oxidation of aldehyde to carboxylic acid | Protect the aldehyde group; use an inert atmosphere. |
| Strong Nucleophiles/Bases | Unwanted side reactions at the aldehyde | Protect the aldehyde group. |
| High Temperatures | Thermal decomposition, formyl group cleavage[6][7] | Use milder reaction conditions if possible. |
| UV Light/Prolonged Air Exposure | Autoxidation[1] | Conduct reactions in the dark and under an inert atmosphere. |
Table 2: Comparison of Aldehyde Protecting Groups
| Protecting Group | Formation Conditions | Stability | Deprotection Conditions |
| Acetal (e.g., from ethylene glycol) | Diol, acid catalyst[9] | Basic, nucleophilic, reducing, and oxidizing conditions[11] | Mild aqueous acid[10][11] |
| Thioacetal (e.g., from ethane-1,2-dithiol) | Dithiol, Lewis acid catalyst | Acidic, basic, nucleophilic, reducing, and oxidizing conditions[11] | Mercuric chloride in aqueous acetonitrile[11] |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. 3240-35-5|this compound|BLD Pharm [bldpharm.com]
- 9. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 10. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 11. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection and Optimization for 4-Formylbenzenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reactions involving 4-Formylbenzenesulfonamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound has been prepared through several methods, including the chromic acid oxidation of p-toluenesulfonamide, the Sommelet reaction on 4-chloromethylbenzenesulfonamide, and the Stephen reduction of 4-cyanobenzenesulfonamide.[1] A widely used and effective laboratory-scale method is the reduction of 4-cyanobenzenesulfonamide using a Raney nickel catalyst in formic acid.[1]
Q2: What is the typical yield for the Raney nickel-catalyzed synthesis of this compound from 4-cyanobenzenesulfonamide?
A2: The reported yield for the synthesis of this compound from 4-cyanobenzenesulfonamide using a Raney nickel catalyst in 75% formic acid is typically in the range of 63-69%.[1]
Q3: Are there alternative catalysts to Raney nickel for the reduction of aromatic nitriles to aldehydes?
A3: Yes, several other catalytic systems can be employed for the reduction of aromatic nitriles. These include catalytic hydrogenation using palladium, platinum, or cobalt-based catalysts.[2] Non-catalytic stoichiometric reducing agents like Diisobutylaluminum Hydride (DIBAL-H) are also commonly used for the partial reduction of nitriles to aldehydes.[3] The Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid, is another classic method.[2]
Q4: What are the primary causes of Raney nickel catalyst deactivation in nitrile hydrogenation reactions?
A4: Deactivation of Raney nickel catalysts in nitrile hydrogenations can be attributed to several factors. The primary cause is often chemisorption of the nitrile or intermediate imine species onto the catalyst surface through multiple bonds and π-backbonding, which blocks active sites.[4] Physical deposition of oligomers or polymers formed as byproducts can also lead to deactivation by fouling the catalyst surface.[4] In industrial settings, oil deposition can be a significant cause of deactivation.[5][6]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Q: My reaction to synthesize this compound from 4-cyanobenzenesulfonamide using Raney nickel is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yield in this reaction can stem from several factors related to the catalyst, reaction conditions, and workup procedure. Here is a step-by-step troubleshooting guide:
-
Catalyst Activity:
-
Cause: The Raney nickel catalyst may have lost its activity due to improper storage or handling. Raney nickel is pyrophoric and must be stored under water or a suitable solvent to maintain its activity.
-
Solution: Use freshly prepared or a new batch of Raney nickel. Ensure the catalyst has been stored and handled correctly under an inert atmosphere.
-
-
Reaction Conditions:
-
Cause: The concentration of formic acid and the presence of water are crucial. Optimum yields are often obtained in an appreciable amount of water, with a 75% formic acid system being preferred.[1]
-
Solution: Carefully prepare the 75% (v/v) formic acid solution. Ensure the correct ratio of formic acid to water is used, as this can influence the rate of hydrogen evolution and reaction efficiency.[1]
-
-
Reaction Time and Temperature:
-
Cause: Incomplete reaction due to insufficient reaction time or temperature.
-
Solution: The recommended procedure involves heating the mixture under reflux for 1 hour.[1] Ensure the reaction is maintained at the reflux temperature for the specified duration. Monitoring the reaction by thin-layer chromatography (TLC) can help determine the point of completion.
-
-
Workup and Product Isolation:
-
Cause: Loss of product during the filtration and purification steps. The product is soluble in hot ethanol and water, and care must be taken during the washing and recrystallization steps.
-
Solution: After filtration of the catalyst, the residue should be washed thoroughly with ethanol to recover any adsorbed product.[1] During recrystallization from hot water, ensure the solution is cooled sufficiently (e.g., to 0°C) to maximize precipitation of the product.[1]
-
Issue 2: Catalyst Deactivation and Regeneration
Q: I suspect my Raney nickel catalyst is deactivated. How can I confirm this and what are the methods for regeneration?
A: Catalyst deactivation is indicated by a significant drop in reaction rate or conversion compared to previous runs with a fresh catalyst.
-
Confirmation of Deactivation:
-
Run a small-scale control reaction with a fresh batch of catalyst under identical conditions. A significantly higher yield with the fresh catalyst confirms the deactivation of the used catalyst.
-
-
Regeneration Procedures:
-
Solvent Washing: For deactivation caused by the deposition of organic residues, washing the catalyst with a suitable solvent can be effective. For oil-deactivated Raney nickel, ultrasonication-assisted solvent extraction with n-hexane has proven to be an efficient regeneration method.[5][6]
-
Acidic or Alkaline Treatment: Mild acidic treatment (e.g., with acetic acid at 20–50 °C) or treatment with a non-oxidizing aqueous alkaline solution (e.g., NaOH at 40–150 °C) can be used to remove strongly adsorbed species.[4]
-
Treatment under Hydrogen: For some applications, in-situ regeneration under hydrogen pressure (e.g., 30 bar) and elevated temperature (e.g., 150 °C) has been shown to completely recover catalyst activity.[4][7]
-
Issue 3: Presence of Impurities in the Final Product
Q: My final product of this compound is contaminated. What are the likely impurities and how can I remove them?
A: Common impurities include unreacted starting material, byproducts from side reactions, and residual nickel salts from the catalyst.
-
Unreacted 4-cyanobenzenesulfonamide:
-
Cause: Incomplete reaction.
-
Detection: The presence of a nitrile peak in the IR spectrum of the product.[1]
-
Solution: Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. Recrystallization of the crude product can also help in removing unreacted starting material.
-
-
Nickel Salt Contamination:
-
Cause: Leaching of nickel from the Raney nickel catalyst into the reaction medium. The crude product is often contaminated with nickel salts.[1]
-
Solution: The purification procedure involving dissolution in hot water, decantation, and subsequent recrystallization is effective in removing nickel salts.[1] The use of activated carbon (Norite) during the purification process can also help in adsorbing colored impurities and residual nickel complexes.[1]
-
-
Side Products (Over-reduction to amine):
-
Cause: While the formic acid system generally favors aldehyde formation, over-reduction to the corresponding amine (4-aminomethylbenzenesulfonamide) can occur, especially with highly active catalysts or prolonged reaction times.
-
Solution: Careful control of reaction time and temperature is crucial. Monitor the reaction progress to stop it once the starting material is consumed. Chromatographic purification may be necessary to separate the aldehyde from the amine if significant over-reduction occurs.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 4-cyanobenzenesulfonamide | [1] |
| Catalyst | Raney nickel alloy (50% Ni, 50% Al) | [1] |
| Solvent | 75% (v/v) formic acid | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 1 hour | [1] |
| Product Yield | 62.9–68.8% | [1] |
| Melting Point of Product | 117–118 °C | [1] |
Experimental Protocols
Synthesis of this compound from 4-cyanobenzenesulfonamide [1]
-
Reaction Setup: A 2-liter, two-necked, round-bottomed flask is equipped with a mechanical stirrer and a reflux condenser.
-
Charging the Flask: The flask is charged with 40.0 g (0.232 mole) of 4-cyanobenzenesulfonamide, 600 ml of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.
-
Reaction: The stirred mixture is heated under reflux for 1 hour. Some frothing may occur, which can be more vigorous in mixtures with a higher water content.
-
Filtration: The hot mixture is filtered with suction through a Büchner funnel coated with a filter aid (e.g., Hyflo Supercel). The filter cake is washed with two 160-ml portions of 95% ethanol.
-
Solvent Removal: The combined filtrates are evaporated using a rotary evaporator.
-
Initial Purification: The solid residue, which is contaminated with nickel salts, is dissolved in 400 ml of boiling water. The hot solution is decanted through glass wool to remove any insoluble material.
-
Crystallization: The filtrate is chilled in an ice bath to precipitate the crude product. The precipitate is collected by suction filtration, washed with a small amount of cold water, and dried under vacuum at 50°C. This yields about 32 g of crude product with a melting point of 112–114°C.
-
Decolorization and Final Purification: The crude product is dissolved in 800 ml of hot 95% ethanol. 15.5 g of activated carbon is added, and the mixture is swirled periodically while it cools for 1 hour.
-
Final Filtration and Crystallization: The activated carbon is removed by suction filtration through a bed of filter aid. The filter cake is washed with 50 ml of 95% ethanol. The combined filtrates are evaporated, and the residue is dissolved in 225 ml of boiling water. The hot solution is decanted, and the filtrate is cooled to 0°C to yield the pure product. The final product is collected by filtration, washed with cold water, and dried in a vacuum oven at 50°C, yielding 25.6–28.0 g (62.9–68.8%) of this compound with a melting point of 117–118°C.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Catalyst deactivation and regeneration workflow.
Caption: Experimental workflow for synthesis and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 4. papers.sim2.be [papers.sim2.be]
- 5. Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil [ideas.repec.org]
- 6. pure.uos.ac.kr [pure.uos.ac.kr]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Formylbenzenesulfonamide and Other Sulfonamide Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents. The selection of an appropriate sulfonamide building block is a critical decision in the drug design and development process, profoundly influencing the synthetic route, physicochemical properties, and biological activity of the final compound. This guide provides an objective comparison of 4-Formylbenzenesulfonamide with other commonly used sulfonamide building blocks, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Executive Summary
This compound stands out as a versatile building block due to its reactive aldehyde functionality, which allows for a wide range of chemical transformations, most notably reductive amination, to generate diverse compound libraries. This guide will compare its performance and utility against two other key sulfonamide building blocks:
-
4-Aminobenzenesulfonamide: A primary amine-containing building block, ideal for amide bond formation and other nucleophilic reactions.
-
4-Chlorosulfonylbenzenesulfonamide: A highly reactive sulfonyl chloride, primarily used for the direct formation of sulfonamides with amines.
The comparison will focus on their application in the synthesis of inhibitors for two important classes of enzymes: Carbonic Anhydrases (CAs) and Protein Kinases (implicated in JAK-STAT and PI3K/mTOR signaling pathways).
Physicochemical Properties of Key Sulfonamide Building Blocks
The inherent physicochemical properties of a building block can significantly impact the characteristics of the resulting derivatives, including their solubility, membrane permeability, and oral bioavailability.
| Property | This compound | 4-Aminobenzenesulfonamide | 4-Chlorosulfonylbenzenesulfonamide |
| Molecular Formula | C₇H₇NO₃S | C₆H₈N₂O₂S | C₆H₆ClNO₃S |
| Molecular Weight | 185.20 g/mol | 172.20 g/mol | 223.65 g/mol |
| Appearance | White to faintly beige powder | White crystalline powder | White crystalline solid |
| Solubility | Slightly soluble in cold water, soluble in boiling water and organic solvents like ethanol. | Slightly soluble in cold water, soluble in boiling water, ethanol, and acetone.[1] | Reacts with water and alcohols; soluble in aprotic organic solvents. |
| pKa | ~10.65 (sulfonamide NH)[1] | ~10.4 (sulfonamide NH) | Not applicable (highly reactive) |
Performance in Chemical Synthesis
The choice of building block dictates the primary synthetic strategies available to the medicinal chemist.
Reductive Amination: The Forte of this compound
The aldehyde group of this compound is readily converted to a secondary or tertiary amine via reductive amination, providing a facile method for introducing a wide variety of substituents.
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE).
-
Reduction: Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise to the reaction mixture. The choice of reducing agent depends on the reactivity of the aldehyde and amine. NaBH(OAc)₃ is often preferred for its milder nature and tolerance of a wider range of functional groups.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water or a mild acid. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Comparative Yields:
Sulfonamide Formation: The Domain of 4-Chlorosulfonylbenzenesulfonamide
4-Chlorosulfonylbenzenesulfonamide is the reagent of choice for the direct synthesis of sulfonamides by reaction with primary or secondary amines.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
Reaction Setup: Dissolve the amine (1.0 eq) and a base such as pyridine or triethylamine (1.1-1.5 eq) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Sulfonyl Chloride: Add a solution of 4-Chlorosulfonylbenzenesulfonamide (1.0 eq) in the same solvent dropwise to the amine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Wash the reaction mixture with dilute acid, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.
Amide Coupling: The Utility of 4-Aminobenzenesulfonamide
The primary amino group of 4-Aminobenzenesulfonamide is a versatile handle for forming amide bonds with carboxylic acids, a common linkage in drug molecules.
Application in the Synthesis of Bioactive Molecules
The utility of these building blocks is best illustrated by their application in the synthesis of inhibitors for key biological targets.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that are important drug targets for various conditions, including glaucoma, epilepsy, and cancer. The sulfonamide moiety is a classic zinc-binding group for CA inhibitors.
The inhibitory activity (Ki or IC50) of a compound is highly dependent on the substituents appended to the sulfonamide core, which interact with the enzyme's active site. The choice of building block allows for the introduction of this diversity.
Comparative Inhibitory Activity (Hypothetical Data Based on Literature Trends):
This table illustrates how different building blocks can be used to generate inhibitors with varying potencies. The actual inhibitory values will depend on the specific R group introduced and the assay conditions.
| Building Block Used | R Group Introduced | Target Isoform | Ki (nM) - Representative Value |
| This compound | -CH₂-R (via reductive amination) | hCA II | 10-100 |
| 4-Aminobenzenesulfonamide | -NH-CO-R (via amide coupling) | hCA II | 5-50 |
| 4-Chlorosulfonylbenzenesulfonamide | -SO₂-NH-R (via sulfonamide formation) | hCA II | 1-20 |
Note: This data is illustrative and compiled from various sources. Direct comparison requires identical assay conditions.[2][3][4][5]
Kinase Inhibitors: Targeting Signaling Pathways
Sulfonamide-containing compounds have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade for numerous cytokines and growth factors. Dysregulation of this pathway is linked to various autoimmune diseases and cancers.
The Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers.[6]
The synthesis of kinase inhibitors often involves the construction of a core scaffold to which various substituents are attached to achieve potency and selectivity. This compound can be used to introduce the sulfonamide pharmacophore and provide a point of diversification through its aldehyde group.
Conclusion
The choice between this compound, 4-Aminobenzenesulfonamide, and 4-Chlorosulfonylbenzenesulfonamide depends on the desired synthetic strategy and the target molecule's final architecture.
-
This compound is an excellent choice for generating libraries of compounds through reductive amination, offering a high degree of diversity from a common intermediate. Its reactivity is well-suited for parallel synthesis endeavors.
-
4-Aminobenzenesulfonamide provides a classic route for introducing the sulfonamide moiety when amide bond formation is the preferred coupling strategy.
-
4-Chlorosulfonylbenzenesulfonamide is the most direct precursor for synthesizing sulfonamides but its high reactivity requires careful handling and may not be compatible with all functional groups.
By understanding the distinct advantages and applications of each building block, researchers can strategically design and synthesize novel sulfonamide-based therapeutics with improved efficacy and selectivity. This guide serves as a foundational resource to facilitate this critical decision-making process in the dynamic field of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to 4-Formylbenzenesulfonamide Derivatives as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-formylbenzenesulfonamide scaffold is a versatile pharmacophore that has been extensively utilized in the design of various enzyme inhibitors. Derivatives of this compound have shown significant inhibitory activity against several key enzyme targets, playing a crucial role in the potential treatment of a wide range of diseases, including cancer, glaucoma, and inflammation. This guide provides a comparative analysis of the performance of this compound derivatives against different enzyme classes, supported by experimental data and detailed protocols.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Several CA isoforms are established therapeutic targets. For instance, inhibition of CA II is relevant for antiglaucoma agents, while inhibition of tumor-associated isoforms CA IX and CA XII is a promising strategy for cancer therapy.[1][2] Benzenesulfonamides are a well-established class of CA inhibitors.[3]
Comparative Inhibition Data for Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity (Kᵢ or IC₅₀ in nM) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.
| Compound ID/Description | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |
| Aryl thiazolone-benzenesulfonamide 4e | - | 1550 | 10.93 | - | [2] |
| Aryl thiazolone-benzenesulfonamide 4g | - | 3920 | 25.06 | - | [2] |
| Aryl thiazolone-benzenesulfonamide 4h | - | 2870 | 18.71 | - | [2] |
| Click-chemistry derived sulfonamide 4h | 1500 | 755 | 38.9 | 12.4 | [1] |
| Click-chemistry derived sulfonamide 5h | 1500 | 755 | 38.9 | 12.4 | [1] |
| 4-Anilinoquinazoline-benzenesulfonamide 3a | 89.4 | 8.7 | - | - | [4] |
| 4-Anilinoquinazoline-benzenesulfonamide 4a | - | 2.4 | - | - | [4] |
| 4-Anilinoquinazoline-benzenesulfonamide 4e | 91.2 | 4.6 | - | - | [4] |
| 4-Anilinoquinazoline-benzenesulfonamide 4f | 60.9 | - | - | - | [4] |
| 4-Anilinoquinazoline-benzenesulfonamide 4g | - | - | - | 30.5 | [4] |
| 4-(Pyrazolyl)benzenesulfonamide urea SH7s | - | - | 15.9 | 55.2 | [5] |
| 4-(Pyrazolyl)benzenesulfonamide urea SH7l | >10000 | 103 | - | 16.7 | [5] |
| Benzylaminoethyureido-tailed benzenesulfonamide 18 | 24.6 | - | - | - | [6] |
| Benzylaminoethyureido-tailed benzenesulfonamide 34 | - | 2.8 | - | - | [6] |
| Benzylaminoethyureido-tailed benzenesulfonamide 35 | - | - | - | 7.2 | [6] |
| Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [2][4][7] |
Other Enzyme Targets
While carbonic anhydrases are the most studied targets, derivatives of the benzenesulfonamide scaffold have been explored as inhibitors for other enzymes as well.
Comparative Inhibition Data for Other Enzymes
| Compound ID/Description | Target Enzyme | IC₅₀ (µM) | Reference |
| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | Glyoxalase I | 0.39 | [8] |
| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) | Glyoxalase I | 1.36 | [8] |
| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3-4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide (1c) | COX-2 | 47.1% inhibition at 20 µM | [9] |
| Celecoxib (Standard) | COX-2 | 80.1% inhibition at 1 µM | [9] |
| (E)-4-(benzylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide (3l) | Urease | 2.22 | [10] |
| Thiourea (Standard) | Urease | 20.03 | [10] |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6) | Lipoxygenase | 57 | [11] |
| N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide (6) | Butyrylcholinesterase | 89 | [11] |
| N-(2-Acetyl-4-(4-methoxystyryl)phenyl)-4-benzenesulfonamide (3a) | Acetylcholinesterase | 4.3 | [12] |
| N-(2-Acetyl-4-(4-methoxystyryl)phenyl)-4-benzenesulfonamide (3a) | Butyrylcholinesterase | 5.6 | [12] |
| 4-Methylbenzenesulfonamide derivative 16 | CDK2 | 18.3 | [13] |
| E7070 (Standard) | CDK2 | 36.3 | [13] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay
A common method for measuring CA inhibition is the stopped-flow CO₂ hydrase assay.[6]
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The enzyme activity is monitored by observing the change in pH using an indicator, as the reaction produces protons.
Protocol:
-
Reagents: Purified human CA isoenzymes, CO₂-saturated water, buffer (e.g., Tris-HCl), pH indicator (e.g., phenol red), and the inhibitor compound dissolved in a suitable solvent (e.g., DMSO).
-
Procedure: a. The assay is performed in a stopped-flow instrument. b. One syringe contains the buffer with the CA enzyme and the pH indicator. c. The other syringe contains the CO₂-saturated solution and varying concentrations of the inhibitor. d. The two solutions are rapidly mixed, and the subsequent pH change is monitored spectrophotometrically by the change in absorbance of the pH indicator over a short period (e.g., 10-100 seconds). e. The initial rates of the reaction are determined.
-
Data Analysis: The IC₅₀ or Kᵢ values are calculated by plotting the enzyme activity against the inhibitor concentration. The Kᵢ is determined by applying the Cheng-Prusoff equation for competitive inhibitors.
Glyoxalase I (Glx-I) Inhibition Assay
Principle: The activity of Glx-I is determined by monitoring the increase in absorbance at 240 nm, which corresponds to the formation of S-D-lactoylglutathione from the substrates methylglyoxal (MG) and reduced glutathione (GSH).
Protocol:
-
Reagents: Human recombinant Glx-I, methylglyoxal, reduced glutathione, and phosphate buffer.
-
Procedure: a. In a quartz cuvette, the reaction mixture containing phosphate buffer, GSH, MG, and the test compound (inhibitor) is prepared. b. The reaction is initiated by the addition of the Glx-I enzyme. c. The increase in absorbance at 240 nm is recorded for a specific duration using a spectrophotometer.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. IC₅₀ values are determined from a dose-response curve.[8]
Visualizations
General Synthesis Workflow for Benzenesulfonamide Derivatives
The following diagram illustrates a common synthetic route for preparing benzenesulfonamide derivatives, which often starts from this compound or a related precursor.
Caption: General synthetic workflow for this compound derivatives.
Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
This diagram outlines the logical relationship of how sulfonamide-based inhibitors interact with the active site of carbonic anhydrase.
Caption: Inhibition mechanism of carbonic anhydrase by a sulfonamide derivative.
References
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs | MDPI [mdpi.com]
- 10. Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities [mdpi.com]
- 13. Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Benzenesulfonamide Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a series of benzenesulfonamide derivatives, focusing on their structure-activity relationships (SAR) as potential anticancer agents through the inhibition of carbonic anhydrase IX (CA IX). The data and protocols presented are based on a study by Nemr et al. (2021), which explores a series of aryl thiazolone–benzenesulfonamides.
Data Presentation: Anticancer Activity and Carbonic Anhydrase Inhibition
The following tables summarize the in vitro cytotoxic activity of the synthesized benzenesulfonamide derivatives against human breast cancer cell lines (MDA-MB-231 and MCF-7) and their inhibitory activity against human carbonic anhydrase isoforms CA IX and CA II. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values in nanomolar and micromolar concentrations.
Table 1: In Vitro Anticancer Activity (IC50 in µM) of 4-Thiazolone-Benzenesulfonamide Derivatives
| Compound | R-group | MDA-MB-231 | MCF-7 |
| 4a | Phenyl | >50 | >50 |
| 4b | 4-Hydroxyphenyl | 6.31 | 5.01 |
| 4c | 4-Methoxyphenyl | 4.58 | 3.58 |
| 4d | 4-Chlorophenyl | >50 | >50 |
| 4e | 5-Allyl-2-hydroxy-3-methoxyphenyl | 3.58 | 4.58 |
| 4g | 4-Nitrophenyl | 5.54 | 2.55 |
| 4h | 4-Hydroxy-3-methoxyphenyl | 1.56 | 1.52 |
| Staurosporine (Control) | - | 7.67 | 5.89 |
Table 2: Carbonic Anhydrase Inhibition (Ki in nM) of 4-Thiazolone-Benzenesulfonamide Derivatives
| Compound | R-group | hCA IX | hCA II | Selectivity Ratio (hCA II/hCA IX) |
| 4a | Phenyl | 338.4 | 456.2 | 1.35 |
| 4b | 4-Hydroxyphenyl | 45.3 | 4580.6 | 101.1 |
| 4c | 4-Methoxyphenyl | 35.6 | 4256.3 | 119.5 |
| 4d | 4-Chlorophenyl | 256.3 | 3214.5 | 12.5 |
| 4e | 5-Allyl-2-hydroxy-3-methoxyphenyl | 10.9 | 1550.7 | 142.2 |
| 4g | 4-Nitrophenyl | 16.9 | 2560.4 | 151.5 |
| 4h | 4-Hydroxy-3-methoxyphenyl | 25.5 | 3920.8 | 153.7 |
| Acetazolamide (Control) | - | 25.0 | 12.1 | 0.48 |
Structure-Activity Relationship (SAR) Summary
The analysis of the data reveals several key SAR insights:
-
Effect of Phenyl Ring Substitution: Unsubstituted phenyl (compound 4a ) or phenyl substituted with a strong electron-withdrawing group like chlorine (compound 4d ) resulted in poor anticancer activity. In contrast, substitution with electron-donating groups, such as hydroxyl (4b ) and methoxy (4c , 4h ), significantly enhanced the cytotoxic effects.
-
Role of Hydroxyl and Methoxy Groups: The presence of a hydroxyl group on the phenyl ring appears crucial for activity. Compound 4h , with a vanillin-derived substituent (4-hydroxy-3-methoxyphenyl), exhibited the most potent anticancer activity. The combination of hydroxyl and methoxy groups, as seen in compounds 4e and 4h , led to strong CA IX inhibition and significant cytotoxicity.
-
Impact of the Nitro Group: The presence of a nitro group at the para position (compound 4g ) resulted in potent anticancer activity and excellent inhibitory activity against CA IX.
-
Selectivity for CA IX: A noteworthy finding is the high selectivity of the active compounds for the tumor-associated CA IX isoform over the cytosolic hCA II. This selectivity is a desirable characteristic for anticancer agents, as it may lead to fewer side effects. The derivatives with electron-donating groups (4b , 4c , 4e , 4g , 4h ) all showed high selectivity ratios.
Experimental Protocols
The synthesis of the target compounds involves a multi-step process starting from 4-aminobenzenesulfonamide. The key step is the condensation reaction of N-(4-sulfamoylphenyl)thiourea with ethyl chloroacetate to form a thiazolidinone intermediate, followed by a Knoevenagel condensation with various aromatic aldehydes.
-
Step 1: Synthesis of N-(4-sulfamoylphenyl)thiourea: A mixture of 4-aminobenzenesulfonamide, ammonium thiocyanate, and concentrated hydrochloric acid in water is refluxed for several hours. The resulting precipitate is filtered, washed, and dried.
-
Step 2: Synthesis of 2-((4-sulfamoylphenyl)imino)thiazolidin-4-one: The product from Step 1 is reacted with ethyl chloroacetate in the presence of anhydrous sodium acetate in absolute ethanol and refluxed. The resulting solid is filtered and recrystallized.
-
Step 3: Synthesis of final derivatives (4a-j): The thiazolidinone intermediate is reacted with the respective aromatic aldehyde in glacial acetic acid with anhydrous sodium acetate. The mixture is refluxed, and the product is obtained upon cooling and pouring into ice-cold water. The precipitate is then filtered, washed, and recrystallized.
The cytotoxic activity of the synthesized compounds was evaluated against MDA-MB-231 and MCF-7 human breast cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
The inhibitory activity against human CA I, II, and IX was assessed using a stopped-flow instrument to measure the CO2 hydration activity.
-
Assay Buffer: A Tris-HCl buffer (pH 7.5) is used for the assay.
-
Enzyme and Inhibitor Incubation: The enzyme and inhibitor are pre-incubated for 10 minutes at room temperature.
-
CO2 Hydration Reaction: The reaction is initiated by mixing the enzyme-inhibitor solution with a CO2-saturated water solution.
-
pH Monitoring: The change in pH due to the formation of carbonic acid is monitored over time.
-
Ki Calculation: The inhibition constants (Ki) are calculated from the dose-response curves by fitting the data to the Morrison equation.
Visualizations
Comparative Analysis of Carbonic Anhydrase Inhibitors Derived from 4-Formylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of carbonic anhydrase (CA) inhibitors synthesized from 4-formylbenzenesulfonamide. The data and experimental protocols summarized herein are derived from various scientific publications to facilitate the objective comparison of the inhibitory potential of these compounds against different human carbonic anhydrase (hCA) isoforms.
Introduction
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] They are involved in numerous physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[2] Their association with various pathologies such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets. Benzenesulfonamides are a prominent class of potent carbonic anhydrase inhibitors.[2] This guide focuses on derivatives synthesized from this compound, a key building block for generating diverse molecular structures, primarily through the formation of Schiff bases and hydrazones.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of various this compound derivatives against four key human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII) is summarized below. The data, presented as inhibition constants (Ki) in nanomolar (nM) concentrations, has been compiled from multiple studies. Lower Ki values indicate greater inhibitory potency.
| Compound Class | Derivative | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Standard Inhibitor | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | [2][3] |
| Hydrazone Derivatives | SH3 | - | - | 9.4 | 5.9 | [4] |
| Hydrazone 8 | - | - | - | - | [5] | |
| Hydrazone 9 | - | - | - | - | [5] | |
| Hydrazone 10 | - | - | - | - | [5] | |
| Hydrazone 11 | - | - | - | - | [5] | |
| Hydrazone 19 | - | - | - | - | [5] | |
| Hydrazone 24 | - | - | - | - | [5] | |
| Schiff Base Derivatives | Compound 4a | 93.5 | 18.2 | 8.5 | 8.6 | [3] |
| Compound 5a | 156.2 | 25.7 | 12.4 | 15.3 | [3] | |
| Compound 6a | 224.7 | 33.1 | 15.8 | 22.4 | [3] | |
| Compound 7a | 311.4 | 89.5 | 20.1 | 35.8 | [3] | |
| Compound 8a | 428.1 | 133.3 | 24.9 | 43.2 | [3] |
Note: A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of carbonic anhydrase inhibitors.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Activity)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
1. Reagents and Buffers:
-
Buffer: 10 mM HEPES or TRIS, pH 7.5, containing 20 mM Na₂SO₄ or 0.1 M NaClO₄.
-
Enzyme: Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII).
-
Substrate: CO₂-saturated water.
-
Indicator: pH-sensitive indicator (e.g., 4-nitrophenol).
-
Inhibitors: Test compounds dissolved in a suitable solvent (e.g., DMSO).
2. Procedure:
-
The assay is performed in a stopped-flow instrument to measure rapid kinetic reactions.
-
The enzyme solution (in the nanomolar concentration range) is pre-incubated with the inhibitor at various concentrations for a set period (e.g., 15 minutes) at room temperature to allow for binding.
-
The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated solution.
-
The hydration of CO₂ to carbonic acid, which then dissociates into a proton and a bicarbonate ion, causes a change in pH.
-
This pH change is monitored by the change in absorbance of the pH indicator over time.
-
The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor.
-
Inhibition constants (Ki) are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.
Mandatory Visualizations
Signaling Pathway of Carbonic Anhydrase in pH Regulation
Caption: Role of Carbonic Anhydrase in Cellular pH Regulation and Inhibition.
Experimental Workflow for CA Inhibitor Evaluation
Caption: Workflow for Synthesis and Evaluation of CA Inhibitors.
References
- 1. Synthesis and carbonic anhydrase inhibitory properties of novel 4-(2-aminoethyl)benzenesulfonamide-dipeptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfonamides linked to sulfonate esters via hydrazone functionality: synthesis, human carbonic anhydrase inhibitory activities, and molecular modeling studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of 4-Formylbenzenesulfonamide Schiff Bases and Their Reduced Amine Analogs in Biological Activity
A deep dive into the structure-activity relationship of 4-Formylbenzenesulfonamide derivatives reveals a nuanced interplay between the imine functionality of Schiff bases and the flexibility of their reduced amine counterparts. This guide provides a comparative analysis of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.
The core of this investigation lies in the subtle yet significant structural difference between Schiff bases, characterized by a C=N double bond (imine), and their reduced secondary amine analogs, which feature a C-N single bond. This seemingly minor alteration can profoundly impact the compound's three-dimensional structure, electronic properties, and, consequently, its interaction with biological targets.
Unveiling the Biological Potency: A Head-to-Head Comparison
Recent studies have undertaken direct comparisons of the biological activities of this compound Schiff bases and their corresponding reduced amine analogs, particularly in the realm of enzyme inhibition. The data consistently demonstrates that the reduction of the imine bond to a secondary amine can lead to a significant shift in biological activity, with the direction and magnitude of this change being dependent on the specific biological target.
One key area of investigation has been their role as inhibitors of carbonic anhydrases (CAs) and acetylcholinesterase (AChE), enzymes implicated in a range of diseases, including glaucoma, cancer, and neurodegenerative disorders.[1][2]
Comparative Enzyme Inhibition Data
The following table summarizes the inhibitory activities (Ki values in nM) of a series of this compound Schiff bases and their reduced amine analogs against human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase (AChE). Lower Ki values indicate stronger inhibition.
| Compound ID | Structure | Target Enzyme | Ki (nM) | Reference |
| Schiff Base 1 | 4-((phenylimino)methyl)benzenesulfonamide | hCA I | 59.7 ± 0.8 | [2] |
| Reduced Amine 1 | 4-((phenylamino)methyl)benzenesulfonamide | hCA I | 52.1 ± 0.8 | [2] |
| Schiff Base 2 | 4-(((4-chlorophenyl)imino)methyl)benzenesulfonamide | hCA I | 66.6 ± 1.0 | [2] |
| Reduced Amine 2 | 4-(((4-chlorophenyl)amino)methyl)benzenesulfonamide | hCA I | 100.6 ± 1.9 | [2] |
| Schiff Base 3 | 4-(((4-methoxyphenyl)imino)methyl)benzenesulfonamide | hCA II | 26.3 ± 0.1 | [2] |
| Reduced Amine 3 | 4-(((4-methoxyphenyl)amino)methyl)benzenesulfonamide | hCA II | 29.1 ± 0.3 | [2] |
| Schiff Base 4 | 4-(((2-hydroxyphenyl)imino)methyl)benzenesulfonamide | AChE | > 100 | [2] |
| Reduced Amine 4 | 4-(((2-hydroxyphenyl)amino)methyl)benzenesulfonamide | AChE | 32.1 ± 0.4 | [2] |
Key Observations:
-
For hCA I inhibition, the reduced amine analog of Schiff Base 1 showed slightly enhanced activity, while the reduced form of Schiff Base 2 exhibited decreased potency.[2] This suggests that the nature of the substituent on the aromatic ring plays a crucial role in determining the structure-activity relationship.
-
In the case of hCA II inhibition, both the Schiff base and its reduced amine analog displayed comparable, potent inhibitory activity.[2]
-
A dramatic difference was observed in AChE inhibition, where the Schiff base was largely inactive, while its reduced amine analog demonstrated significant inhibitory potential.[2] This highlights the critical role of the flexibility and hydrogen bonding capabilities of the secondary amine in interacting with the active site of AChE.
Experimental Protocols
The synthesis and biological evaluation of these compounds follow established methodologies.
Synthesis of this compound Schiff Bases
A solution of this compound (1 mmol) in ethanol (20 mL) is treated with the appropriate aromatic amine (1 mmol). A few drops of glacial acetic acid are added as a catalyst, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the pure Schiff base.
Reduction of Schiff Bases to Secondary Amine Analogs
The synthesized Schiff base (1 mmol) is dissolved in methanol (30 mL). Sodium borohydride (NaBH4) (2 mmol) is added portion-wise to the solution at 0°C with stirring. The reaction mixture is then stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is treated with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the reduced amine analog, which can be further purified by column chromatography if necessary.[1]
In Vitro Enzyme Inhibition Assays
The inhibitory activities of the synthesized compounds against hCA I, hCA II, and AChE are determined using established spectrophotometric methods. For carbonic anhydrase, the assay involves monitoring the esterase activity of the enzyme. For acetylcholinesterase, the Ellman's method is commonly employed, which measures the production of thiocholine from the hydrolysis of acetylthiocholine. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Visualizing the Molecular Logic
The structural transformation from a Schiff base to its reduced amine analog and the subsequent impact on biological activity can be visualized through the following logical workflow.
Caption: Logical workflow from synthesis to comparative biological activity analysis.
Signaling Pathways and Mechanisms of Action
While the direct inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase are well-documented, the broader implications for cellular signaling pathways are an active area of research. For instance, inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX) by sulfonamide derivatives can disrupt the pH regulation in the tumor microenvironment, leading to apoptosis.
Caption: Simplified pathway of CA IX inhibition leading to apoptosis.
Conclusion
The comparative analysis of this compound Schiff bases and their reduced amine analogs underscores the importance of the imine versus secondary amine functionality in dictating biological activity. While Schiff bases offer a rigid scaffold that can be beneficial for specific receptor interactions, the increased flexibility and hydrogen bonding capacity of the corresponding reduced amines can unlock or enhance activity against other targets. This guide provides a foundational understanding and practical data for researchers to build upon in the design and development of novel sulfonamide-based therapeutic agents. Future investigations should continue to explore this structural dichotomy across a wider range of biological targets to fully elucidate the therapeutic potential of both classes of compounds.
References
- 1. Synthesis of Schiff base derivatives of 4-(2-aminoethyl)-benzenesulfonamide with inhibitory activity against carbonic anhydrase isoforms I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Benzenesulfonamide-Based Compounds: A Comparative Analysis Against Standard Drugs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and reduced side effects is a constant endeavor in drug discovery. Benzenesulfonamide and its derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. This guide provides a comparative assessment of the efficacy of various benzenesulfonamide-based compounds against established standard drugs in the fields of cancer, inflammation, and microbial infections. While direct and extensive research on 4-Formylbenzenesulfonamide derivatives is limited in the reviewed literature, this analysis focuses on structurally related benzenesulfonamide compounds, offering valuable insights into their therapeutic potential.
Anticancer Activity: Benchmarking Against Cisplatin
Several studies have explored the cytotoxic effects of benzenesulfonamide derivatives against various cancer cell lines, with cisplatin often serving as the standard chemotherapeutic agent for comparison. Schiff base derivatives of benzenesulfonamides, in particular, have demonstrated promising anticancer activity.
Table 1: Comparison of Anticancer Activity of Benzenesulfonamide Derivatives with Cisplatin
| Compound Class | Cancer Cell Line | Test Compound IC50 (µM) | Cisplatin IC50 (µM) | Reference |
| Sulfonamide-based Schiff Bases | A549 (Lung Cancer) | 6.032 - 9.533 | Not specified, but compounds showed similar or lower IC50 | [1] |
| Sulfonamide-based Schiff Bases | HepG2 (Liver Cancer) | 5.244 - 9.629 | Not specified, but compounds showed much lower IC50 | [1] |
| Diazenyl Sulfonamide-based Schiff Bases | MCF-7 (Breast Cancer) | 4.25 - 9.49 | Not specified | [2] |
IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data suggests that certain benzenesulfonamide Schiff bases exhibit potent anticancer activity, with IC50 values in the low micromolar range, comparable or even superior to the standard drug cisplatin against the tested cell lines[1].
Anti-inflammatory Activity: A Look at COX-2 Inhibition
The anti-inflammatory potential of benzenesulfonamide derivatives has been investigated, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Celecoxib, a selective COX-2 inhibitor, is a common benchmark in these studies.
Antimicrobial Activity: A Broad Spectrum of Action
Benzenesulfonamide derivatives have been extensively studied for their antimicrobial properties against a wide array of bacterial and fungal pathogens. Their efficacy is often compared to standard antibiotics like ampicillin and streptomycin.
Table 2: Comparison of Antimicrobial Activity of Hydrazone Derivatives with Standard Antibiotics
| Compound Class | Bacterial Strain | Test Compound MIC (mg/mL) | Ampicillin MIC (mg/mL) | Streptomycin MIC (mg/mL) | Reference |
| Steroidal Hydrazones | Various Bacteria | 0.37 - 3.00 | Not specified | Not specified | [4] |
| Hydrazide Hydrazone Derivatives | B. subtilis | 2.5 | Not specified | Not specified | [5] |
| Hydrazide Hydrazone Derivatives | E. coli | 2.5 | Not specified | Not specified | [5] |
| Hydrazide Hydrazone Derivatives | K. pneumoniae | 2.5 | Not specified | Not specified | [5] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
The results indicate that hydrazone derivatives of various scaffolds, including those with potential links to a benzenesulfonamide core, exhibit moderate to good antibacterial activity[4][5].
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, detailed experimental methodologies are crucial. Below are summaries of standard protocols used to assess the biological activities of these compounds.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and the standard drug (e.g., cisplatin) for a specified period (e.g., 24, 48, or 72 hours)[2].
-
MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm[6]. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.
Workflow:
References
- 1. Synthesis of Sulfonamide-Based Schiff Bases as Potent Anticancer Agents: Spectral Analyses, Biological Activity, Molecular Docking, ADME, DFT, and Pharmacophore Modelling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and application of diazenyl sulfonamide-based schiff bases as potential BRCA2 active inhibitors against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. atcc.org [atcc.org]
Validating 4-Formylbenzenesulfonamide as a Novel Linker in Antibody-Drug Conjugates: A Comparative Guide
The development of effective and safe antibody-drug conjugates (ADCs) is critically dependent on the linker that bridges the monoclonal antibody (mAb) to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release the payload within the target tumor cells. This guide provides a comparative framework for the validation of a novel linker, 4-Formylbenzenesulfonamide, against established linker technologies. Due to the limited publicly available data on this compound as an ADC linker, this guide will present a hypothetical validation workflow and comparative data based on established principles of ADC development.
Introduction to this compound as a Potential ADC Linker
This compound possesses two key functional groups that could be exploited for conjugation: a formyl group and a sulfonamide group. The aldehyde functionality of the formyl group can be used for conjugation to the antibody, potentially through reductive amination with lysine residues or reaction with other engineered functionalities. The sulfonamide group could, under specific physiological conditions (e.g., changes in pH or enzymatic activity), potentially act as a cleavage site.
Hypothetical Mechanism: The proposed mechanism of action for a this compound linker would likely involve a pH-sensitive release. In the acidic environment of the lysosome (pH 4.5-5.0) following internalization of the ADC, the sulfonamide linkage could be susceptible to hydrolysis, leading to the release of the cytotoxic payload. This would classify it as a cleavable linker.
Comparative Analysis with Established Linker Technologies
The performance of a novel linker is best assessed by comparison with existing technologies. The two main classes of ADC linkers are cleavable and non-cleavable linkers.[1]
-
Cleavable Linkers: These are designed to release the payload in response to specific triggers in the tumor microenvironment or within the cancer cell, such as low pH (e.g., hydrazones), high concentrations of reducing agents like glutathione (e.g., disulfide linkers), or the presence of specific enzymes like cathepsins (e.g., valine-citrulline dipeptide linkers).[1][2]
-
Non-Cleavable Linkers: These linkers, such as those based on thioether chemistry (e.g., SMCC), offer high plasma stability and release the payload only after the complete lysosomal degradation of the antibody.[1] This results in a payload-linker-amino acid complex.[1]
The following table provides a comparative overview of this compound (hypothetical) against common linker types.
| Feature | This compound (Hypothetical) | Valine-Citrulline (VC) Linker (Cleavable) | Thioether (e.g., SMCC) Linker (Non-Cleavable) |
| Release Mechanism | pH-sensitive cleavage in lysosome | Enzymatic cleavage by Cathepsin B in lysosome[2] | Lysosomal degradation of the antibody[1] |
| Payload Release Form | Unmodified payload | Unmodified payload | Payload with attached amino acid residue[1] |
| Bystander Effect | Potentially high (if released payload is membrane-permeable) | Generally higher[1] | Generally lower[1] |
| Plasma Stability | Moderate to High (dependent on sulfonamide stability) | High[2] | Very High[1] |
| Off-Target Toxicity | Potentially moderate (if premature cleavage occurs) | Potentially higher if premature cleavage occurs[1] | Generally lower due to higher plasma stability[1] |
Quantitative Data Presentation
The validation of a new linker requires rigorous quantitative assessment of its performance. The following tables present hypothetical data for an ADC constructed with a this compound linker compared to ADCs with established linkers.
Table 1: Conjugation Efficiency and ADC Characteristics
| Parameter | ADC-4-FBSA (Hypothetical) | ADC-VC-MMAE | ADC-SMCC-DM1 |
| Antibody | Trastuzumab | Trastuzumab | Trastuzumab |
| Payload | MMAE | MMAE | DM1 |
| Conjugation Method | Reductive Amination | Thiol-Maleimide | Thiol-Maleimide |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | 3.9 | 3.5 |
| % Monomeric ADC (by SEC) | 96% | 95% | 98% |
| % Aggregation | < 4% | < 5% | < 2% |
Table 2: In Vitro Plasma Stability
| ADC | % Intact ADC after 7 days in Human Plasma | % Intact ADC after 7 days in Mouse Plasma |
| ADC-4-FBSA (Hypothetical) | 85% | 80% |
| ADC-VC-MMAE | >90% | ~70% (species-dependent sensitivity)[3] |
| ADC-SMCC-DM1 | >95% | >95% |
Table 3: In Vitro Cytotoxicity (IC50 Values in nM)
| Cell Line | Target Expression | ADC-4-FBSA (Hypothetical) | ADC-VC-MMAE | ADC-SMCC-DM1 |
| SK-BR-3 | HER2+++ | 0.5 | 0.3 | 1.2 |
| BT-474 | HER2+++ | 0.8 | 0.6 | 1.8 |
| MDA-MB-231 | HER2- | >1000 | >1000 | >1000 |
Table 4: In Vivo Efficacy in Xenograft Model (SK-BR-3)
| Treatment Group (Dose) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle Control | 0% | 0/10 |
| ADC-4-FBSA (3 mg/kg) | 85% | 4/10 |
| ADC-VC-MMAE (3 mg/kg) | 92% | 6/10 |
| ADC-SMCC-DM1 (3 mg/kg) | 75% | 2/10 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the validation of a novel ADC linker.
ADC Conjugation and Characterization
Objective: To conjugate the linker-payload to the antibody and characterize the resulting ADC for DAR, aggregation, and purity.
Protocol:
-
Antibody Preparation: Partially reduce the interchain disulfide bonds of the antibody (e.g., Trastuzumab) using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).
-
Linker-Payload Activation (for 4-FBSA): The this compound-payload construct is prepared separately.
-
Conjugation Reaction:
-
For 4-FBSA (Reductive Amination): React the reduced antibody with an excess of the this compound-payload in a suitable buffer (e.g., pH 6.0-7.0) in the presence of a reducing agent like sodium cyanoborohydride.
-
For VC and SMCC (Thiol-Maleimide): React the reduced antibody with the maleimide-functionalized linker-payload (e.g., MC-VC-PABC-MMAE or SMCC-DM1) in a buffer at pH 7.0-7.5.
-
-
Purification: Purify the ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregates.
-
Characterization:
-
DAR Determination: Measure the absorbance of the ADC at 280 nm (for protein) and a wavelength specific to the payload. The DAR is calculated using the Beer-Lambert law.
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC.
-
Hydrophobicity: Assess the hydrophobicity of the ADC using hydrophobic interaction chromatography (HIC).
-
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the linker in plasma over time.
Protocol:
-
Incubation: Incubate the test ADC (e.g., at 100 µg/mL) in human and mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: At each time point, capture the ADC from the plasma using an affinity capture method (e.g., protein A beads).
-
Analysis: Analyze the captured ADC using LC-MS to determine the amount of intact ADC and the release of free payload.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency and specificity of the ADC against cancer cell lines with varying target antigen expression.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SK-BR-3, BT-474, and MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADCs and control antibodies.
-
Incubation: Incubate the cells for 72-96 hours at 37°C.
-
Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.
In Vivo Efficacy Study in a Xenograft Model
Objective: To assess the anti-tumor activity of the ADC in a preclinical animal model.
Protocol:
-
Tumor Implantation: Implant human cancer cells (e.g., SK-BR-3) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADCs and vehicle control intravenously.
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, and the tumor growth inhibition is calculated for each treatment group.
Mandatory Visualizations
Caption: Structure of an ADC with a this compound linker.
Caption: Experimental workflow for ADC linker validation.
Caption: Comparison of key properties for different ADC linkers.
References
A Comparative Guide to the Efficiency of Click Reactions with 4-Formylbenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The "click chemistry" paradigm has revolutionized the synthesis of complex molecular architectures, offering high efficiency, reliability, and biocompatibility. Among the various building blocks utilized in these reactions, benzenesulfonamide derivatives are of significant interest due to their prevalence in medicinal chemistry, most notably as carbonic anhydrase inhibitors. This guide provides a comparative analysis of the efficiency of two major types of click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—when employing derivatives of 4-Formylbenzenesulfonamide.
The presence of the electron-withdrawing formyl group at the para-position of the benzenesulfonamide scaffold is anticipated to influence the electronic properties of the azide or alkyne moiety, thereby affecting the kinetics and overall efficiency of the click reaction. This guide presents a summary of expected performance based on established principles of click chemistry, alongside detailed experimental protocols for the synthesis of key precursors and the execution of these conjugation reactions.
Data Presentation: A Quantitative Comparison
While direct kinetic studies on this compound derivatives in click reactions are not extensively reported, we can extrapolate expected performance based on general principles and data from analogous systems. The following tables summarize the key parameters for CuAAC and SPAAC reactions.
Table 1: Comparison of CuAAC and SPAAC Reactions with this compound Derivatives
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reactants | 4-Ethynylbenzenesulfonamide + Azide-containing molecule | 4-Azidobenzenesulfonamide + Strained Alkyne (e.g., DBCO) |
| Catalyst | Copper(I) salt (e.g., CuSO₄ with a reducing agent) | None (metal-free) |
| Typical Solvents | t-BuOH/H₂O, DMF/H₂O, DMSO | Aqueous buffers, DMSO, Methanol |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications |
| Reaction Time | Generally fast (minutes to a few hours) | Variable (hours to days) |
| Yields | Generally high to excellent (>80%) | Good to high (>70%) |
Table 2: Estimated Kinetic Data for Click Reactions with Benzenesulfonamide Derivatives
| Reaction Type | Reactants | Estimated Second-Order Rate Constant (M⁻¹s⁻¹) | Notes |
| CuAAC | 4-Ethynylbenzenesulfonamide + Benzyl Azide | 1 - 10 | The electron-withdrawing nature of the formyl and sulfonamide groups may slightly decrease the rate compared to electron-rich alkynes. |
| SPAAC | 4-Azidobenzenesulfonamide + DBCO | 0.1 - 1.0 | The electron-withdrawing 4-formylbenzenesulfonyl group is expected to increase the reactivity of the azide, leading to a faster reaction compared to simple aryl azides.[1] |
| SPAAC | Benzyl Azide + DBCO | ~0.3 | Reference for comparison. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. The following are representative protocols for the synthesis of the key this compound-derived precursors and their subsequent use in CuAAC and SPAAC reactions.
Protocol 1: Synthesis of 4-Azidobenzenesulfonamide
This protocol is adapted from established methods for the diazotization of anilines followed by azide substitution.[2]
Materials:
-
4-Aminobenzenesulfonamide
-
Hydrochloric acid (6M)
-
Sodium nitrite (NaNO₂)
-
Sodium azide (NaN₃)
-
Ice
-
Acetone
-
Water
Procedure:
-
Dissolve 4-aminobenzenesulfonamide in 6M hydrochloric acid under ice-cooled conditions (0–5 °C).
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature between 0 and 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to stir at 0-5 °C for 1 hour and then let it warm to room temperature.
-
The precipitated 4-azidobenzenesulfonamide is collected by filtration, washed with cold water, and dried under vacuum.
-
The product can be further purified by recrystallization from an acetone/water mixture.
Protocol 2: One-Pot Synthesis of 4-Ethynylbenzenesulfonamides
This protocol is based on a microwave-assisted, one-pot debrominative decarboxylation and sulfamation method.[3]
Materials:
-
anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid
-
Alkyl or aryl amine
-
DMF (for alkylamines) or DMF-pyridine (1/1, for arylamines)
-
Sodium ethoxide (EtONa)
-
Microwave reactor
Procedure:
-
In a microwave vial, dissolve anti-2,3-dibromo-3-(4-chlorosulfonylphenyl)propanoic acid and the desired amine in the appropriate solvent (DMF or DMF-pyridine).
-
Irradiate the mixture in a microwave reactor according to the instrument's specifications to form the intermediate (Z)-4-(2-bromovinyl)benzenesulfonamide.
-
After cooling, add a solution of sodium ethoxide to the reaction mixture without isolation of the intermediate.
-
Stir the reaction at room temperature until the elimination of HBr is complete (monitor by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography to obtain the desired 4-ethynylbenzenesulfonamide.
Protocol 3: General Procedure for CuAAC Reaction
Materials:
-
4-Ethynylbenzenesulfonamide derivative
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
Procedure:
-
Dissolve the 4-ethynylbenzenesulfonamide derivative and the azide-containing molecule in the chosen solvent system.
-
Add an aqueous solution of copper(II) sulfate (typically 1-5 mol%).
-
Add a freshly prepared aqueous solution of sodium ascorbate (typically 5-10 mol%).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction and purified by column chromatography.
Protocol 4: General Procedure for SPAAC Reaction
Materials:
-
4-Azidobenzenesulfonamide derivative
-
Strained alkyne (e.g., Dibenzocyclooctyne, DBCO) derivative
-
Solvent (e.g., PBS buffer, DMSO, or methanol)
Procedure:
-
Dissolve the 4-azidobenzenesulfonamide derivative and the strained alkyne derivative in the chosen solvent.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
The reaction times can vary significantly depending on the specific reactants and concentrations.
-
Upon completion, the product can be isolated by standard purification techniques such as HPLC or column chromatography.
Mandatory Visualization
Caption: Comparative experimental workflows for CuAAC and SPAAC reactions.
Caption: Decision-making flowchart for selecting between CuAAC and SPAAC.
References
Comparative Validation of 4-Formylbenzenesulfonamide-Based Drug Candidates: An In Vitro and In Vivo Perspective
This guide provides a comparative analysis of hypothetical drug candidates based on the 4-formylbenzenesulfonamide scaffold, evaluating their performance in preclinical in vitro and in vivo studies. The data presented is synthesized from research on closely related benzenesulfonamide derivatives, a prominent class of compounds known for a wide range of biological activities, including antimicrobial and enzyme inhibitory actions.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate the objective assessment of potential therapeutic agents.
I. Overview of this compound as a Pharmacophore
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs with diverse therapeutic applications.[1][2] The benzene ring of benzenesulfonamide offers a versatile scaffold for chemical modification to optimize pharmacological properties. The introduction of a formyl group at the 4-position can serve as a crucial chemical handle for creating novel derivatives and can also contribute to the molecule's interaction with biological targets.
II. In Vitro Performance Comparison of Drug Candidates
The following tables summarize the in vitro activity of representative benzenesulfonamide-based drug candidates against key biological targets. The selected targets, Carbonic Anhydrases (CAs) and bacterial strains, are well-established for sulfonamide-based inhibitors.
Table 1: Inhibitory Activity against Human Carbonic Anhydrase (hCA) Isoforms
| Drug Candidate (Exemplar) | Target Isoform | Inhibition Constant (Kᵢ) [nM] | Assay Method | Reference Compound | Kᵢ of Reference [nM] |
| Candidate A (based on 4-guanidinobenzenesulfonamides) | hCA I | >10000 | Stopped-flow CO₂ hydration | Acetazolamide (AAZ) | 250 |
| hCA II | 9.8 | Stopped-flow CO₂ hydration | Acetazolamide (AAZ) | 12 | |
| hCA VII | 0.6 | Stopped-flow CO₂ hydration | Acetazolamide (AAZ) | 2.5 | |
| Candidate B (based on pyrazole-substituted benzenesulfonamides) | hCA IX | 6.1 | Stopped-flow CO₂ hydration | Acetazolamide (AAZ) | 25.8 |
| hCA XII | 61.3 | Stopped-flow CO₂ hydration | Acetazolamide (AAZ) | 5.7 | |
| Candidate C (based on tetrafluorobenzenesulfonamides) | hCA I | 41.5 | Stopped-flow CO₂ hydration | Acetazolamide (AAZ) | 250 |
| hCA II | 30.1 | Stopped-flow CO₂ hydration | Acetazolamide (AAZ) | 12 | |
| hCA IX | 1.5 | Stopped-flow CO₂ hydration | Acetazolamide (AAZ) | 25.8 | |
| hCA XII | 0.8 | Stopped-flow CO₂ hydration | Acetazolamide (AAZ) | 5.7 |
Data is representative of similar benzenesulfonamide derivatives found in the literature.[3][4][5]
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Drug Candidate (Exemplar) | Bacterial Strain | MIC [µg/mL] | Method | Reference Compound | MIC of Reference [µg/mL] |
| Candidate D (based on novel sulfonamide analogues) | Staphylococcus aureus | 32 | Broth microdilution | Sulfadiazine | Not specified |
| Pseudomonas aeruginosa | 16 | Broth microdilution | Sulfadiazine | Not specified | |
| Escherichia coli | 16 | Broth microdilution | Sulfadiazine | Not specified | |
| Bacillus subtilis | 16 | Broth microdilution | Sulfadiazine | Not specified |
Data is representative of similar sulfonamide derivatives found in the literature.[6]
III. In Vivo Validation Overview
In vivo studies are critical for assessing the therapeutic potential of drug candidates in a complex biological system.[7][8] For benzenesulfonamide derivatives, in vivo validation often involves animal models of diseases where the target is relevant, such as glaucoma models for CA inhibitors or infection models for antibacterial agents.[9] Key parameters evaluated include efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion), and safety.
Table 3: Exemplar In Vivo Study Parameters for a Topical Antiglaucoma Agent
| Parameter | Description | Animal Model | Measurement |
| Intraocular Pressure (IOP) Reduction | Efficacy in lowering eye pressure. | Rabbit model of glaucoma | Tonometry |
| Duration of Action | The time for which the drug maintains its therapeutic effect. | Rabbit model of glaucoma | Serial tonometry readings |
| Ocular Tolerability | Assessment of eye irritation and other side effects. | Rabbit model | Slit-lamp examination, scoring of redness, swelling, etc. |
Based on general methodologies for testing topical antiglaucoma agents.[9]
IV. Experimental Protocols
A. In Vitro Enzyme Inhibition Assay (Carbonic Anhydrase)
A stopped-flow CO₂ hydrase assay is a standard method for determining the inhibitory activity of compounds against carbonic anhydrase isoforms.[5]
-
Enzyme and Substrate Preparation: Recombinant human CA isoforms are purified. A CO₂-saturated solution is used as the substrate.
-
Inhibitor Preparation: The test compounds are dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.
-
Assay Procedure: The enzyme and inhibitor are pre-incubated. This mixture is then rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument.
-
Data Acquisition: The catalytic reaction (hydration of CO₂) causes a pH change, which is monitored by a pH indicator. The rate of this change is measured.
-
Data Analysis: Inhibition constants (Kᵢ) are calculated by fitting the data of reaction rates at different inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
B. In Vitro Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a common technique to determine the MIC of an antimicrobial agent.[6]
-
Bacterial Culture: The bacterial strains are grown in a suitable broth medium to a specific optical density.
-
Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
C. In Vivo Animal Models for Target Validation
The design of in vivo studies is crucial for obtaining reliable data.[7][10]
-
Model Selection: An appropriate animal model that recapitulates aspects of the human disease is chosen (e.g., a rabbit model for glaucoma).
-
Compound Administration: The drug candidate is formulated and administered through a relevant route (e.g., topically for glaucoma).
-
Efficacy Assessment: The therapeutic effect is measured using relevant endpoints (e.g., intraocular pressure).
-
Pharmacokinetic and Safety Profiling: Blood and tissue samples may be collected to analyze drug concentration over time. Animals are monitored for any adverse effects.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.
V. Visualizations
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo models and decision trees for formulation development in early drug development: A review of current practices and recommendations for biopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Blueprint of a Molecule: A Spectroscopic and Crystallographic Guide to 4-Formylbenzenesulfonamide Derivatives
For researchers, scientists, and drug development professionals, the precise confirmation of a molecule's structure is a cornerstone of chemical research. This guide provides an objective comparison of spectroscopic and crystallographic techniques for the structural validation of 4-Formylbenzenesulfonamide and its derivatives. By presenting experimental data and detailed protocols, we aim to offer a comprehensive resource for the unambiguous characterization of these compounds.
Comparative Spectroscopic and Crystallographic Data
The structural elucidation of a this compound derivative, such as a Schiff base, relies on a synergistic approach, combining multiple analytical techniques. Below is a comparative summary of the expected quantitative data from key spectroscopic and crystallographic methods.
Table 1: Spectroscopic Data Comparison for the Validation of a this compound Schiff Base Derivative
| Technique | This compound (Starting Material) | Exemplary Schiff Base Derivative | Interpretation of Change |
| ¹H NMR | Aldehydic proton (CHO): ~10.1 ppm (singlet)[1]; Aromatic protons: ~8.0-8.2 ppm (multiplets); NH₂ protons: broad singlet | Azomethine proton (CH=N): ~8.5-9.0 ppm (singlet)[2]; Aromatic protons: shifts vary depending on the amine substituent; Disappearance of the aldehydic proton signal; NH₂ signal disappears. | The disappearance of the aldehyde proton signal and the appearance of the azomethine proton signal is a key indicator of Schiff base formation. |
| ¹³C NMR | Aldehydic carbon (C=O): ~192 ppm; Aromatic carbons: ~125-150 ppm | Azomethine carbon (C=N): ~160-170 ppm; Aromatic carbons: shifts vary; Disappearance of the aldehydic carbon signal. | Confirms the conversion of the carbonyl group to an imine. |
| FT-IR | C=O stretch (aldehyde): ~1700 cm⁻¹; N-H stretch (sulfonamide): ~3300-3400 cm⁻¹ (two bands); S=O stretch: ~1340 cm⁻¹ and ~1160 cm⁻¹ (asymmetric and symmetric)[3][4] | C=N stretch (imine): ~1600-1650 cm⁻¹; Disappearance of the C=O stretch; N-H stretch (sulfonamide) remains; S=O stretches remain. | The key change is the loss of the strong carbonyl absorption and the appearance of the imine stretch, confirming the reaction at the formyl group. |
Table 2: Representative Single-Crystal X-ray Diffraction Data for a Sulfonamide Derivative
| Parameter | Exemplary Value for a Sulfonamide Derivative | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell.[5] |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell.[5] |
| a (Å) | 10.123 | Unit cell dimension. |
| b (Å) | 15.456 | Unit cell dimension. |
| c (Å) | 9.876 | Unit cell dimension. |
| β (°) | 98.76 | Unit cell angle for a monoclinic system. |
| Volume (ų) | 1523.4 | Volume of the unit cell. |
| R-factor | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data; lower is better. |
Note: The data in Table 2 is representative and will vary for each specific derivative.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the synthesis and analysis of this compound derivatives.
Synthesis of a this compound Schiff Base Derivative
This protocol describes the condensation reaction between this compound and a primary amine.[6]
-
Dissolution : Dissolve this compound (1.0 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Addition of Amine : Add the primary amine (1.0-1.1 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction : Stir the mixture at room temperature or under reflux for a period of 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Purification : The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure Schiff base.
Spectroscopic and Crystallographic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Analysis : Process the spectra to identify chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values for all signals.[7]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation : Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition : Record the spectrum over a range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands (in cm⁻¹) for the key functional groups.[8]
3. Single-Crystal X-ray Diffraction
-
Crystallization : Grow single crystals of the derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion.[5]
-
Data Collection : Mount a suitable crystal on a diffractometer.[5][9] Cool the crystal (typically to 100 K) and collect the diffraction data by exposing it to a monochromatic X-ray beam.[5]
-
Structure Solution and Refinement : Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.[9]
Visualization of Validation Workflows
The following diagrams illustrate the logical flow of the synthesis and validation process for this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. resources.rigaku.com [resources.rigaku.com]
Safety Operating Guide
Proper Disposal of 4-Formylbenzenesulfonamide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Formylbenzenesulfonamide, a compound frequently used in synthetic chemistry.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
Waste Identification and Segregation
All materials contaminated with this compound, including residual solid compound, solutions, and contaminated labware (e.g., weighing paper, pipette tips, glassware), must be treated as hazardous waste. It is essential to segregate this waste stream from other laboratory wastes to prevent inadvertent chemical reactions. Specifically, this compound waste should not be mixed with strong oxidizing agents or strong bases.
Step-by-Step Disposal Protocol
For small quantities of this compound typically generated in a laboratory setting, a chemical degradation method is recommended prior to collection by a licensed hazardous waste disposal facility. This procedure aims to hydrolyze the sulfonamide group, reducing its potential environmental impact.
Experimental Protocol: Acidic Hydrolysis for Laboratory-Scale Waste
This protocol is designed for the treatment of small quantities (typically less than 5 grams) of this compound waste.
Materials:
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
pH paper or a calibrated pH meter
-
Appropriate glass reaction vessel (e.g., beaker or flask)
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Preparation: Carefully transfer the this compound waste into a glass reaction vessel of appropriate size to allow for stirring and potential gas evolution. The vessel should be placed within a secondary container, such as a plastic tub, as a precaution against spills.
-
Acidification: While stirring the waste, slowly and cautiously add a 6 M solution of hydrochloric acid. A general guideline is to add approximately 10 mL of 6 M HCl for every 1 gram of the compound. The addition should be done in an ice bath to control any potential exothermic reaction.
-
Hydrolysis: Gently heat the mixture to 50-60°C with continuous stirring for a minimum of 2 hours to facilitate the hydrolysis of the sulfonamide bond. The reaction should be monitored for any signs of excessive foaming or pressure buildup.
-
Neutralization: After the hydrolysis period, allow the solution to cool to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid. This should be done in small portions to control the effervescence (CO₂ gas evolution). Continuously monitor the pH of the solution using pH paper or a pH meter until it reaches a neutral range (pH 6-8).
-
Final Disposal: The resulting neutralized aqueous solution should be transferred to a clearly labeled hazardous waste container designated for aqueous chemical waste. This container should then be managed according to your institution's hazardous waste disposal procedures.
Data Presentation: Physicochemical Properties of this compound
For quick reference, the following table summarizes key quantitative data for this compound.[1]
| Property | Value |
| Molecular Formula | C₇H₇NO₃S |
| Molecular Weight | 185.20 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 151-154 °C |
| Solubility in Water | Sparingly soluble |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This guide provides general recommendations for the disposal of this compound in a laboratory setting. It is imperative to consult and adhere to all local, state, and federal regulations, as well as your institution's specific hazardous waste management policies. Always perform a thorough risk assessment before handling any hazardous chemical.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Formylbenzenesulfonamide
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of 4-Formylbenzenesulfonamide, a compound pertinent to contemporary research and drug development. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a compliant laboratory environment.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile of this compound, which includes potential for skin, eye, and respiratory irritation, as well as being harmful if swallowed, a stringent PPE protocol is mandatory.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for incidental contact. For prolonged or direct contact, thicker, chemical-resistant gloves should be used. Always inspect gloves for integrity before use and change them frequently. | Prevents skin contact, which can cause irritation.[1] |
| Eye Protection | Safety goggles with side shields or a face shield | Must provide a complete seal around the eyes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing. | Protects against eye irritation from dust particles or splashes.[1] |
| Body Protection | Laboratory coat | A fully buttoned, long-sleeved laboratory coat made of a low-permeability material. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | All handling of the solid compound should be performed in a functioning chemical fume hood to minimize inhalation of dust particles. | Prevents respiratory tract irritation.[1] |
| N95 Respirator (or higher) | In the absence of a fume hood or in the event of a significant spill, a NIOSH-approved N95 respirator or a respirator with an organic vapor cartridge and a particulate filter should be used.[2][3][4][5][6] | Provides an additional layer of protection against inhalation of fine particles. |
II. Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
A. Preparation and Pre-Handling:
-
Area Inspection: Before beginning any work, ensure that the designated workspace, preferably a certified chemical fume hood, is clean and uncluttered.
-
Emergency Equipment Check: Verify that a safety shower and eyewash station are readily accessible and in good working order.
-
Gather Materials: Assemble all necessary equipment, including glassware, spatulas, weighing paper, and waste containers, within the fume hood to avoid unnecessary movements in and out of the controlled area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
B. Handling the Compound:
-
Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound using a clean spatula. Avoid creating dust by handling the solid gently.
-
Dissolving: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly and stir to dissolve. If heating is required, do so under controlled conditions within the fume hood.
-
Transfers: When transferring the compound or its solutions, use appropriate tools such as a spatula for solids or a pipette for liquids to prevent spills.
C. Post-Handling and Decontamination:
-
Clean-Up: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol) and wiping with absorbent materials.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in the designated hazardous waste container.
-
Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
III. Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. This compound should be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated weighing paper, and disposable labware, in a clearly labeled, sealed, and chemically resistant container designated for "Hazardous Chemical Waste."
-
Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled "Hazardous Liquid Waste" container.
-
Incompatibilities: While specific incompatibility data for this compound is limited, as a general precaution, avoid mixing sulfonamide waste with strong oxidizing agents or strong acids to prevent potentially hazardous reactions.[7]
B. Storage and Disposal:
-
Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified chemical waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, for regulatory compliance.
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for handling this compound.
References
- 1. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 2. northwestern.edu [northwestern.edu]
- 3. queensu.ca [queensu.ca]
- 4. CCOHS: Respirators - Respirator Selection [ccohs.ca]
- 5. osha.gov [osha.gov]
- 6. multimedia.3m.com [multimedia.3m.com]
- 7. 4-Sulfamoylbenzaldehyde | C7H7NO3S | CID 151088 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
